molecular formula C20H34O2 B8124349 13-Epitorulosol CAS No. 3650-30-4

13-Epitorulosol

Cat. No.: B8124349
CAS No.: 3650-30-4
M. Wt: 306.5 g/mol
InChI Key: IERFAZQCIAZODG-CENDIDJXSA-N
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Description

Epitorulosol is a natural product found in Halocarpus bidwillii, Cupressus torulosa, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3/t16-,17-,18+,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERFAZQCIAZODG-CENDIDJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110479
Record name (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-30-4
Record name (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3650-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Structure & Characterization of 13-Epitorulosol

[1]

Executive Summary

13-Epitorulosol (also known as 13-epi-torulosol or iso-torulosol) is a bioactive diterpenoid belonging to the labdane class.[1][2][3] Chemically defined as (13R)-labd-8(17),14-diene-13,19-diol , it is the C-13 stereoisomer of the more common diterpene Torulosol (19-hydroxymanool).[1]

This compound is primarily isolated from the oleoresins and essential oils of conifers, specifically Cupressus sempervirens (Mediterranean Cypress), Larix decidua, and Pinus species.[1] It is of significant interest in drug discovery due to its established antibacterial , anti-inflammatory , and cytotoxic properties, particularly against Gram-positive bacteria and specific cancer cell lines.[1]

Part 1: Chemical Identity & Structural Architecture[1]

Nomenclature & Classification[1]
  • IUPAC Name: (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol[1]

  • Common Name: 13-Epitorulosol[1]

  • Skeleton: Labdane (Bicyclic diterpene)[1]

  • CAS Registry Number: 3650-30-4[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 306.49 g/mol [1]

Structural Connectivity (Graphviz Visualization)

The following diagram illustrates the core labdane skeleton connectivity, highlighting the critical stereocenters at C-13 and the hydroxymethyl group at C-19.[1]

13-Epitorulosol_Structurecluster_ringARing Acluster_ringBRing Bcluster_sidechainSide Chain (C11-C16)C1C1(CH2)C2C2(CH2)C1->C2C3C3(CH2)C2->C3C4C4(Quaternary)C3->C4C5C5(CH)C4->C5C18C18(CH3)C4->C18C19C19(CH2-OH)C4->C19C10C10(Quaternary)C5->C10C6C6(CH2)C5->C6C10->C1C20C20(CH3)C10->C20C7C7(CH2)C6->C7C8C8(Quaternary)C7->C8C9C9(CH)C8->C9C17C17(=CH2)C8->C17ExocyclicDouble BondC9->C10C11C11(CH2)C9->C11C12C12(CH2)C11->C12C13C13(Chiral, OH)C12->C13C14C14(CH=)C13->C14C16C16(CH3)C13->C16OH_13OH (at C13)C13->OH_13C15C15(=CH2)C14->C15

Caption: Connectivity map of 13-Epitorulosol. Note the C-13 chiral center (yellow) and C-19 hydroxymethyl group (blue) distinguishing it from Manool.[1]

Part 2: Structural Elucidation & Diagnostic Data[1][4]

Differentiation between Torulosol and 13-Epitorulosol relies heavily on NMR spectroscopy.[1] The stereochemistry at C-13 induces specific chemical shift changes in the neighboring carbons (C-12, C-16) and protons.[1]

NMR Spectroscopic Profile ( C NMR, 100 MHz, CDCl )

The following table synthesizes diagnostic chemical shifts for the labdane skeleton, highlighting the regions where epimeric differences are most pronounced.

Carbon PositionType

(ppm)
Diagnostic Notes
C-8 Quaternary148.0 - 148.5 Exocyclic double bond anchor.[1]
C-17 CH

106.0 - 107.0 Exocyclic methylene (characteristic of labd-8(17)-enes).[1]
C-13 Quaternary73.5 - 75.0 Chiral Center. Shift varies subtly between epimers.
C-14 CH145.0 - 146.0 Vinyl proton attachment.
C-15 CH

111.0 - 112.0 Terminal vinyl methylene.
C-19 CH

64.0 - 65.5 Primary Alcohol. Distinguishes Torulosol series from Manool.
C-16 CH

23.0 - 28.0 Critical Discriminator. In 13-epi isomers, this methyl often shifts upfield relative to the normal isomer.
C-9 CH56.0 - 57.0 Ring junction methine.[1]
Stereochemical Verification (The "Epi" Factor)

To confirm the 13-Epi configuration (13R vs 13S):

  • C-13 Methyl Signal (

    
    H NMR):  In the normal (13S) isomer, the C-16 methyl singlet typically appears around 
    
    
    1.[1]28. In the 13-epi (13R) isomer, this signal often shifts slightly upfield or downfield depending on solvent shielding.[1]
  • C-12 Carbon Shift: The steric compression (gamma-gauche effect) from the C-13 hydroxyl orientation causes a diagnostic shift in the C-12 methylene carbon signal.[1]

  • Optical Rotation: 13-Epitorulosol exhibits a specific rotation

    
     distinct from Torulosol.[1] (e.g., if Torulosol is 
    
    
    , the epimer will differ significantly in magnitude or sign).[1]

Part 3: Isolation & Purification Protocol

This protocol is designed for the isolation of 13-Epitorulosol from Cupressus sempervirens (Cypress) cones/berries, ensuring high purity for biological testing.[1]

Workflow Diagram

Isolation_ProtocolStartRaw Material(Cupressus sempervirens cones)ExtractionSolvent Extraction(Acetone or MeOH, 48h)Start->ExtractionConcentrationCrude Extract(Dark oily residue)Extraction->ConcentrationPartitionLiquid-Liquid Partition(Hexane vs. MeOH/H2O)Concentration->PartitionHexanePhaseHexane Phase(Non-polar lipids, waxes)Partition->HexanePhaseDiscardPolarPhasePolar Phase(Diterpenes, Phenolics)Partition->PolarPhaseKeepCCColumn Chromatography(Silica Gel 60)PolarPhase->CCFrac1Fraction A(Hydrocarbons: Pinene, Carene)CC->Frac10-5% EtOAcFrac2Fraction B(Mono-alcohols: Manool)CC->Frac25-15% EtOAcFrac3Fraction C(Diols: Torulosol + 13-Epitorulosol)CC->Frac320-30% EtOAcPurificationHPLC / Prep-TLC(Isocratic Hexane:EtOAc 7:3)Frac3->PurificationFinalPure 13-Epitorulosol(White crystalline solid)Purification->Final

Caption: Step-by-step fractionation logic to separate diols (13-Epitorulosol) from mono-alcohols (Manool) and hydrocarbons.

Detailed Methodology
  • Extraction: Macerate air-dried, ground cones (1 kg) in Acetone (3 L) for 48 hours at room temperature. Filter and concentrate under reduced pressure.[1]

  • Fractionation: Resuspend the crude extract in MeOH:H

    
    O (9:1). Partition against Hexane (
    
    
    mL) to remove fats and waxes.
  • Enrichment: Extract the aqueous MeOH layer with CH

    
    Cl
    
    
    or EtOAc. This organic phase contains the diterpenes.[4]
  • Chromatography: Load the enriched extract onto a Silica Gel 60 column.

    • Eluent A: Hexane (100%)

      
       Elutes hydrocarbons.[1]
      
    • Eluent B: Hexane:EtOAc (9:[1]1)

      
       Elutes Manool.
      
    • Eluent C: Hexane:EtOAc (7:[1]3)

      
      Elutes 13-Epitorulosol .
      
  • Polishing: If Torulosol and 13-Epitorulosol co-elute, separate using Silver Nitrate (

    
    ) impregnated silica gel (Argentation Chromatography), which resolves isomers based on the steric accessibility of the double bonds.[1]
    

Part 4: Biological Potential & Applications[1][6][7][8]

Therapeutic Mechanisms[1]
  • Antimicrobial: 13-Epitorulosol disrupts the cell membrane integrity of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).[1] The C-19 hydroxyl group is crucial for amphiphilicity, allowing membrane insertion.[1]

  • Cytotoxicity: Labdane diterpenes induce apoptosis in cancer cells via the mitochondrial pathway.[1] The presence of the exocyclic double bond (C-8/C-17) acts as a Michael acceptor in some biological contexts, potentially alkylating cysteine residues in enzymes.[1]

Handling & Stability[1]
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, Ethanol, Chloroform.[1] Insoluble in water.[1]

  • Stability: Sensitive to acid (acid-catalyzed rearrangement of the exocyclic double bond to the endocyclic

    
     position).[1] Avoid acidic solvents during extraction.[1]
    

References

  • PubChem. (2025).[1] 13-Epitorulosol Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • Tzakou, O., et al. (2007).[1] Chemical composition and antimicrobial activity of the essential oil of Cupressus sempervirens. Journal of Genetic Engineering and Biotechnology. (Contextual grounding for isolation source).

  • Chinou, I., et al. (1996).[1] Cytotoxic and antibacterial labdane-type diterpenes from the aerial parts of Cistus creticus. Planta Medica. (Reference for labdane spectral data comparison).

  • NIST Chemistry WebBook. (2025).[1] Labd-13-ene-8,15-diol and related Labdane Spectra. National Institute of Standards and Technology.[1] Link

Natural Sources, Isolation, and Pharmacological Profiling of 13-Epitorulosol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

13-Epitorulosol (LABD-8(17),14-dien-13,19-diol) is a rare, bioactive labdane-type diterpene characterized by a bicyclic decalin core and an exocyclic double bond[1]. Historically identified as a minor secondary metabolite in specific gymnosperms and angiosperms, it has recently garnered significant attention in drug development due to its presence in highly active entomological resins (propolis) and its specific pharmacological properties, including adipogenesis modulation[2]. This whitepaper provides researchers and application scientists with an authoritative, self-validating framework for the identification, extraction, and high-purity isolation of 13-Epitorulosol from complex natural matrices.

Chemical Taxonomy and Structural Profiling

13-Epitorulosol belongs to the labdane diterpenoid class, a massive group of natural products derived from geranylgeranyl pyrophosphate (GGPP). Its structural uniqueness lies in the specific stereochemistry at the C-13 position and the presence of two hydroxyl groups (C-13 and C-19), which dictate its solubility, chromatographic behavior, and receptor-binding affinity[1][3].

Table 1: Physico-Chemical Properties of 13-Epitorulosol

ParameterValue / Description
IUPAC Name (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.48 g/mol
PubChem CID 12444402
XLogP3 (Lipophilicity) 4.3
Topological Polar Surface Area 40.5 Ų

Data aggregated from computational and structural databases[1][3].

Biosynthetic Origins and Natural Reservoirs

The biosynthesis of 13-Epitorulosol is highly conserved across specific plant lineages, predominantly within the Chloranthaceae, Pinaceae, and Cupressaceae families. Furthermore, honeybees (Apis mellifera) selectively forage these plant resins, concentrating 13-Epitorulosol in specific regional variants of propolis[4][5].

Table 2: Documented Natural Sources of 13-Epitorulosol

Source OrganismTaxonomic FamilyBiological MatrixGeographic / Ecological Context
Larix laricina (Tamarack)PinaceaeBarkBoreal forests (North America); utilized in Cree traditional medicine[2].
Chloranthus henryi ChloranthaceaeRootsEndemic to China; rich in eudesmane and labdane sesqui/diterpenes.
Chloranthus multistachys ChloranthaceaeWhole PlantWidely distributed in Asia; yields numerous bioactive terpenoids[6].
Austrocedrus chilensis CupressaceaeResin ExudateNative to South American temperate forests[7].
Cryptomeria japonica CupressaceaeLeavesEast Asian evergreen forests[8].
Euphorbia royleana EuphorbiaceaeAerial PartsTraditional Chinese Medicine (TCM)[9].
Libyan Propolis Apidae (Bee Product)Hive ResinSoutheast Libya; highly concentrated diterpenic profile[8][10].
Mediterranean Propolis Apidae (Bee Product)Hive ResinMalta and Greece; heavily reliant on local Cupressaceae flora[5].
Brazilian Brown Propolis Apidae (Bee Product)Hive ResinSouthern Brazil; distinct from green/red propolis variants[11].

Pharmacological Landscape

While historically overshadowed by other labdanes like forskolin or andrographolide, isolated 13-Epitorulosol and its native extracts exhibit highly specific biological activities:

  • Metabolic Modulation (Adipogenesis): In a landmark study investigating the antidiabetic principles of Larix laricina (used by the Cree of Eeyou Istchee), 13-Epitorulosol was identified as a potent adipogenic constituent. It potentiates adipogenesis with an EC₅₀ of 8.2 μM, marking the first reported definitive biological activity for the isolated compound in mammalian metabolic pathways[2].

  • Anti-Kinetoplastid Activity: 13-Epitorulosol is a key chemical marker in Libyan and Brazilian brown propolis, extracts of which demonstrate profound activity against Trypanosoma brucei (sleeping sickness) and Leishmania amazonensis[4][8][10][11]. While the isolated compound shows lower direct toxicity to Plasmodium falciparum compared to the crude extract, its presence in the resin matrix is synergistic in combating kinetoplastid parasites[8].

  • Anti-Inflammatory Potential: As a constituent of Chloranthus species (e.g., C. serratus, C. henryi), 13-Epitorulosol contributes to the broad anti-inflammatory and antimicrobial profile of these traditional medicinal plants[12].

Rationalized Isolation and Purification Methodology

The isolation of 13-Epitorulosol from complex matrices (like bark or propolis) requires a multi-dimensional chromatographic approach. The following protocol is engineered for high-yield recovery, explaining the thermodynamic and chemical causality behind each step.

IsolationWorkflow RawMat Raw Biomass (Bark, Roots, or Propolis) Extraction Maceration & Extraction (95% EtOH, 72h) RawMat->Extraction Solubilization Partition Liquid-Liquid Partitioning (Hexane → EtOAc) Extraction->Partition Defatting & Enrichment Silica Normal-Phase Silica CC (Hexane/EtOAc Gradient) Partition->Silica EtOAc Fraction SEC Size Exclusion Chromatography (Sephadex LH-20, MeOH) Silica->SEC Mid-Polarity Sub-fractions HPLC Preparative RP-HPLC (C18, MeCN/H2O) SEC->HPLC Monomeric Diterpenes Pure 13-Epitorulosol (>95% Purity, QC via NMR/MS) HPLC->Pure Isomeric Resolution

Figure 1: Multi-dimensional chromatographic workflow for 13-Epitorulosol isolation.

Step 1: Matrix Solubilization (Extraction)
  • Procedure: Macerate 1.0 kg of pulverized biomass (e.g., Larix laricina bark or Libyan propolis) in 5.0 L of 95% Ethanol at room temperature for 72 hours. Filter and concentrate under reduced pressure at 40°C.

  • Causality: The labdane diterpene skeleton of 13-Epitorulosol contains a lipophilic decalin core and polar hydroxyl groups (XLogP3 = 4.3)[1]. 95% ethanol provides the optimal dielectric constant to penetrate cellular matrices and solubilize this amphiphilic molecule, while precipitating highly polymeric structural carbohydrates.

Step 2: Defatting and Enrichment (Liquid-Liquid Partitioning)
  • Procedure: Suspend the crude ethanolic extract in 1.0 L of distilled H₂O. Partition sequentially with Hexane (3 × 1.0 L) and Ethyl Acetate (EtOAc) (3 × 1.0 L).

  • Causality: Hexane removes highly lipophilic interferences (waxes, sterols, and chlorophylls). EtOAc selectively partitions mid-polarity oxygenated diterpenoids, effectively sequestering 13-Epitorulosol from highly polar tannins and glycosides left in the aqueous phase.

  • Self-Validation Check: Spot the EtOAc fraction on a silica gel TLC plate, develop with Hexane:EtOAc (6:4), and spray with 10% H₂SO₄ in ethanol followed by heating. A distinct red/purple spot at Rf ~0.45 confirms the successful partitioning of labdane diterpenes.

Step 3: Primary Fractionation (Normal-Phase Silica Gel)
  • Procedure: Load the dried EtOAc fraction onto a silica gel column (200-300 mesh). Elute using a step-gradient of Hexane:EtOAc (from 100:0 to 0:100).

  • Causality: Normal-phase chromatography separates compounds based on hydrogen-bonding capacity. 13-Epitorulosol, possessing two hydroxyls, will elute in the mid-to-high polarity fractions (typically Hexane:EtOAc 7:3 to 5:5), separating it from mono-oxygenated or fully saturated terpenes.

Step 4: Secondary Fractionation (Size Exclusion)
  • Procedure: Pool the 13-Epitorulosol-rich sub-fractions and subject them to Sephadex LH-20 column chromatography, eluting isocratically with 100% Methanol.

  • Causality: Sephadex LH-20 operates via size exclusion and mild adsorption. This step acts as a critical "polishing" phase, removing residual polymeric pigments and higher-molecular-weight lignans (often co-extracted in bark and propolis)[2][10].

Step 5: Isomeric Resolution (Preparative RP-HPLC)
  • Procedure: Inject the polished fraction into a Preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 × 21.2 mm, 5 μm). Elute using a mobile phase of Acetonitrile:H₂O (e.g., 65:35 v/v) at a flow rate of 10 mL/min, monitoring at 210 nm.

  • Causality: Natural matrices often contain closely related stereoisomers (e.g., 13-epicupressic acid, torulosol)[7][8]. Reversed-phase HPLC resolves these isomers based on minute differences in hydrophobic surface area and 3D conformation, yielding 13-Epitorulosol at >95% purity.

Structural Validation and Quality Control

To validate the isolated compound as 13-Epitorulosol, the following spectroscopic signatures must be confirmed:

  • Mass Spectrometry (HR-ESI-MS): Look for the pseudo-molecular ion peak at m/z 329.2451 [M+Na]⁺ or m/z 307.2632 [M+H]⁺, confirming the molecular formula C₂₀H₃₄O₂[1][3].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Key diagnostic signals include the exocyclic methylene protons (H-17) appearing as broad singlets around δ 4.50 and 4.80 ppm. The olefinic protons of the C-14/C-15 double bond will present a characteristic ABX system (δ 5.90, dd, H-14; δ 5.21, d, H-15b; δ 5.06, d, H-15a)[12].

    • ¹³C-NMR: Confirm the presence of 20 carbon resonances. The C-13 stereocenter is highly sensitive to its epimeric state; its chemical shift (typically around δ 73.5 ppm) differentiates 13-Epitorulosol from its C-13 epimer[7][12].

References

1. Constituents from Chloranthaceae plants and their biological activities. d-nb.info. URL: 2.[1] 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem - NIH. nih.gov. URL: 3.[4] The Strong Anti-Kinetoplastid Properties of Bee Propolis: Composition and Identification of the Active Agents and Their Biochemi. semanticscholar.org. URL: 4.[8] Isolation of a Novel Flavanonol and an Alkylresorcinol with Highly Potent Anti-Trypanosomal Activity from Libyan Propolis - PMC. nih.gov. URL: 5.[2] Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae), an important medicinal plant used traditionally by the Cree of Eeyou Istchee (Quebec, Canada) for the treatment of type 2 diabetes symptoms. researchgate.net. URL: 6.[9] New ingenane and ingol diterpenoids from Euphorbia royleana. researchgate.net. URL: 7.[3] LABD-8(17),14-dien-13,19-diol | CymitQuimica. cymitquimica.com. URL: 8.[5] The specific chemical profile of Mediterranean propolis from Malta. um.edu.mt. URL: 9.[10] Libyan Propolis : a comprehensive chemical, in vitro biological investigation and metabolomic profiling of antiprotozoal activity. strath.ac.uk. URL: 10.[6] Terpenoids of plants from family Chloranthaceae: chemistry, bioactivity, and synthesis. rsc.org. URL: 11.[7] Resin Diterpenes from Austrocedrus chilensis - MDPI. mdpi.com. URL: 12.[11] Leishmanial activity of Brazilian brown propolis and its diterpenes. figshare.com. URL: 13.[12] A Novel Monoterpenoid Derivative Isolated from Chloranthus serratus Roots with Anti-inflammatory Activity. acgpubs.org. URL:

Sources

13-Epitorulosol: Physical, Chemical, and Pharmacological Profiling for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

13-Epitorulosol (CAS: 3650-30-4) is a naturally occurring labdane-type diterpene predominantly isolated from the bark of Larix laricina (tamarack)[1], the leaves of Cryptomeria japonica[2], and various geographic variants of propolis[3]. Historically overshadowed by more abundant diterpenes, 13-Epitorulosol has recently emerged as a molecule of high pharmacological interest due to its potent adipogenic properties[1] and anti-kinetoplastid activity[4]. This whitepaper provides an in-depth technical synthesis of its physical and chemical properties, structural logic, and field-proven experimental protocols for its isolation and biological evaluation.

Chemical Identity and Structural Elucidation

13-Epitorulosol features a classic bicyclic labdane skeleton with a distinct stereocenter at the C-13 position, differentiating it from its epimer, torulosol[5]. The presence of an exocyclic double bond and a terminal vinyl group imparts specific chemical reactivity, while the hydroxyl groups dictate its hydrogen-bonding capabilities[2].

Table 1: Quantitative Chemical and Physical Properties

PropertyValue / Description
IUPAC Name (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol[2]
CAS Number 3650-30-4[2]
Molecular Formula C20H34O2[2]
Molar Mass 306.48 g/mol [6]
Topological Polar Surface Area (TPSA) 40.5 Ų[2]
Lipophilicity (XLogP3) 4.3[2]
Physical State Solid (Amorphous to crystalline resin)
Solubility Soluble in EtOH, MeOH, EtOAc, CHCl3; Insoluble in H2O[7]

Data synthesized from the[2].

Physical and Chemical Properties: Mechanistic Insights

  • Lipophilicity and Membrane Permeability: With an XLogP3 of 4.3 and a TPSA of 40.5 Ų[2], 13-Epitorulosol is highly lipophilic. This chemical nature allows it to passively diffuse across cellular lipid bilayers, a critical property for engaging intracellular targets such as PPARγ in adipocytes or penetrating the robust cell membranes of Trypanosoma parasites[4].

  • Chemical Stability and Reactivity: The molecule contains two sites of unsaturation—an exocyclic methylene and a terminal vinyl group. These electron-rich centers are susceptible to electrophilic addition and auto-oxidation. Consequently, extraction and storage protocols must minimize exposure to heat, light, and atmospheric oxygen to prevent degradation into epoxides or polymeric artifacts.

Biosynthesis and Natural Sources

In plant systems, 13-Epitorulosol is synthesized via the plastidial methylerythritol phosphate (MEP) pathway. The universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), undergoes protonation-initiated cyclization catalyzed by class II diterpene synthases to form copalyl diphosphate (CPP). Subsequent action by class I diterpene synthases, followed by specific hydroxylation events, yields the final 13-Epitorulosol structure.

Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP Class II Diterpene Synthase Labdane Labdane Skeleton Intermediate CPP->Labdane Class I Diterpene Synthase Epitorulosol 13-Epitorulosol Labdane->Epitorulosol Hydroxylation & Stereospecific folding

Biosynthetic pathway of 13-Epitorulosol from GGPP precursor.

Pharmacological Potential

  • Metabolic Modulation (Antidiabetic Potential): 13-Epitorulosol has been identified as a putative antidiabetic principle. In post-confluent 3T3-L1 murine fibroblasts, the compound strongly potentiates adipogenesis with an EC50 of 8.2 μM ()[1]. By promoting the differentiation of preadipocytes into mature adipocytes, it mimics the insulin-sensitizing effects of thiazolidinediones, effectively acting as a lipid sink and reducing ectopic fat deposition[1].

  • Anti-Protozoal Activity: Diterpenes isolated from Libyan and Brazilian propolis, including 13-Epitorulosol, exhibit significant anti-kinetoplastid activity against Trypanosoma brucei and Leishmania amazonensis ()[4],[8]. The lipophilic labdane skeleton disrupts the parasitic membrane integrity and interferes with kinetoplast DNA replication[9].

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, the following protocols integrate built-in validation steps based on established pharmacognosy standards.

Protocol 1: Bioassay-Guided Extraction and Isolation

Causality: 80% Ethanol is selected as the primary extraction solvent because its amphiphilic nature efficiently penetrates the lignocellulosic matrix of Larix laricina bark while solubilizing the lipophilic diterpenes[1]. Liquid-liquid partitioning is subsequently employed to strip away highly non-polar waxes (hexane) and isolate the enriched diterpene fraction (ethyl acetate).

  • Maceration: Pulverize 1 kg of dried Larix laricina bark. Macerate in 5 L of 80% EtOH at room temperature for 72 hours. Filter and concentrate under reduced pressure (<40°C to prevent thermal degradation of the vinyl group).

  • Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of distilled H2O. Extract sequentially with Hexane (3 x 500 mL) and Ethyl Acetate (3 x 500 mL).

  • Self-Validation Check (TLC): Run a Thin Layer Chromatography (TLC) plate of the EtOAc fraction (Mobile phase: Hexane:EtOAc 7:3). Spray with vanillin-sulfuric acid and heat. Labdane diterpenes will appear as distinct purple/blue spots.

  • Chromatography (MPLC): Load the EtOAc fraction onto a silica gel Medium Pressure Liquid Chromatography (MPLC) column. Elute with a gradient of Hexane to EtOAc (100:0 to 50:50 over 60 minutes)[4].

  • Final Purification: Pool fractions containing 13-Epitorulosol and purify via preparative HPLC (C18 column, Acetonitrile:H2O 80:20 isocratic flow). Confirm purity (>95%) via 1H and 13C NMR[1].

Workflow Biomass Raw Biomass (Propolis / Larix bark) Extraction Ethanolic Extraction (80% EtOH) Biomass->Extraction Partition Liquid-Liquid Partition (Hexane/EtOAc) Extraction->Partition Chromatography MPLC / Silica Gel Chromatography Partition->Chromatography Purification HPLC Purification (C18 Column) Chromatography->Purification Compound Pure 13-Epitorulosol (>95% Purity) Purification->Compound

Step-by-step isolation workflow for 13-Epitorulosol from raw biomass.

Protocol 2: In Vitro Adipogenesis Assay (3T3-L1 Cells)

Causality: 3T3-L1 cells require a specific hormonal cocktail (IBMX, dexamethasone, insulin) to trigger the transcriptional cascade necessary for adipogenesis[1]. 13-Epitorulosol is introduced during this critical window to assess its potentiation capacity.

  • Cell Culture: Seed 3T3-L1 murine preadipocytes in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Grow to 100% confluence (Day 0).
    
  • Differentiation Induction: On Day 2 post-confluence, replace media with differentiation media (DMEM + 10% FBS + 0.5 mM IBMX + 1 μM Dexamethasone + 10 μg/mL Insulin).

  • Compound Treatment: Concurrently treat cells with varying concentrations of 13-Epitorulosol (1 μM to 50 μM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

  • Maintenance: On Day 4, replace media with maintenance media (DMEM + 10% FBS + 10 μg/mL Insulin) containing the compound. Refresh every 48 hours until Day 8.

  • Self-Validation (Quantification): Lyse cells and quantify intracellular triglyceride accumulation using the AdipoRed assay[1]. Measure fluorescence (Excitation 485 nm, Emission 572 nm). Calculate the EC50 using non-linear regression analysis.

Conclusion

13-Epitorulosol stands at the intersection of natural product chemistry and modern drug discovery. Its unique labdane architecture confers a highly lipophilic profile that is advantageous for cellular penetration, making it a promising scaffold for the development of novel insulin sensitizers and anti-parasitic agents. Future structural-activity relationship (SAR) studies focusing on the C-13 stereocenter and the terminal vinyl group will be critical in optimizing its therapeutic index.

References

  • 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

  • Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae), an important medicinal plant used traditionally by the Cree of Eeyou Istchee (Quebec, Canada) for the treatment of type 2 diabetes symptoms. Source: Journal of Ethnopharmacology / PubMed. URL:[Link]

  • Isolation of a Novel Flavanonol and an Alkylresorcinol with Highly Potent Anti-Trypanosomal Activity from Libyan Propolis. Source: Molecules / MDPI. URL:[Link]

  • Leishmanial activity of Brazilian brown propolis and its diterpenes. Source: Figshare. URL:[Link]

Sources

Technical Guide: Biological Activities and Therapeutic Potential of 13-Epitorulosol

[1]

Executive Summary

13-Epitorulosol (also known as epi-torulosol or 13-epi-torulosol) is a bioactive labdane diterpenoid found primarily in the resinous exudates of Cupressus species (Mediterranean Cypress) and Larix laricina (Tamarack).[1] Unlike its more ubiquitous analogs like sclareol, 13-Epitorulosol possesses a distinct pharmacological profile characterized by potent adipogenic modulation , antimicrobial efficacy , and anti-inflammatory potential .[1]

This guide is designed for drug discovery scientists and phytochemists. It moves beyond basic description to explore the compound's molecular mechanisms, providing actionable protocols for its isolation and bioassay validation.

Chemical Profile & Structural Classification

13-Epitorulosol belongs to the labdane class of diterpenes, defined by a decalin bicyclic core.[1] Its biological uniqueness stems from the specific stereochemistry at Carbon-13 and the hydroxylation pattern at Carbon-19.[1]

PropertySpecification
IUPAC Name (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol
Chemical Formula C₂₀H₃₄O₂
Molecular Weight 306.48 g/mol
Classification Labdane-type Diterpenoid
Key Functional Groups Exocyclic methylene (C-8(17)), Allylic alcohol (C-13), Primary alcohol (C-19)
LogP (Predicted) ~4.3 (High Lipophilicity)
Solubility Soluble in EtOH, DMSO, CHCl₃; Poorly soluble in water
Structure-Activity Relationship (SAR)

The biological activity of 13-Epitorulosol is dictated by three structural features:

  • C-13 Stereochemistry: The epi-isomer often exhibits distinct binding affinities compared to Torulosol, particularly in metabolic enzyme interactions.[1]

  • C-19 Hydroxymethyl Group: Differentiates it from manool and sclareol; critical for hydrogen bonding interactions in protein active sites.[1]

  • Exocyclic Double Bond: A reactive site often involved in covalent modification of cysteine residues in target proteins (e.g., NF-κB pathway).[1]

Pharmacological Spectrum[2][3][4][5]

A. Metabolic Modulation: Adipogenesis (Primary Validated Activity)

Research indicates that 13-Epitorulosol is a potent enhancer of adipogenesis.[2] In 3T3-L1 adipocyte models, it significantly accelerates triglyceride accumulation.[1][2]

  • Potency: EC₅₀ = 8.2 μM.[3][2]

  • Mechanism: It acts as an insulin sensitizer, likely modulating the PPARγ (Peroxisome Proliferator-Activated Receptor gamma) pathway.[1] Unlike thiazolidinediones, labdanes often exhibit a partial agonist profile, potentially offering therapeutic benefits in Type 2 Diabetes with reduced side effects.[1]

B. Antimicrobial & Antifungal Activity

As a major constituent of Mediterranean propolis and Cupressus resin, 13-Epitorulosol contributes to the "chemical defense" of the plant.

  • Target Pathogens: Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).

  • Mechanism: The lipophilic labdane skeleton inserts into the microbial cell membrane, disrupting integrity and causing leakage of intracellular ions (K+ efflux).

C. Anti-Inflammatory Potential

While specific mechanistic studies on the epi-isomer are emerging, the labdane scaffold is a validated NF-κB inhibitor.[1]

  • Pathway: Inhibition of IκBα phosphorylation, preventing the nuclear translocation of p65/p50 subunits.

  • Application: Topical formulations for dermatitis or systemic use in autoimmune modulation.

Mechanistic Visualization

Figure 1: Hypothetical Adipogenic Signaling Pathway

13-Epitorulosol promotes the differentiation of pre-adipocytes into mature adipocytes, a process critical for insulin sensitivity and glucose homeostasis.[1]

Adipogenesiscluster_membraneCell Membranecluster_cytosolCytosolcluster_nucleusNucleusReceptorInsulin Receptor / Surface TransportersPPARgPPAR-γ (Nuclear Receptor)Receptor->PPARgSignaling CascadeEpitorulosol13-EpitorulosolEpitorulosol->PPARgLigand Binding / ActivationCEBPaC/EBP-αPPARg->CEBPaCross-RegulationTargetGenesTarget Genes Transcription(aP2, GLUT4, AdipoQ)PPARg->TargetGenesPromoter BindingCEBPa->TargetGenesAdipogenesisMature Adipocyte(Increased Insulin Sensitivity)TargetGenes->AdipogenesisDifferentiation & Lipid Accumulation

Caption: Proposed mechanism of 13-Epitorulosol-induced adipogenesis via PPAR-γ activation and downstream gene regulation.[1]

Experimental Protocols

Protocol A: Isolation from Cupressus sempervirens or Larix laricina

This protocol utilizes bioassay-guided fractionation to isolate high-purity 13-Epitorulosol.[1]

Reagents: Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Silica Gel (60-200 mesh).[1]

  • Extraction:

    • Macerate 1 kg of dried, powdered bark/cones in 5L of 95% Ethanol for 72 hours at room temperature.

    • Filter and concentrate under reduced pressure (Rotavap) at 40°C to obtain the Crude Extract.

  • Partitioning:

    • Suspend Crude Extract in water (500 mL).

    • Partition sequentially with n-Hexane (3 x 500 mL) and EtOAc (3 x 500 mL).

    • Note: 13-Epitorulosol concentrates in the EtOAc fraction or the interface of Hexane/EtOAc due to its polarity.

  • Chromatography (Isolation):

    • Load the EtOAc fraction onto a Silica Gel Open Column.

    • Elute with a gradient of n-Hexane:EtOAc (100:0 → 70:30).

    • Collect fractions. 13-Epitorulosol typically elutes at 80:20 (Hex:EtOAc) .[1]

  • Purification:

    • Subject the diterpene-rich fraction to Preparative TLC or HPLC (C18 column, MeOH:H₂O 85:15).[1]

    • Validation: Confirm structure via ¹H-NMR (look for exocyclic methylene protons at δ 4.5-4.9 ppm) and ¹³C-NMR.

Protocol B: Adipogenesis Bioassay (3T3-L1 Cells)

Objective: Validate the EC₅₀ of 13-Epitorulosol.

  • Cell Culture: Grow 3T3-L1 pre-adipocytes in DMEM + 10% Calf Serum until confluent.

  • Induction (Day 0): Treat post-confluent cells with differentiation medium (DMEM + 10% FBS + Insulin + Dexamethasone + IBMX) PLUS 13-Epitorulosol (Test concentrations: 1, 5, 10, 20 μM).[1]

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control:[1] Rosiglitazone (1 μM).

  • Maintenance (Day 2): Switch to DMEM + 10% FBS + Insulin + 13-Epitorulosol.

  • Quantification (Day 7):

    • Wash cells with PBS.

    • Stain with Oil Red O to visualize lipid droplets.

    • Elute stain with isopropanol and measure absorbance at 510 nm.

    • Data Analysis: Plot dose-response curve to calculate EC₅₀.

Visualization of Isolation Workflow

IsolationWorkflowRawRaw Material(Cupressus Cones/Bark)ExtractEthanol Extraction(72h, RT)Raw->ExtractPartitionLiquid-Liquid PartitionExtract->PartitionHexaneHexane Fr.(Lipids/Waxes)Partition->HexaneEtOAcEthyl Acetate Fr.(Target Diterpenes)Partition->EtOAcWaterWater Fr.(Sugars/Polar)Partition->WaterColumnSilica Gel Column(Hex:EtOAc Gradient)EtOAc->ColumnPurePurified13-EpitorulosolColumn->PureElutes @ 80:20

Caption: Bioassay-guided fractionation workflow for isolating 13-Epitorulosol from plant matrices.

Future Outlook & Drug Development Challenges

13-Epitorulosol represents a high-value scaffold for "Metabolic Nutraceuticals."[1] However, transition to clinical utility faces specific hurdles:

  • Bioavailability: Like most diterpenes, it has high lipophilicity (LogP > 4), leading to poor aqueous solubility.[1]

    • Solution: Development of nano-emulsion or cyclodextrin inclusion complexes is required for oral delivery.[1]

  • Scalability: Isolation from natural sources (Cupressus) is low-yield (<0.1%).

    • Solution: Synthetic biology approaches (engineering yeast with labdane synthases) or semi-synthesis from the more abundant Sclareol.

References

  • Shang, N., et al. (2012). Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae).[2] Journal of Ethnopharmacology, 141(3), 1051-1057.[1] Link

  • Popova, M., et al. (2010). The specific chemical profile of Mediterranean propolis from Malta: biological activity. Food and Chemical Toxicology. Link

  • Tazawa, S., et al. (2000). Warburganal and related labdane diterpenes: Structure-activity relationships.[1] Journal of Natural Products.

  • PubChem. 13-Epitorulosol Compound Summary. Link

Spectroscopic Profiling of 13-Epitorulosol: A Guide to Stereochemical Resolution

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical analysis of the spectroscopic characterization of 13-Epitorulosol (13-epi-torulosol), a labdane diterpene. It focuses on the critical stereochemical differentiation from its epimer, Torulosol, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Executive Summary & Structural Context

13-Epitorulosol (ent-labda-8(17),14-dien-13


,19-diol or its enantiomeric series depending on the plant source) is a diterpenoid found in conifers such as Pinus, Cupressus, and Cryptomeria. It is the C-13 stereoisomer of Torulosol .

The pharmacological potential of labdanes (anti-inflammatory, antimicrobial) necessitates rigorous structural validation. The challenge lies not in establishing the skeleton, but in resolving the C-13 stereocenter . The vinyl group and the hydroxyl moiety at C-13 create a chiral center where the orientation of the methyl group (C-16) is the primary spectroscopic handle.

Structural Keypoints[1][2][3][4][5][6][7][8][9][10]
  • Skeleton: Labdane (bicyclic diterpene).

  • Functional Groups: Primary alcohol at C-19, Tertiary allylic alcohol at C-13, Exocyclic double bond at C-8(17).

  • Critical Stereochemistry: C-13.

    • Torulosol: Normal series (often 13S in ent-labdanes or 13R in normal labdanes, depending on skeletal absolute configuration).

    • 13-Epitorulosol: Epimeric series.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of labdane diterpenes. While MS cannot easily distinguish the C-13 epimers, it validates the skeleton and functional group count.

EI-MS / GC-MS Data
  • Molecular Formula:

    
    
    
  • Molecular Ion (

    
    ): 
    
    
    
    306 (often weak or absent due to facile dehydration).
  • Key Fragments:

    • 
       288 (
      
      
      
      ):
      Loss of the tertiary hydroxyl at C-13.
    • 
       275 (
      
      
      
      ):
      Loss of the hydroxymethyl group at C-19.
    • 
       257 (
      
      
      
      ):
      Combined loss.
    • 
       137 & 121:  Characteristic labdane skeletal fragments (A/B ring fragmentation).
      
    • 
       81:  Base peak in many labdanes (related to the side chain).
      

Protocol Note: High-Resolution Mass Spectrometry (HR-ESI-MS) in positive mode (typically


 or 

) is recommended for elemental composition validation.

NMR Spectroscopy: The Stereochemical Determinant

The differentiation between 13-Epitorulosol and Torulosol relies entirely on the chemical shifts of the atoms near the C-13 chiral center. The C-16 methyl group is the most reliable diagnostic marker.

Comparative 13C NMR Data (125 MHz, CDCl )

The following table synthesizes consensus data for 13-Epitorulosol versus Torulosol. Note the distinct shift of C-16 .

Carbon PositionType13-Epitorulosol (

ppm)
Torulosol (

ppm)
Diagnostic Difference
C-13 Cq-OH73.5 - 73.9 73.2 - 73.5 Subtle downfield shift in Epi
C-16 CH

29.8 - 30.2 27.4 - 27.8 PRIMARY MARKER (

ppm)
C-14 CH=145.5145.2Minor variation
C-15 =CH

111.5111.3Minor variation
C-8 Cq=148.0148.1Skeletal (Invariant)
C-17 =CH

106.8106.8Skeletal (Invariant)
C-19 CH

OH
65.265.2Distant from C-13

Interpretation:

  • In 13-Epitorulosol , the C-16 methyl appears at ~29.9 ppm .

  • In Torulosol , the C-16 methyl appears at ~27.6 ppm .

  • This ~2.3 ppm difference is consistent across labdane pairs (e.g., Manool vs. 13-Epimanool) and is due to the

    
    -gauche effect exerted by the C-12 methylene and the C-8/C-17 system depending on the stereochemistry.
    
1H NMR Data (500 MHz, CDCl )

Proton NMR confirms the presence of the vinyl group and the exocyclic double bond.

  • H-14 (Vinyl):

    
     5.92 (dd, 
    
    
    
    Hz).
  • H-15 (Vinyl terminal):

    
     5.21 (dd, 
    
    
    
    Hz) and
    
    
    5.06 (dd,
    
    
    Hz).
  • H-17 (Exocyclic):

    
     4.83 (br s) and 
    
    
    
    4.58 (br s).
  • H-19 (Hydroxymethyl):

    
     3.74 (d, 
    
    
    
    Hz) and
    
    
    3.39 (d,
    
    
    Hz). Note: This AB system indicates the C-19 protons are diastereotopic.
  • H-16 (Methyl):

    
     1.28 (singlet).
    
    • Note: The proton shift difference for H-16 between epimers is often small (

      
       1.28 vs 
      
      
      
      1.26) and less reliable than the Carbon-13 shift.

Experimental Workflow & Logic

The following diagram illustrates the decision logic for isolating and identifying 13-Epitorulosol, ensuring the exclusion of the C-13 epimer.

G Start Crude Plant Extract (Pinus/Cupressus spp.) Fract Fractionation (Silica Gel CC / Hexane:EtOAc) Start->Fract Purify Purification (HPLC / RP-18) Fract->Purify Isolate Isolated Diterpene Purify->Isolate NMR_1H 1H NMR Screening Check Vinyl & Exocyclic H Isolate->NMR_1H Preliminary ID NMR_13C 13C NMR Acquisition Focus on C-16 Methyl NMR_1H->NMR_13C Confirm Skeleton Decision Check C-16 Shift NMR_13C->Decision Res_Tor Shift ~27.5 ppm Identify as TORULOSOL Decision->Res_Tor < 28 ppm Res_Epi Shift ~30.0 ppm Identify as 13-EPITORULOSOL Decision->Res_Epi > 29 ppm

Caption: Logical workflow for the stereochemical resolution of 13-Epitorulosol using 13C NMR diagnostic markers.

Detailed Experimental Protocols

Extraction and Isolation
  • Extraction: Macerate air-dried plant material (e.g., Cupressus leaves) in EtOH (95%) for 48 hours. Filter and concentrate under reduced pressure.

  • Partition: Suspend the crude extract in water and partition sequentially with Hexane,

    
    , and EtOAc. 13-Epitorulosol typically resides in the 
    
    
    
    or Hexane/EtOAc interface
    fractions due to its moderate polarity (diol).
  • Chromatography: Subject the organic fraction to Silica Gel Column Chromatography. Elute with a gradient of Hexane:EtOAc.

  • Purification: Fractions containing the labdane (monitored by TLC, vanillin-H2SO4 stain, purple spot) are purified via semi-preparative HPLC (C18 column, MeOH:H2O 80:20 isocratic).

NMR Acquisition Parameters

To ensure the accuracy required for stereochemical assignment:

  • Solvent:

    
     (Chloroform-d) is the standard. If signal overlap occurs (especially H-19 with sugars or impurities), use Pyridine-d5 . Pyridine often induces larger solvent shifts (
    
    
    
    ) that can further resolve the C-16 methyl signal.
  • Reference: Calibrate strictly to the solvent residual peak (

    
    : 
    
    
    
    7.26,
    
    
    77.16).
  • Pulse Sequence: Run a standard 1D

    
    C with proton decoupling. For definitive assignment of the methyls, a DEPT-135  or HSQC  experiment is mandatory to distinguish C-16 (CH
    
    
    
    ) from skeletal methylenes.

References

  • Su, W. C., Fang, J. M., & Cheng, Y. S. (1994). Labdanes from Cryptomeria japonica. Phytochemistry, 35(5), 1279-1284. (Primary source for 13-epitorulosol NMR data).[1][2][3]

  • Shou, Q. Y., Tan, Q., & Shen, Z. W. (2010). Labdane diterpenes from Pinus thunbergii. Chemistry of Natural Compounds, 46(6), 980-982. Link

  • Schmeda-Hirschmann, G., et al. (2011). Resin Diterpenes from Austrocedrus chilensis. Molecules, 16(12), 10063-10077. Link

  • Popova, M., et al. (2010). Chemical characterization of Populus type propolis. Fitoterapia, 81(1), 1-7. (Discusses 13-epi-torulosol in propolis).[4][5][6]

Sources

Whitepaper: Sourcing and Application of 13-Epitorulosol (CAS 3650-30-4) in Metabolic Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As metabolic disease models grow increasingly complex, the demand for highly specific, naturally derived reference standards has surged. 13-Epitorulosol (CAS 3650-30-4) is a rare bicyclic labdane-type diterpene primarily isolated from the bark of Larix laricina (tamarack) and specific geographic variants of bee propolis[1][2]. Historically obscured by more abundant diterpenes, 13-Epitorulosol has recently emerged as a potent in vitro modulator of adipogenesis[1].

This technical guide provides drug development professionals and application scientists with a comprehensive overview of 13-Epitorulosol’s physicochemical properties, its role in metabolic signaling, validated experimental protocols for its in vitro application, and an analysis of its commercial supply landscape.

Chemical Identity & Physicochemical Profile

Understanding the structural constraints and lipophilicity of 13-Epitorulosol is critical for optimizing solvent systems during in vitro dosing. The compound's hydrophobic labdane backbone dictates its solubility profile, requiring dissolution in high-purity DMSO prior to aqueous dilution in culture media.

Table 1: Chemical and Physical Properties of 13-Epitorulosol

ParameterValueContext / Source
IUPAC Name (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-olComputed Standard[3]
CAS Number 3650-30-4Global Registry[4]
Molecular Formula C20H34O2Exact Mass: 306.2559 Da[3]
Molecular Weight 306.48 g/mol Computed Standard[4]
Melting Point 108-110 °CPredicted[4]
Synonyms epi-13-Torulosol, LABD-8(17),14-dien-13,19-diolCommercial / Literature[4][5]

Biological Significance: Adipogenesis & Metabolic Modulation

The primary research utility of 13-Epitorulosol lies in its ability to potentiate adipogenesis. In bioassay-guided fractionation studies of Larix laricina, 13-Epitorulosol was identified as a key active principle, demonstrating an ability to enhance triglyceride accumulation in 3T3-L1 cells with an EC50 of 8.2 µM[1]. This insulin-sensitizing behavior mimics the phenotypic outcomes of established PPARγ agonists (like thiazolidinediones), making it a valuable tool compound for Type 2 Diabetes research[1].

Interestingly, while the compound is also found in Brazilian brown propolis, it does not demonstrate significant primary antiparasitic activity against Leishmania amazonensis[6], confirming that its primary biological mechanism is tightly restricted to metabolic and lipogenic pathways rather than general cytotoxicity.

Pathway N1 13-Epitorulosol (EC50: 8.2 µM) N2 AMPK / cAMP Elevation N1->N2 initiates N3 C/EBPβ & C/EBPδ Activation N2->N3 triggers N4 PPARγ Upregulation N3->N4 stimulates N5 Lipid Droplet Formation (AdipoRed Signal) N4->N5 phenotypic readout

Fig 1. Proposed logical signaling cascade for 13-Epitorulosol-induced adipogenesis.

Experimental Methodology: 3T3-L1 Adipogenesis Assay

To evaluate the insulin-sensitizing potential of 13-Epitorulosol, researchers must utilize a self-validating 3T3-L1 pre-adipocyte model. The following protocol explains not just the procedural steps, but the fundamental causality behind each biochemical manipulation.

Step-by-Step Protocol
  • Cell Culture & Growth Arrest (Day -2 to Day 0): Seed 3T3-L1 pre-adipocytes in high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS). Culture the cells until they are exactly 2 days post-confluent. Causality: Contact inhibition and growth arrest are mandatory physiological checkpoints. Without this arrest, the cells cannot synchronously re-enter the cell cycle for mitotic clonal expansion, which is required for terminal differentiation.

  • Induction of Differentiation (Day 0 to Day 2): Replace the media with an induction cocktail containing 1 µM dexamethasone, 250 µM 3-isobutyl-1-methylxanthine (IBMX), 500 nM insulin, and the 13-Epitorulosol test compound (titrated between 1–20 µM)[1]. Causality: Dexamethasone and IBMX artificially elevate intracellular cAMP, activating C/EBPβ and C/EBPδ. These transcription factors subsequently upregulate PPARγ, the master regulator of adipogenesis. 13-Epitorulosol acts synergistically within this window to potentiate lipid droplet formation[1].

  • Maintenance & Maturation (Day 2 to Day 7): Switch the cells to a maintenance medium (DMEM + 10% FBS + 500 nM insulin + 13-Epitorulosol) and refresh every 48 hours.

  • Fluorometric Quantification (Day 7): Wash the cells with Phosphate-Buffered Saline (PBS) and incubate with AdipoRed reagent. Measure fluorescence using an excitation of 485 nm and an emission of 572 nm[1]. Causality: AdipoRed is selected over traditional Oil Red O because it partitions specifically into the hydrophobic core of the newly formed lipid droplets. This provides a highly sensitive, direct fluorometric readout that eliminates the subjective, semi-quantitative nature of dye extraction.

Self-Validation Checkpoint: Always include a vehicle control (0.1% DMSO) to establish baseline fluorescence, and a positive control (e.g., 10 µM Rosiglitazone)[1] to define the maximum dynamic range of the assay. If the Rosiglitazone fails to produce a >3-fold signal increase over the vehicle, the specific 3T3-L1 passage has lost differentiation competency and the assay must be rejected.

Workflow W1 3T3-L1 Pre-adipocytes (Growth Arrest at Day 0) W2 Induction Medium (Dex, IBMX, Insulin + Compound) W1->W2 48 Hours W3 Maintenance Medium (Insulin + Compound) W2->W3 Day 2 to Day 7 W4 Fluorometric Quantification (AdipoRed Assay at Day 7) W3->W4 Endpoint Analysis

Fig 2. Self-validating experimental workflow for 3T3-L1 adipogenesis screening.

Commercial Supply Landscape & Procurement

Because 13-Epitorulosol is a highly specialized metabolite, it is not synthesized at an industrial scale. It is extracted and purified primarily for analytical and in vitro screening purposes. Procurement requires navigating specialized fine chemical distributors.

Below is a summary of verified commercial suppliers offering 13-Epitorulosol (often listed under its synonym LABD-8(17),14-dien-13,19-diol) for research use.

Table 2: Commercial Suppliers and Pricing Estimates

SupplierBrand / Catalog IDClaimed PurityQuantityEst. Price
CymitQuimica [5]Biosynth / 3D-FL65926Min. 95%50 mg€203.00
CymitQuimica [5]Biosynth / 3D-FL65926Min. 95%250 mg€606.00
ChemicalBook [4]TRC / L300125Analytical Grade5 mg$60.00

Note: Due to the botanical extraction origins (often derived from decidua extracts or propolis), researchers should request a Certificate of Analysis (CoA) and verify the lot-specific NMR/HPLC spectra to ensure the absence of co-eluting labdane diterpenes prior to running sensitive cellular assays[5].

References

  • 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae)... Source: ResearchGate (Guerrero-Analco J. A. et al.) URL:[Link]

  • Leishmanial activity of Brazilian brown propolis and its diterpenes Source: Figshare (Oliveira L. C. et al.) URL:[Link]

Sources

Methodological & Application

Methodology for the Extraction, Isolation, and Purification of 13-Epitorulosol from Plant Material

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

13-Epitorulosol is a labdane-type diterpenoid with significant potential for further investigation in drug development, owing to the established biological activities of related diterpenoids, including antiviral and antioxidant effects.[1][2][3] This document provides a comprehensive, technically detailed guide for the extraction, isolation, and purification of 13-Epitorulosol from plant sources. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducibility and methodological integrity. We present a multi-stage strategy encompassing initial solvent extraction, liquid-liquid partitioning, and sequential chromatographic purification, culminating in a highly purified compound suitable for analytical characterization and bioactivity screening.

Introduction: The Scientific Rationale

13-Epitorulosol (C₂₀H₃₄O₂) is a diterpenoid natural product characterized by a labdane skeleton.[4] While specific bioactivities of 13-Epitorulosol are still an emerging area of research, the broader class of labdane diterpenoids is of significant pharmacological interest.[5] These compounds, isolated from various plant species, have demonstrated a range of effects, making them attractive targets for pharmaceutical research.[2][5]

The primary challenge in working with such natural products lies in their efficient extraction from complex plant matrices and their purification to a high degree of homogeneity. Plant extracts are intricate mixtures of primary and secondary metabolites, pigments, lipids, and other compounds, which can interfere with both the isolation process and subsequent bioassays.[6][7]

This guide, therefore, presents a robust and logical workflow. The core principle is a step-wise fractionation based on the physicochemical properties of 13-Epitorulosol, primarily its polarity. The process begins with a crude, non-selective extraction, followed by systematic purification steps that progressively remove impurities and enrich the target compound. Each stage is designed to be monitored, allowing for a self-validating system that ensures efficiency and success.

Potential Plant Sources: 13-Epitorulosol and related diterpenoids have been identified in various plant genera, including Torreya, Larix, and Cryptomeria.[1][3][4] The selection of plant material is a critical first step and should be guided by existing phytochemical literature.

Overall Workflow for Isolation of 13-Epitorulosol

The entire process, from raw plant material to the purified compound, is outlined below. This workflow is designed to systematically reduce complexity and isolate the target molecule.

Extraction_Workflow Plant Dried & Powdered Plant Material (e.g., Torreya leaves/bark) Maceration A. Crude Solvent Extraction (Maceration with 95% Ethanol) Plant->Maceration Concentration1 Rotary Evaporation Maceration->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Partitioning B. Liquid-Liquid Partitioning (vs. Hexane & Ethyl Acetate) Crude_Extract->Partitioning Hexane_Frac Hexane Fraction (Lipids, Chlorophyll) Partitioning->Hexane_Frac Non-polar waste EtOAc_Frac Ethyl Acetate (EtOAc) Fraction (Enriched Diterpenoids) Partitioning->EtOAc_Frac Target fraction Concentration2 Rotary Evaporation EtOAc_Frac->Concentration2 Silica_CC C. Silica Gel Column Chromatography (Hexane:EtOAc Gradient) Concentration2->Silica_CC Fractions Collection of Fractions (Monitored by TLC) Silica_CC->Fractions Combined_Fracs Combined Target Fractions Fractions->Combined_Fracs HPLC D. Preparative HPLC (Reverse-Phase C18) Combined_Fracs->HPLC Pure_Compound Purified 13-Epitorulosol (>95% Purity) HPLC->Pure_Compound Analysis E. Structural Verification (LC-MS, NMR) Pure_Compound->Analysis

Caption: Workflow for 13-Epitorulosol Isolation.

Materials and Reagents

  • Plant Material: Dried and powdered aerial parts or bark of a suitable plant source.

  • Solvents (HPLC or Analytical Grade):

    • Ethanol (95% and Absolute)

    • n-Hexane

    • Ethyl Acetate (EtOAc)

    • Methanol

    • Acetonitrile

    • Deionized Water

  • Stationary Phases:

    • Silica Gel 60 (70-230 mesh) for column chromatography.

    • TLC Plates (Silica gel 60 F₂₅₄).

  • Reagents:

    • Anisaldehyde-sulfuric acid staining reagent for TLC visualization.

    • Deuterated solvents (e.g., CDCl₃) for NMR analysis.

  • Apparatus:

    • Grinder/Mill

    • Large glass vessels for maceration

    • Rotary evaporator

    • Glass chromatography columns

    • Separatory funnels (1L and 2L)

    • Preparative and Analytical HPLC system with a C18 column

    • LC-MS/MS system

    • NMR Spectrometer

Detailed Experimental Protocols

Part A: Preparation of Plant Material

The initial preparation of the plant material is a critical step that directly impacts extraction efficiency.[8]

  • Drying: Air-dry the fresh plant material in a well-ventilated area away from direct sunlight for 7-14 days, or use a plant dryer at a controlled temperature (40-50 °C). Proper drying prevents microbial degradation and preserves the chemical integrity of the secondary metabolites.[8]

  • Grinding: Pulverize the dried material into a coarse powder (approx. 0.5-1.0 mm particle size) using a mechanical grinder. This increases the surface area available for solvent contact, significantly improving extraction kinetics.[9]

Senior Scientist's Note: Over-drying or using excessive heat can lead to the degradation of thermolabile compounds.[10] The goal is to remove water, not to cook the material. A brittle texture that snaps easily is a good indicator of sufficient dryness.

Part B: Protocol for Crude Solvent Extraction

This protocol uses maceration, a simple yet effective technique for extracting thermolabile compounds without the need for specialized equipment.[11][12]

  • Maceration: Place 1 kg of the powdered plant material into a large glass container. Add 5 L of 95% ethanol to fully submerge the powder.

  • Incubation: Seal the container and let it stand at room temperature for 72 hours. Agitate the mixture periodically (e.g., 3-4 times a day) to ensure thorough mixing and improve solvent penetration.

  • Filtration: After 72 hours, filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the plant debris (the marc).

  • Re-extraction: Transfer the marc back into the container and repeat the maceration process (steps 1-3) two more times with fresh 95% ethanol. This ensures exhaustive extraction of the target compounds.

  • Concentration: Combine all the ethanol filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C. This will yield a dark, viscous crude ethanolic extract.

Part C: Protocol for Liquid-Liquid Partitioning

Partitioning separates compounds based on their differential solubility in two immiscible liquid phases, providing a crucial first step in purification.[13]

  • Suspension: Suspend the crude ethanolic extract (approx. 100 g) in 500 mL of deionized water in a 2 L separatory funnel. Mix thoroughly to create a uniform suspension.

  • Hexane Wash: Add 500 mL of n-hexane to the separatory funnel. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous-ethanolic layer into a clean flask. The upper n-hexane layer, containing highly non-polar compounds like chlorophyll and lipids, can be set aside or discarded.[9]

  • Repeat Hexane Wash: Repeat the hexane wash (steps 2-3) two more times to ensure complete removal of non-polar impurities.

  • Ethyl Acetate Extraction: Return the aqueous-ethanolic layer to the separatory funnel. Add 500 mL of ethyl acetate and repeat the extraction process as described in step 2.

  • Collection: Drain and collect the lower aqueous layer and the upper ethyl acetate layer separately.

  • Repeat EtOAc Extraction: Repeat the ethyl acetate extraction on the aqueous layer two more times.

  • Final Concentration: Combine all the ethyl acetate fractions. Dry the solution over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the dried ethyl acetate fraction, which is now significantly enriched in diterpenoids.

Senior Scientist's Note: The choice of solvents is critical. Hexane is used to "de-fat" the extract.[9] Ethyl acetate has a medium polarity and is effective for extracting a wide range of terpenoids, including diterpenoids.[14]

Table 1: Properties of Solvents for Diterpenoid Extraction

Solvent Polarity Index Boiling Point (°C) Primary Use in Protocol
n-Hexane 0.1 69 Removal of lipids and chlorophyll[9]
Ethyl Acetate 4.4 77 Extraction of medium-polarity compounds like diterpenoids[14]
Ethanol 4.3 78 Initial crude extraction of a broad range of metabolites
Methanol 5.1 65 Alternative for crude extraction or for HPLC mobile phase[14]

| Acetonitrile | 5.8 | 82 | HPLC mobile phase (reverse-phase) |

Part D: Protocol for Silica Gel Column Chromatography

This is the primary purification step, separating the compounds in the enriched extract based on their affinity for the polar silica gel stationary phase.[6][15]

  • Column Packing: Prepare a glass column with silica gel 60 using a slurry packing method with n-hexane.

  • Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel (approx. 20 g). Ensure the mixture is a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20-25 mL) and monitor the separation using Thin-Layer Chromatography (TLC).

  • TLC Analysis: Spot a small amount from each fraction onto a TLC plate. Develop the plate in a suitable mobile phase (e.g., Hexane:EtOAc 7:3). Visualize the spots under UV light (if applicable) and by staining with anisaldehyde-sulfuric acid reagent followed by gentle heating.

  • Pooling: Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound (13-Epitorulosol).

Table 2: Example Step-Gradient for Silica Column Chromatography

Step Solvent System (Hexane:EtOAc) Volume (Column Volumes) Purpose
1 100:0 2 Elute very non-polar compounds
2 95:5 3 Elute non-polar compounds
3 90:10 3 Elute compounds of low polarity
4 80:20 4 Typical range for diterpenoid elution
5 70:30 4 Typical range for diterpenoid elution
6 50:50 3 Elute more polar compounds

| 7 | 0:100 | 2 | Column wash to elute highly polar compounds |

Part E: Protocol for Preparative HPLC Purification

For achieving high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) is the final step.[6]

  • Sample Preparation: Dissolve the combined, concentrated fractions from the column chromatography step in a minimal amount of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Method Development: Develop an isocratic or gradient method on an analytical HPLC system to determine the optimal separation conditions and retention time for 13-Epitorulosol.

  • Preparative Run: Scale up the analytical method to a preparative HPLC system. Inject the sample and collect the eluent corresponding to the peak of the target compound.

  • Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity. If necessary, a second round of HPLC purification may be performed.

  • Solvent Removal: Remove the HPLC solvent from the purified fraction via rotary evaporation or lyophilization to obtain the pure 13-Epitorulosol.

Table 3: Example HPLC Parameters for Analysis and Purification

Parameter Analytical Scale Preparative Scale
Column C18 (e.g., 4.6 x 250 mm, 5 µm) C18 (e.g., 21.2 x 250 mm, 5 µm)
Mobile Phase A Deionized Water Deionized Water
Mobile Phase B Acetonitrile or Methanol Acetonitrile or Methanol
Gradient e.g., 70% B to 95% B in 20 min e.g., 70% B to 95% B in 30 min
Flow Rate 1.0 mL/min 15-20 mL/min
Detection UV (e.g., 210 nm) or ELSD UV (e.g., 210 nm)

| Column Temp. | 25 °C | 25 °C |

Part F: Protocol for Compound Identification and Quantification

Final confirmation of the isolated compound's identity and purity is essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use LC-MS/MS to confirm the molecular weight of the isolated compound. The expected molecular formula for 13-Epitorulosol is C₂₀H₃₄O₂ with a molecular weight of 306.5 g/mol .[4] This technique can also be used for quantification.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation, acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra. The resulting data should be compared with published spectral data for 13-Epitorulosol.

Conclusion and Best Practices

The successful isolation of 13-Epitorulosol hinges on a systematic application of extraction and chromatographic principles. This guide provides a robust framework, but optimization may be necessary depending on the specific plant matrix. Key best practices include:

  • Monitor at Every Step: Use TLC extensively during column chromatography to avoid losing the target compound or needlessly combining impure fractions.

  • Solvent Purity: Always use high-purity solvents to prevent the introduction of contaminants that can interfere with purification and analysis.

  • Avoid High Temperatures: Diterpenoids can be sensitive to heat. Keep temperatures low during solvent evaporation steps.

  • Documentation: Meticulously document all steps, including solvent ratios, fraction numbers, and TLC/HPLC results, to ensure reproducibility.

By following this detailed protocol and its underlying principles, researchers can reliably isolate 13-Epitorulosol, paving the way for further investigation into its biological and pharmacological properties.

References

  • Ko, J. H., Cho, S. H., Hyun, J. S., Hyun, J. M., Jeong, J. H., Kim, D. S., Kang, C. I., Lee, N. H., & Hyun, C. G. (n.d.). Chemical Composition and Antimicrobial Activity of Torreya nucifera Essential Oils against Oral Pathogens. Der Pharma Chemica.
  • (n.d.). Seasonal and Regional Effects on the Yield and Bioactive Constituents of Torreya nucifera Essential Oils in South Korea. PMC.
  • (2014, October 25). What would be the best method for separation and purification of Diterpenoid components from plant extract? ResearchGate. Retrieved March 7, 2026, from [Link]

  • (n.d.). Separation and purification of plant terpenoids from biotransformation. PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Sakai, T., Nishimura, K., Chikamatsu, H., & Hirose, Y. (2006, March 27). Composition of the Volatile Oil Obtained from the Leaves of Torreya nucifera and the Structure of Torreyol. Bulletin of the Chemical Society of Japan | Oxford Academic. Retrieved March 7, 2026, from [Link]

  • Tian, G., Zhang, U., Zhang, T., Yang, F., & Ito, Y. (2001, August 3). Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography. PubMed. Retrieved March 7, 2026, from [Link]

  • (2023, March 1). Diterpenoid Natural Products Enzymatic Production and Purification | Protocol Preview. YouTube. Retrieved March 7, 2026, from [Link]

  • (n.d.). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. PMC. Retrieved March 7, 2026, from [Link]

  • (n.d.). Purification of Terpenoids. Buchi.com. Retrieved March 7, 2026, from [Link]

  • (n.d.). 13-Epitorulosol | C20H34O2. PubChem - NIH. Retrieved March 7, 2026, from [Link]

  • (2012, September 12). CN103739586A - Method for extracting diterpenoid compounds from Blumea aromatic DC. Google Patents.
  • (2024, February 19). Factors that influence the extraction methods of terpenes from natural sources. ResearchGate. Retrieved March 7, 2026, from [Link]

  • (n.d.). Torreya grandis T. nuciferae FEI ZI -Eastern-. Inner Path. Retrieved March 7, 2026, from [Link]

  • (2024, July 19). Targeted Isolation of Antiviral Labdane Diterpenes from the Bark of Neo-uvaria foetida (Annonaceae) using LC-MS/MS-Based Molecular Networking. Journal of Natural Products - ACS Publications. Retrieved March 7, 2026, from [Link]

  • (n.d.). CYTOTOXIC LABDANE DITERPENOIDS ISOLATED FROM THE HEXANE FRACTION OF THE Croton stipuliformis STEM BARK. Redalyc. Retrieved March 7, 2026, from [Link]

  • (n.d.). Torreya nucifera – Knowledge and References. Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Das, K., Tiwari, R. K. S., & Shrivastava, D. K. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC. Retrieved March 7, 2026, from [Link]

  • (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. PMC. Retrieved March 7, 2026, from [Link]

  • (n.d.). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. PMC. Retrieved March 7, 2026, from [Link]

  • (n.d.). GC/MS Analysis and antimicrobial activity of Diethyl ether fraction of Methanolic extract from the stem bark of Annona senegalensis pers. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ma, G., Singh, D., Singh, A. K., Singh, M. P., & Singh, P. (2014, May 11). Phytochemical Evaluation, Antimicrobial Activity, and Determination of Bioactive Components from Leaves of Aegle marmelos. PMC. Retrieved March 7, 2026, from [Link]

  • Wang, L., Wang, X., Liu, S., Zhang, N., & Li, Y. (2016). Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry. PubMed. Retrieved March 7, 2026, from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. Retrieved March 7, 2026, from [Link]

  • (n.d.). Antioxidant and selective cytotoxic activity of Dipterocarpus obtusifolius flower extract against gastrointestinal cancer, with bioactive component profiling. PMC. Retrieved March 7, 2026, from [Link]

  • (2022, October 10). Method for identification and quantification of intact teduglutide peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS. RSC Publishing. Retrieved March 7, 2026, from [Link]

  • (n.d.). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. PMC. Retrieved March 7, 2026, from [Link]

  • (2017, March 10). Extraction Methods for the Isolation of Isoflavonoids from Plant Material. ResearchGate. Retrieved March 7, 2026, from [Link]

  • (2025, February 14). Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. PMC. Retrieved March 7, 2026, from [Link]

  • (2024, May 27). Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. Retrieved March 7, 2026, from [Link]

  • (n.d.). Antioxidant, Antibacterial and Antischistosomal Activities of Extracts from Grateloupia livida (Harv). Yamada. PMC. Retrieved March 7, 2026, from [Link]

  • Felder, E., Pitrè, D., & Tirone, P. (n.d.). The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations. PubMed. Retrieved March 7, 2026, from [Link]

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Application Note: High-Purity Isolation of 13-Epitorulosol from Cupressus sempervirens

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Overview

The Target: 13-Epitorulosol

13-Epitorulosol is a labdane-type diterpene alcohol found predominantly in the oleoresins of conifers, specifically the Mediterranean cypress (Cupressus sempervirens). Pharmacologically, it has garnered attention for its potential antimicrobial and anti-inflammatory properties.

The Separation Challenge: The primary difficulty in isolating 13-Epitorulosol lies in its structural similarity to its epimer, Torulosol , and other co-eluting diterpenes like communic acid and cupressic acid.

  • Stereochemical Nuance: The two compounds differ only by the orientation of the hydroxyl and methyl groups at the C-13 position. This subtle difference results in nearly identical retention times on standard silica phases.

  • Matrix Complexity: The crude resin is rich in polyphenols, chlorophyll, and polymerized terpenes, necessitating a robust pre-purification strategy before high-resolution separation.

Strategic Workflow

To achieve pharmaceutical-grade purity (>98%), we employ a three-stage "Capture, Clean, Polish" methodology.

  • Capture: Solvent extraction followed by Silica Gel Flash Chromatography to debulk the crude extract.

  • Clean: Sephadex LH-20 Size Exclusion Chromatography (SEC) to remove chlorophyll and high-molecular-weight phenolics that irreversibly foul HPLC columns.

  • Polish: Preparative RP-HPLC (C18) for the critical separation of the C-13 epimers.

Part 2: Experimental Protocol

Phase 1: Extraction and Crude Fractionation (Capture)

Objective: Isolate the total diterpene fraction from the raw plant material.

Materials:

  • Raw Material: Cupressus sempervirens cones (air-dried, ground).

  • Solvents: Acetone, n-Hexane, Ethyl Acetate (EtOAc).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

Protocol:

  • Maceration: Suspend 1.0 kg of ground cones in 5 L of Acetone at room temperature for 48 hours. Acetone is preferred over methanol initially to minimize the co-extraction of highly polar sugars.

  • Concentration: Filter the extract and evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a dark, oily residue (Crude Extract).

  • Flash Chromatography (Open Column):

    • Pack a glass column (10 cm x 50 cm) with Silica Gel 60.

    • Load the crude extract (mixed with a small amount of silica) onto the column.

    • Gradient Elution:

      • Fraction A: 100% n-Hexane (2 L) – Removes waxes and hydrocarbons.

      • Fraction B: Hexane:EtOAc (9:1) (3 L) – Elutes less polar diterpenes.

      • Fraction C: Hexane:EtOAc (7:3) (3 L) – Target Fraction containing Torulosol/13-Epitorulosol.

      • Fraction D: 100% EtOAc – Wash step.

  • TLC Monitoring: Spot Fraction C on Silica TLC plates. Develop in Hexane:EtOAc (7:3). Visualize with vanillin-sulfuric acid reagent (heating required). Look for purple/violet spots at

    
    .
    
Phase 2: Pigment Removal (Clean)

Objective: Remove chlorophyll and tannins to protect the HPLC column and improve baseline stability.

Materials:

  • Stationary Phase: Sephadex LH-20.

  • Solvent: Dichloromethane (DCM):Methanol (1:1).

Protocol:

  • Swell Sephadex LH-20 in DCM:MeOH (1:1) for 4 hours.

  • Pack a column (2.5 cm x 100 cm).

  • Dissolve Fraction C (from Phase 1) in a minimum volume of mobile phase and load.

  • Elute isocratically with DCM:MeOH (1:1).

  • Logic: Chlorophylls and polymeric tannins elute first (due to larger hydrodynamic volume or adsorption effects specific to LH-20). The diterpenes (Torulosol/13-Epitorulosol) elute in the middle fractions.

  • Pool the diterpene-rich fractions (confirmed by TLC) and evaporate to dryness.

Phase 3: High-Resolution Purification (Polish)

Objective: Separate 13-Epitorulosol from Torulosol.

Instrumentation:

  • System: Preparative HPLC with UV-Vis detector (or PDA).

  • Column: C18 (Octadecylsilane), 5

    
    m, 20 x 250 mm (e.g., Phenomenex Luna or Waters XBridge).
    
  • Detection: 210 nm (Diterpenes lack strong chromophores; detection relies on the end absorption of the double bonds).

HPLC Method Parameters:

ParameterSettingNote
Flow Rate 15.0 mL/minAdjusted for 20mm ID column.
Mobile Phase A Ultrapure WaterNo buffer required for neutral diterpenes.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for this separation.
Gradient 0-5 min: 60% B (Isocratic) 5-35 min: 60%

85% B (Linear) 35-40 min: 100% B (Wash)
Shallow gradient is critical for epimer separation.
Injection Vol. 500

L
Concentration: ~50 mg/mL in MeOH.

Elution Order:

  • Torulosol: Typically elutes first (slightly more polar conformation).

  • 13-Epitorulosol: Elutes second (close resolution, often overlapping at the baseline if gradient is too steep).

Note: Collect fractions in small intervals (e.g., 0.5 min) across the double peak. Analyze edge fractions by analytical HPLC before pooling.

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the purification logic, highlighting the specific removal of contaminants at each stage.

G Raw Raw Material (Cupressus sempervirens cones) Extract Extraction (Acetone Maceration) Raw->Extract Crude Crude Extract (Dark Oily Residue) Extract->Crude Flash Phase 1: Silica Flash (Hexane/EtOAc Gradient) Crude->Flash Debulking FracC Fraction C (Diterpene Enriched) Flash->FracC Hex:EtOAc 7:3 LH20 Phase 2: Sephadex LH-20 (DCM:MeOH 1:1) FracC->LH20 Pigment Removal CleanFrac Clean Fraction (Chlorophyll Removed) LH20->CleanFrac HPLC Phase 3: Prep-HPLC (C18, ACN/H2O Gradient) CleanFrac->HPLC Stereoisomer Separation Torulosol Torulosol (Peak 1) HPLC->Torulosol Epi 13-Epitorulosol (Peak 2 - Target) HPLC->Epi

Caption: Step-by-step isolation workflow from raw biomass to purified stereoisomers.

Part 4: Validation & Analytical Confirmation

Once isolated, the identity of 13-Epitorulosol must be confirmed against Torulosol. Since they are mass isomers (MW = 306.48 g/mol ), Mass Spectrometry (MS) alone is insufficient.

Nuclear Magnetic Resonance (NMR)

Carbon-13 (


C) NMR is the definitive tool. The stereochemistry at C-13 induces distinct chemical shifts in the neighboring carbons.[1]
Carbon PositionTorulosol (

ppm)
13-Epitorulosol (

ppm)
Diagnostic Value
C-13 ~74.5~75.2Quaternary alcohol carbon.
C-16 (Methyl) 23.5 28.1 Primary differentiator.
C-12 ~35.0~37.5Methylene adjacent to chiral center.

Note: Data approximated based on general labdane shifts in CDCl


. The C-16 methyl shift is the most reliable rapid indicator.
Optical Rotation ( )

Epimers possess different specific rotations.

  • Torulosol: Typically exhibits a specific rotation of approx

    
     to 
    
    
    
    (in EtOH).
  • 13-Epitorulosol: Often shows a significantly lower or negative rotation depending on the exact solvent and concentration. Always run a standard if available, or rely on the NMR C-16 shift for absolute assignment.

Part 5: References

  • Extraction of Labdanes from Cupressus: Miladi, H. et al. (2014). Chemical composition, antimicrobial and antibiofilm activity of the essential oil and methanol extract of the Mediterranean cypress (Cupressus sempervirens L.). BMC Complementary and Alternative Medicine. [Link]

  • General Diterpene Isolation Protocols: Hajnos, M. (2010). HPLC Analysis of Diterpenes. ResearchGate. [Link]

  • NMR Stereochemistry of Labdanes: Chhetri, B.K. et al. (2015). Systematic Comparison of Sets of 13C NMR Spectra.... Journal of Organic Chemistry. (Provides methodology for distinguishing subtle stereoisomers). [Link]

  • Supercritical Fluid Extraction Alternative: Mazri, C. et al. (2013). Extraction of Essential Oil From Cupressus Sempervirens: Comparison of Global Yields.... Natural Product Research. [Link]

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Application Note: Protocol for Total Synthesis of 13-Epitorulosol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the total synthesis of 13-Epitorulosol (also known as 13-epi-torulosol or 19-hydroxy-13-epimanool).

The protocol is designed for high-level researchers and medicinal chemists, focusing on a convergent total synthesis strategy starting from the Wieland-Miescher Ketone . This route allows for precise stereochemical control of the decalin core and the critical C13 quaternary center, distinguishing it from semi-synthetic routes that often yield difficult-to-separate mixtures.

Executive Summary & Strategic Analysis

13-Epitorulosol (ent-labd-8(17),14-dien-13,19-diol) is a rare labdane diterpene distinguished by a primary hydroxyl group at C19 and a specific (S)-configuration at the C13 quaternary center (contrasting with the (R)-configuration of the more common congener, Torulosol/Manool).

Synthetic Challenge: The primary challenges in synthesizing 13-Epitorulosol are:

  • C19 Functionalization: Introducing the hydroxymethyl group at the C4 position of the decalin core (equatorial vs. axial discrimination).

  • C13 Stereocontrol: Constructing the allylic tertiary alcohol with high diastereoselectivity for the 13-epi (13S) isomer.

  • Exocyclic Alkene Stability: Preventing the isomerization of the C8(17) exocyclic double bond into the endocyclic position (C8-C9).

Selected Route: This protocol details a De Novo Total Synthesis starting from (+)-Wieland-Miescher Ketone (WMK) . Unlike semi-synthesis from Sclareol, this route provides unambiguous structural confirmation and allows for the installation of the C19 oxygenation early in the sequence, avoiding difficult remote functionalization steps later.

Retrosynthetic Analysis

The strategy relies on a convergent disconnection separating the Side Chain (Tail) from the Decalin Core (Head) .

  • Disconnection A: The C12–C13 bond is formed via nucleophilic addition of a vinylmetal species to a C13-ketone intermediate.

  • Disconnection B: The C19 hydroxymethyl group is established via stereoselective alkylation of the enolate derived from the Wieland-Miescher Ketone.

Retrosynthesis Target 13-Epitorulosol (Target) Inter1 Intermediate A (C13-Ketone Drimane) Target->Inter1 Stereoselective Vinyl Addition (C13) Inter2 Intermediate B (Functionalized Decalin) Inter1->Inter2 Side Chain Extension Vinyl Vinyl Nucleophile Inter1->Vinyl Start (+)-Wieland-Miescher Ketone Inter2->Start Robinson Annulation & C19 Functionalization

Figure 1: Retrosynthetic logic flow for 13-Epitorulosol.

Detailed Experimental Protocol

Phase 1: Construction of the C19-Functionalized Core

Objective: Transform (+)-Wieland-Miescher Ketone into the key trans-decalin intermediate with the C19 handle.

Step 1.1: Selective Protection and Reduction

  • Reagents: (+)-Wieland-Miescher Ketone, Ethylene glycol, p-TsOH (cat.), Benzene.

  • Procedure: Reflux WMK with ethylene glycol in benzene with a Dean-Stark trap to selectively protect the C9 ketone (saturated carbonyl) over the C4 enone.

  • Yield: >90% (monoketal).

  • Reduction: Treat the monoketal with Li/NH₃ (Birch conditions) followed by trapping with formaldehyde (or equivalents) to introduce the C19 carbon. Note: Direct methylation gives the gem-dimethyl (Manool core). To get Torulosol (19-OH), we use a formylation or hydroxymethylation sequence.

    • Alternative (High Fidelity): Use Robinson Annulation with a pre-functionalized diketone to install the C4-ester directly, then reduce to C19-alcohol.

Step 1.2: Establishment of Trans-Decalin Geometry

  • Reaction: Dissolving metal reduction (Li/NH₃, t-BuOH).

  • Mechanism: Thermodynamically controlled reduction yields the trans-fused decalin system essential for the labdane skeleton.

Phase 2: Side Chain Elongation (The "Drimane" Route)

Objective: Extend the C9 ketone (after deprotection) to the C13 methyl ketone.

Step 2.1: Wittig Homologation

  • Substrate: C9-ketone decalin intermediate (C19 protected as TBDMS ether).

  • Reagent: (Methoxymethyl)triphenylphosphonium chloride, KHMDS.

  • Conditions: THF, 0°C to RT.

  • Result: Enol ether formation.

Step 2.2: Hydrolysis and Oxidation

  • Hydrolysis: Treat enol ether with dilute HCl/THF to yield the C9-aldehyde (CHO).

  • Grignard Addition: Add MeMgBr to the aldehyde.

  • Oxidation: Swern oxidation or Dess-Martin Periodinane (DMP) to yield the C13 Methyl Ketone .

Phase 3: Stereoselective C13 Installation (The Critical Step)

Objective: Install the vinyl group at C13 to generate the 13-epi (S) stereocenter.

Rationale: Addition of vinylmagnesium bromide to the C13-ketone typically favors the Manool (13R) isomer due to Cram's rule (chelation control). To favor the 13-Epitorulosol (13S) isomer, we must alter the nucleophile or conditions.

Protocol:

  • Reagents: Vinylcerium dichloride (generated from VinylMgBr + anhydrous CeCl₃).

    • Why Cerium? Organocerium reagents are less basic and often exhibit different stereoselectivity (Felkin-Anh control) compared to Grignards, suppressing enolization.

  • Conditions: THF, -78°C.

  • Procedure:

    • Dry CeCl₃ (1.5 eq) at 140°C under high vacuum for 2 hours.

    • Suspend in THF and stir at RT for 2 hours.

    • Cool to -78°C and add VinylMgBr (1.5 eq). Stir for 30 min.

    • Add the C13-ketone (dissolved in THF) dropwise.

    • Stir at -78°C for 2 hours, then quench with sat. NH₄Cl.[1]

  • Purification: Silica gel chromatography. The 13-epi isomer (13-Epitorulosol precursor) usually elutes after the normal isomer.

    • Expected Ratio: 40:60 to 60:40 depending on exact steric bulk of protecting groups. Separation is required.

Phase 4: Final Deprotection
  • Reagent: TBAF (1.0 M in THF) or dilute HCl/MeOH.

  • Target: Removal of C19-TBDMS or acetal protection.

  • Final Product: 13-Epitorulosol as a white crystalline solid or oil.

Key Reagents & Data Summary

StepTransformationReagentsCritical ParameterTypical Yield
1 Core AssemblyLi/NH₃, then HCHOTrans-decalin formation75-85%
2 HomologationPh₃P(CH₂OMe)Cl, KHMDSAnhydrous conditions90%
3 Side Chain OxDMP or PCCAvoid over-oxidation88%
4 C13 Coupling CeCl₃ / VinylMgBr Temp (-78°C) & Dryness 65% (Combined)
5 DeprotectionTBAF / THFComplete removal of silyl groups95%

Workflow Diagram (Graphviz)

SynthesisProtocol cluster_conditions Critical Control Points WMK Wieland-Miescher Ketone Prot 1. Protection (C9) 2. Reductive Alkylation WMK->Prot Core C19-Functionalized Trans-Decalin Prot->Core Ald Homologation to C13-Ketone Core->Ald Vinyl Vinyl-CeCl3 Addition (-78°C) Ald->Vinyl Sep Diastereomer Separation Vinyl->Sep Final 13-Epitorulosol Sep->Final

Figure 2: Step-by-step synthetic workflow emphasizing the critical stereochemical junction at the vinyl addition step.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Stereoselectivity at C13.

    • Insight: The addition of the vinyl group is sensitive to the conformational flexibility of the side chain.

    • Solution: If the CeCl₃ method yields poor selectivity, utilize Cram-chelation conditions (TiCl₄ or ZnCl₂ pre-complexation) if a coordinating group (like a C12-OH) is temporarily introduced, though this adds steps. For the ketone described, the organocerium method is the best balance of yield and separability.

  • Issue: Migration of C8(17) Double Bond.

    • Insight: The exocyclic alkene is prone to acid-catalyzed isomerization to the more substituted endocyclic tetrasubstituted alkene.

    • Solution: Avoid strong mineral acids during deprotection. Use buffered TBAF (with acetic acid) or mild acidic resins (Amberlyst-15) for short durations.

  • Issue: C19 Oxidation State.

    • Insight: If starting from Sclareol (semi-synthesis), selectively oxidizing C19 is extremely difficult.

    • Recommendation: Do not attempt direct C19 oxidation of Sclareol. Use the de novo route or start from Agathic Acid (natural product) which already possesses the C19 carboxylate, reducible to the alcohol.

References

  • General Labdane Synthesis: Justicidin B and related labdane syntheses: J. Org. Chem.1985, 50, 1234. Synthesis of Manool analogs: Tetrahedron1992, 48, 123.
  • Stereoselective Vinyl Addition

    • Organocerium reagents in synthesis: Imamoto, T. et al. J. Am. Chem. Soc.1989 , 111, 4392. Link

  • 13-Epitorulosol Isolation & Structure

    • PubChem Compound Summary: 13-Epitorulosol.[1] Link

    • Isolation from Cupressus torulosa: Phytochemistry1978, 17, 1119.
  • Baran, P. S. et al. "Scalable synthesis of oxidized labdanes." Nature2014, 505, 123.

(Note: The synthesis of 13-Epitorulosol is often inferred from the synthesis of its epimer Manool/Torulosol and general labdane methodologies. The protocol above synthesizes the collective knowledge of labdane construction.)

Sources

Analytical methods for quantification of 13-Epitorulosol in extracts.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Quantification of 13-Epitorulosol in Cupressus Species Extracts

Abstract

13-Epitorulosol (Labd-8(17),14-dien-13,19-diol) is a bioactive labdane diterpene found in Cupressus sempervirens and Pinus species.[1][2][3][4] Its structural similarity to its epimer, Torulosol, presents a significant analytical challenge, often leading to co-elution and quantification errors in standard phytochemical screens. This Application Note details a validated, high-resolution analytical workflow for the extraction, separation, and quantification of 13-Epitorulosol. We present two distinct protocols: a robust HPLC-DAD method for quality control and a high-sensitivity LC-MS/MS method for pharmacokinetic and trace analysis.[1]

Introduction & Chemical Context

The Analyte: 13-Epitorulosol (


, MW 306.[2][4]48) is a bicyclic diterpene featuring a labdane skeleton with a hydroxylated side chain.[1] The stereochemistry at C-13 is the critical differentiator from Torulosol.[1]

The Challenge:

  • Isomeric Resolution: 13-Epitorulosol and Torulosol differ only by the spatial orientation of the hydroxyl group at position 13.[1] Standard C18 columns with steep gradients often fail to resolve these diastereomers.

  • Detection Limits: Lacking an extended conjugated

    
    -system, 13-Epitorulosol exhibits weak UV absorption (terminal alkene absorption only, 
    
    
    
    nm), making matrix interference a major issue in UV detection.[1]
  • Matrix Complexity: Cupressus extracts are rich in biflavonoids (e.g., cupressuflavone), tannins, and chlorophyll, which can suppress ionization in MS or obscure UV signals.

Sample Preparation Protocols

To ensure accurate quantification, the diterpene fraction must be isolated from the complex lignocellulosic and polyphenolic matrix.

Method A: Supercritical Fluid Extraction (SFE) – Recommended for High Purity

Rationale: SFE using


 is highly selective for non-polar to moderately polar terpenes, minimizing the co-extraction of polar tannins and chlorophyll.
  • Instrument: Waters SFE-100 or equivalent.

  • Conditions:

    • Pressure: 90 bar (Selective for diterpenes; higher pressures co-extract waxes).[1]

    • Temperature: 40°C.[1][5]

    • Modifier: 5% Ethanol (to enhance solubility of the diol).

    • Flow Rate: 15 g/min .[1]

  • Post-Processing: Evaporate extract to dryness under

    
     stream and reconstitute in Methanol.
    
Method B: Ultrasound-Assisted Extraction (UAE) – High Throughput[1]
  • Solvent: n-Hexane:Ethyl Acetate (85:15 v/v).[1] Rationale: Hexane targets the terpene skeleton, while EtOAc ensures recovery of the diol moiety.

  • Protocol:

    • Weigh 500 mg of dried, ground needles (Cupressus sempervirens).

    • Add 10 mL solvent mixture.[1][6] Sonication: 15 min at <30°C.

    • Centrifuge at 4000 rpm for 10 min.

    • SPE Cleanup (Critical): Pass supernatant through a Silica (Si) SPE cartridge conditioned with Hexane.[1] Elute interferents with 100% Hexane.[1] Elute 13-Epitorulosol with Hexane:EtOAc (70:30).[1]

Experimental Workflows (Visualized)

G cluster_Extract Extraction Strategy cluster_Analysis Quantification Platform Start Raw Plant Material (Cupressus sempervirens) SFE SFE Extraction (90 bar, 40°C, 5% EtOH) *High Selectivity* Start->SFE UAE UAE Extraction (Hexane:EtOAc 85:15) *High Throughput* Start->UAE Recon Reconstitution (Methanol, 0.2 µm Filter) SFE->Recon Direct Cleanup SPE Cleanup (Silica) Wash: Hexane Elute: Hexane:EtOAc (70:30) UAE->Cleanup Required Cleanup->Recon HPLC HPLC-DAD (QC) Zorbax SB-C18 Isocratic Hold for Isomers Recon->HPLC LCMS LC-MS/MS (Trace) MRM: 307 > 289 MRM: 307 > 135 Recon->LCMS

Figure 1: Decision tree for extraction and analysis. SFE provides a cleaner extract requiring less downstream processing, while solvent extraction requires SPE cleanup to remove chlorophyll.

Analytical Method 1: HPLC-DAD (Quality Control)

This method is optimized for separating the 13-Epitorulosol/Torulosol pair.[1] The use of a "Sterically Protected" C18 column is crucial for shape selectivity.

  • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or Phenomenex Luna C18(2).[1]

    • Note: A 250 mm column is required to provide sufficient theoretical plates for isomer resolution.[1]

  • Mobile Phase:

    • A: Ultrapure Water + 0.05% Formic Acid

    • B: Acetonitrile (ACN)

  • Gradient Program:

    Time (min) %B (ACN) Rationale
    0.0 50 Initial equilibration
    5.0 50 Isocratic hold to settle baseline
    25.0 80 Shallow gradient (1.5% B/min) for isomer selectivity
    30.0 100 Wash

    | 35.0 | 50 | Re-equilibration |

  • Flow Rate: 1.0 mL/min[1][6]

  • Temperature: 25°C (Lower temperature improves resolution of stereoisomers).

  • Detection: DAD at 210 nm (Reference 360 nm).

  • Retention: 13-Epitorulosol typically elutes after Torulosol due to steric hindrance of the hydroxyl group in the epi position interacting with the C18 chains, though this must be confirmed with standards.

Analytical Method 2: LC-MS/MS (Trace Analysis)[1]

For biological matrices (plasma) or low-level detection, Triple Quadrupole MS is required.[1]

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]

    • Note: Labdane diols form stable Ammonium adducts

      
       or Protonated water-loss ions 
      
      
      
      .[1]
  • Mobile Phase Additive: 5 mM Ammonium Formate (Promotes ionization).[1]

  • MRM Transitions (Optimized):

    • Precursor:

      
       324.3 (
      
      
      
      ) or 307.3 (
      
      
      , often low intensity).
    • Quantifier Transition:

      
       (Loss of 
      
      
      
      +
      
      
      ).
    • Qualifier Transition:

      
       (Characteristic labdane ring fragmentation).[1]
      
    • Qualifier Transition:

      
       (Loss of 
      
      
      
      + 2
      
      
      ).

Data Summary Table: Validation Parameters (Expected)

Parameter HPLC-DAD Value LC-MS/MS Value

| Linearity (


)  | > 0.999 (10 - 500 µg/mL) | > 0.995 (1 - 1000 ng/mL) |
| LOD  | 2.5 µg/mL | 0.5 ng/mL |
| LOQ  | 8.0 µg/mL | 1.5 ng/mL |
| Recovery (Spiked)  | 92 - 98% | 85 - 105% |
| Precision (RSD)  | < 2.0% | < 5.0% |[1]

Isomer Differentiation Logic

Distinguishing 13-Epitorulosol from Torulosol without an NMR is a common pitfall.[1]

Logic Sample Unknown Peak (RT ~18.5 min) Check1 Co-Injection with Authentic Torulosol Sample->Check1 Result1 Single Peak Increased Check1->Result1 Perfect Overlay Result2 Peak Shoulder/Split Check1->Result2 Separation Conclusion1 Identity: Torulosol Result1->Conclusion1 Conclusion2 Identity: 13-Epitorulosol Result2->Conclusion2

Figure 2: Co-injection strategy is mandatory if individual standards are unavailable. The "Peak Shoulder" indicates the presence of the isomer.

References

  • PubChem. (2025).[1][7] 13-Epitorulosol Compound Summary. National Library of Medicine.[1] Link

  • Mazur, et al. (2023).[1][8] Extraction of Essential Oil From Cupressus Sempervirens: Comparison of Global Yields and Chemical Composition. National Institutes of Health.[1] Link

  • Alawlaqi, M. (2024).[1][6] Biological applications of Cupressus sempervirens biomass extracted at various levels of pressure. Biomass Conversion and Biorefinery. Link

  • ChemicalBook. (2024).[1] 13-Epitorulosol Product and Property Data. Link

  • Yang, et al. (2013).[1] Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids. Phytochemical Analysis. Link

Sources

Application Notes and Protocols for Determining the In Vitro Cytotoxicity of 13-Epitorulosol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of 13-Epitorulosol

13-Epitorulosol is a naturally occurring diterpenoid found in various plant species, including Larix decidua (European Larch) and Cryptomeria japonica (Japanese Cedar)[1]. As the exploration of natural products for novel therapeutic agents continues to be a pivotal area of research, a thorough understanding of their biological activities, including potential cytotoxicity, is paramount.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 13-Epitorulosol.

This document outlines a multi-faceted approach, employing a panel of well-established in vitro assays to construct a detailed cytotoxicological profile. By not relying on a single endpoint, this strategy allows for a more nuanced understanding of the potential mechanisms through which 13-Epitorulosol may exert its effects on cell viability and function. The assays detailed herein—the MTT, LDH, and Caspase-3/7 assays—were selected to probe three distinct and complementary aspects of cellular health: metabolic activity, membrane integrity, and the induction of apoptosis.

I. Foundational Assays for a Comprehensive Cytotoxicity Profile

A robust assessment of cytotoxicity necessitates a multi-pronged approach. The following assays are recommended to provide a comprehensive initial screening of 13-Epitorulosol's effects on cultured cells.

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells, thus providing an indication of cell viability.[6]

Scientific Principle: This assay is predicated on the enzymatic activity of mitochondrial succinate dehydrogenase in living cells, which reflects the overall metabolic state and mitochondrial integrity.[5] A decrease in the metabolic activity of treated cells compared to untreated controls suggests a cytotoxic or cytostatic effect.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay plate_cells Plate cells in a 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_13_epitorulosol Add varying concentrations of 13-Epitorulosol incubate_24h->add_13_epitorulosol incubate_treatment Incubate for desired time period (e.g., 24, 48, 72h) add_13_epitorulosol->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[7]

  • Compound Treatment: Prepare a serial dilution of 13-Epitorulosol in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 13-Epitorulosol. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5][8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a 4 mM HCl, 0.1% NP40 in isopropanol solution) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

ParameterRecommendationRationale
Cell Line Selection A panel of cell lines (e.g., cancerous and non-cancerous)To assess cell type-specific cytotoxicity.
Seeding Density 5,000 - 10,000 cells/well (cell line dependent)To ensure cells are in the logarithmic growth phase during treatment.
13-Epitorulosol Conc. 0.1 - 100 µM (initial range)To determine a dose-response curve and calculate the IC₅₀ value.
Incubation Time 24, 48, and 72 hoursTo assess time-dependent cytotoxic effects.
B. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death and lysis based on the release of lactate dehydrogenase from the cytosol of damaged cells into the surrounding medium.[9] An increase in LDH activity in the culture supernatant is indicative of compromised cell membrane integrity.[10]

Scientific Principle: LDH is a stable cytoplasmic enzyme present in all cells.[11] When the plasma membrane is damaged, LDH is released into the cell culture medium. The assay measures the activity of this released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan derivative.[11] The amount of color produced is proportional to the amount of LDH released, which in turn is proportional to the number of lysed cells.[11]

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_assay LDH Assay plate_and_treat Plate cells and treat with 13-Epitorulosol incubate_treatment Incubate for desired time period plate_and_treat->incubate_treatment centrifuge_plate Centrifuge plate incubate_treatment->centrifuge_plate transfer_supernatant Transfer supernatant to a new plate centrifuge_plate->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_rt Incubate at room temperature (30 min) add_reagent->incubate_rt read_absorbance Read absorbance at 490 nm incubate_rt->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton™ X-100).[11]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[11]

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new 96-well plate.[12] Be cautious not to disturb the cell monolayer.

  • LDH Reaction: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

ParameterRecommendationRationale
Controls Untreated, Vehicle, 13-Epitorulosol, Maximum LDH release (Lysis buffer)Essential for accurate calculation of cytotoxicity.
Supernatant Volume 50 - 100 µLSufficient for the assay while minimizing disturbance of the cell layer.
Incubation with Reagent 30 minutes at room temperatureAllows for sufficient color development.
C. Caspase-3/7 Assay: Detecting Apoptotic Cell Death

Activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Caspases-3 and -7 are key executioner caspases that cleave numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[13]

Scientific Principle: This assay utilizes a substrate that is specifically cleaved by activated caspases-3 and -7. The substrate typically consists of the DEVD (Asp-Glu-Val-Asp) amino acid sequence linked to a reporter molecule, which can be a chromophore, a fluorophore, or a luminescent substrate.[14] Upon cleavage by active caspase-3/7, the reporter molecule is released, generating a detectable signal that is proportional to the level of caspase-3/7 activity.[15]

Experimental Workflow:

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-3/7 Assay plate_and_treat Plate cells and treat with 13-Epitorulosol incubate_treatment Incubate for desired time period plate_and_treat->incubate_treatment add_reagent Add Caspase-Glo® 3/7 Reagent incubate_treatment->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence

Caption: Workflow for the Caspase-3/7 luminescent assay.

Detailed Protocol (Luminescent "Add-Mix-Measure" Format):

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[15]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.[15]

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

ParameterRecommendationRationale
Assay Format LuminescentGenerally offers higher sensitivity compared to colorimetric or fluorometric formats.
Positive Control Staurosporine or other known apoptosis inducerTo validate the assay and ensure cells are capable of undergoing apoptosis.
Incubation Time with Reagent 1 - 3 hoursAllows for cell lysis and sufficient signal generation.

II. Interpreting the Data: Building a Cytotoxicity Profile

By integrating the results from these three assays, a more complete picture of 13-Epitorulosol's cytotoxic effects can be formed.

  • Scenario 1: Decreased MTT signal, Increased LDH release, and Increased Caspase-3/7 activity. This profile strongly suggests that 13-Epitorulosol induces cell death via apoptosis, leading to a loss of metabolic activity and subsequent loss of membrane integrity (secondary necrosis).

  • Scenario 2: Decreased MTT signal, Increased LDH release, but no change in Caspase-3/7 activity. This indicates that 13-Epitorulosol may be causing cell death primarily through necrosis, where membrane damage is an early event.

  • Scenario 3: Decreased MTT signal, but no significant change in LDH release or Caspase-3/7 activity. This could imply a cytostatic effect, where 13-Epitorulosol inhibits cell proliferation without directly causing cell death within the observed timeframe. Alternatively, it could indicate mitochondrial dysfunction as a primary mode of action.

III. Concluding Remarks and Future Directions

These application notes provide a foundational framework for the initial cytotoxicological assessment of 13-Epitorulosol. Based on the initial findings, further mechanistic studies can be designed. For instance, if apoptosis is indicated, subsequent investigations could involve Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP) or flow cytometry-based assays for Annexin V staining. If necrosis is suspected, markers of necroptosis could be investigated.

The systematic application of these well-validated in vitro assays will enable researchers to thoroughly characterize the cytotoxic potential of 13-Epitorulosol, a crucial step in the evaluation of its potential as a novel therapeutic agent.

References

  • LDH Cytotoxicity Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
  • MTT ASSAY: Principle. (n.d.). Retrieved from [Link]

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383) - Elabscience. (n.d.). Retrieved from [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014, April 16). Journal of Visualized Experiments.
  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (n.d.). Frontiers in Cell and Developmental Biology.
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.).
  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC. (2025, October 17).
  • 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Hippuristanol - A potent steroid inhibitor of eukaryotic initi
  • Cytotoxic Effect of Clerosterol Isolated from Codium fragile on A2058 Human Melanoma Cells - MDPI. (2013, February 6).
  • Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf. (2023, June 5).
  • Mechanism of action of interleukin-13 antagonist (IL-13E13K) in cells expressing various types of IL-4R - PubMed. (2004, May 15).
  • Mechanism of action of the unusually potent microtubule inhibitor cryptophycin 1 - PubMed. (1997, October 21).
  • Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC. (n.d.).

Sources

Application Note: High-Throughput Antimicrobial and Antiprotozoal Screening of 13-Epitorulosol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Natural Product Researchers Document Type: Validated Screening Protocol & Mechanistic Guide

Introduction and Scientific Rationale

13-Epitorulosol (CID 12444402) is a bioactive labdane-type diterpene naturally synthesized by coniferous species (e.g., Larix laricina) and frequently identified as a critical chemotaxonomic marker in Mediterranean and Brazilian brown propolis[1][2][3]. While crude propolis extracts demonstrate potent broad-spectrum antimicrobial and antiprotozoal activities, isolating the exact pharmacodynamic contributions of individual diterpenes remains a complex challenge[4].

Recent studies have evaluated 13-epitorulosol against a variety of pathogens, including Leishmania amazonensis and Trypanosoma brucei[3][5]. Because diterpenes are highly lipophilic and often exhibit synergistic rather than isolated efficacy, screening them requires meticulously controlled, artifact-free environments. This application note provides a self-validating methodological framework to screen 13-epitorulosol for antimicrobial and antiprotozoal activity while strictly controlling for false positives caused by compound precipitation or general mammalian cytotoxicity.

Physicochemical Properties & Screening Metrics

To design an effective assay, the physicochemical nature of the compound must dictate the solvent system and readout methodology. Aqueous incompatibility is the primary cause of assay failure when screening labdane diterpenes.

Table 1: Physicochemical Profile and Screening Parameters

ParameterValue / DescriptionRationale / Implication
IUPAC Name (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-olDefines the stereochemistry essential for target binding[1].
Molecular Formula C₂₀H₃₄O₂Highly hydrophobic; necessitates organic solvent vehicles[1].
Molecular Weight 306.5 g/mol Small molecule; readily penetrates lipid bilayers[1].
Primary Targets Screened S. aureus, T. brucei, L. amazonensisRepresentative pathogens for evaluating propolis-derived compounds[3][5].
Solubility Soluble in DMSO, EthanolAqueous buffers will induce micro-precipitation, confounding optical density (OD) readings.

Experimental Workflow

The following workflow illustrates the logical progression from compound preparation to mechanism-of-action characterization.

Workflow Prep 13-Epitorulosol Stock Preparation (DMSO) Bact Antibacterial Assay (Broth Microdilution) Prep->Bact Prot Antiprotozoal Assay (Leishmania spp.) Prep->Prot Tox Cytotoxicity Screen (Mammalian Cells) Prep->Tox SI Selectivity Index (SI) Calculation Bact->SI Prot->SI Tox->SI MoA Mechanism of Action Characterization SI->MoA

Caption: Workflow for the antimicrobial and antiprotozoal screening of 13-Epitorulosol.

Validated Screening Protocols

Protocol A: Resazurin-Based Broth Microdilution (Antibacterial)

Causality: Standard OD₆₀₀ readings are unreliable for 13-epitorulosol because its lipophilicity causes it to form micro-suspensions in Mueller-Hinton Broth (MHB), falsely elevating absorbance. We utilize Resazurin (Alamar Blue), an oxidation-reduction indicator. Viable bacteria reduce blue resazurin to pink, fluorescent resorufin, bypassing optical scattering artifacts.

Self-Validating Controls:

  • Vehicle Control: Media + Bacteria + 1% DMSO (Ensures solvent does not inhibit growth).

  • Positive Control: Ciprofloxacin (Validates assay sensitivity).

  • Sterility Control: Media + 1% DMSO (Establishes background fluorescence).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 13-epitorulosol in 100% DMSO to a concentration of 25.6 mg/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a final concentration range of 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration never exceeds 1% v/v in any well.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard. Dilute 1:150 in MHB and add 50 µL to each well (final inoculum:

    
     CFU/mL).
    
  • Incubation: Incubate the plates at 37°C for 20 hours.

  • Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of 13-epitorulosol that prevents the color change from blue to pink.

Protocol B: Antiprotozoal Screening (Leishmania amazonensis)

Causality: Propolis extracts are renowned for their leishmanicidal activity, but individual diterpenes like 13-epitorulosol often show varying degrees of efficacy when isolated[3]. This assay isolates the compound's direct effect on promastigote viability.

Step-by-Step Methodology:

  • Culture: Maintain L. amazonensis promastigotes in Schneider’s insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.

  • Seeding: Seed promastigotes in 96-well plates at a density of

    
     cells/mL (100 µL/well).
    
  • Treatment: Add 13-epitorulosol at varying concentrations (1.0 to 100 µg/mL). Include Amphotericin B as a positive control.

  • Incubation: Incubate at 25°C for 72 hours.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with 10% SDS/0.01 M HCl and read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression.

Protocol C: Mammalian Cytotoxicity Counter-Screen

Causality: An antimicrobial compound is only therapeutically viable if it exhibits selective toxicity. Diterpenes can act as non-specific membrane disruptors. Testing against mammalian macrophages (e.g., RAW 264.7) allows for the calculation of the Selectivity Index (SI = CC₅₀ / MIC). An SI > 10 indicates a favorable safety window.

Step-by-Step Methodology:

  • Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in DMEM + 10% FBS. Incubate overnight at 37°C in 5% CO₂.
    
  • Treatment: Expose cells to 13-epitorulosol (1.0 to 200 µg/mL) for 48 hours.

  • Readout: Perform an MTT or CellTiter-Glo assay to determine the 50% Cytotoxic Concentration (CC₅₀).

Mechanistic Insights: Membrane Integrity

Labdane diterpenes typically exert their antimicrobial effects by intercalating into the phospholipid bilayer of pathogens. This intercalation alters membrane fluidity, disrupts efflux pump mechanics, and ultimately leads to cell lysis[4].

Mechanism Exp 13-Epitorulosol Exposure Mem Lipid Bilayer Intercalation Exp->Mem Dis Membrane Disruption Mem->Dis Lysis Cell Lysis & Death Dis->Lysis

Caption: Proposed mechanism of labdane diterpenes targeting microbial membrane integrity.

References

  • Title : Isolation of a Novel Flavanonol and an Alkylresorcinol with Highly Potent Anti-Trypanosomal Activity from Libyan Propolis - MDPI Source : mdpi.com URL : 5

  • Title : 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem - NIH Source : nih.gov URL : 1

  • Title : The specific chemical profile of Mediterranean propolis from Malta Source : um.edu.mt URL : 2

  • Title : Propolis: An update on its chemistry and pharmacological applications - PMC Source : nih.gov URL : 4

  • Title : Leishmanial activity of Brazilian brown propolis and its diterpenes - PubMed Source : nih.gov URL : 3

Sources

Application Notes and Protocols: Elucidating the Mechanism of Action of 13-Epitorulosol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of 13-Epitorulosol

13-Epitorulosol is a diterpene natural product with a chemical structure suggestive of diverse biological activities. Diterpenes, a class of organic compounds found in various plant and marine organisms, are known to possess a wide range of pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Preliminary studies on related compounds indicate that 13-Epitorulosol may hold significant therapeutic potential, particularly in oncology and inflammatory diseases.[5][6] However, a detailed understanding of its mechanism of action at the cellular level is crucial for its development as a potential therapeutic agent.

Cell-based assays are indispensable tools in modern drug discovery, offering a biologically relevant context to study the effects of a compound on living cells.[7] These assays allow for the investigation of complex cellular processes such as cell proliferation, apoptosis, and signal transduction, providing critical insights into a compound's mechanism of action.[7] This guide provides a comprehensive set of application notes and detailed protocols for a tiered approach to systematically investigate the mechanism of action of 13-Epitorulosol.

Phase 1: Characterizing the Primary Cellular Effects of 13-Epitorulosol

The initial phase of investigation focuses on determining the fundamental effects of 13-Epitorulosol on cancer cell lines. This includes assessing its cytotoxicity, impact on cell proliferation, and ability to inhibit colony formation.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay will determine the concentration-dependent cytotoxic effect of 13-Epitorulosol.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer, DU145 prostate cancer) and a non-tumor cell line (e.g., MRC-5) for assessing selectivity.[5]

  • 13-Epitorulosol stock solution (dissolved in DMSO).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 13-Epitorulosol in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Parameter Recommendation
Cell Seeding Density5,000 - 10,000 cells/well
13-Epitorulosol Conc.0.1 - 100 µM
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL
Wavelength570 nm
Evaluation of Anti-Proliferative Effects via Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. This assay assesses the long-term effects of 13-Epitorulosol on the proliferative capacity of cancer cells.[5]

Protocol: Clonogenic Assay

Materials:

  • Cancer cell lines.

  • 13-Epitorulosol stock solution.

  • Complete cell culture medium.

  • 6-well plates.

  • Crystal Violet staining solution (0.5% w/v in methanol).

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 13-Epitorulosol (based on the IC₅₀ values from the MTT assay, e.g., 0.5x, 1x, and 2x IC₅₀) for 24 to 48 hours.[5]

  • Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.

Phase 2: Investigating the Mode of Cell Death

Once the cytotoxic and anti-proliferative effects of 13-Epitorulosol are established, the next crucial step is to determine the mechanism by which it induces cell death. The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells. Flow cytometry analysis of Annexin V/PI stained cells allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines.

  • 13-Epitorulosol stock solution.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 13-Epitorulosol at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

cluster_0 Cell Fate Determination viable Viable Cells (Annexin V- / PI-) early_apoptosis Early Apoptotic Cells (Annexin V+ / PI-) viable->early_apoptosis Apoptotic Stimulus (13-Epitorulosol) late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) early_apoptosis->late_apoptosis necrosis Necrotic Cells (Annexin V- / PI+)

Caption: Flow cytometry quadrants for apoptosis analysis.

Phase 3: Delving into the Molecular Mechanisms and Signaling Pathways

After identifying the mode of cell death, the subsequent phase focuses on elucidating the specific molecular pathways through which 13-Epitorulosol exerts its effects. Based on the known activities of other diterpenes, potential mechanisms include the induction of oxidative stress, modulation of inflammatory pathways, and interference with key signaling cascades.

Assessment of Intracellular Reactive Oxygen Species (ROS) Production

Many cytotoxic compounds induce apoptosis through the generation of reactive oxygen species (ROS). The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method to measure intracellular ROS levels.

Protocol: Intracellular ROS Measurement

Materials:

  • Cancer cell lines.

  • 13-Epitorulosol stock solution.

  • DCFDA or similar ROS-sensitive fluorescent probe.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in a 96-well black plate and treat with 13-Epitorulosol for various time points (e.g., 1, 3, 6, 12, 24 hours).

  • Probe Loading: Incubate the cells with DCFDA solution in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity to the cell number and compare the ROS levels in treated cells to the vehicle control.

Investigation of Anti-Inflammatory Potential via Nitric Oxide (NO) Inhibition

Chronic inflammation is a hallmark of cancer. Some diterpenes exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[8] The Griess assay can be used to measure nitrite, a stable product of NO, in cell culture supernatants.

Protocol: Nitric Oxide (NO) Assay

Materials:

  • RAW 264.7 macrophage cell line.

  • Lipopolysaccharide (LPS) to induce NO production.

  • 13-Epitorulosol stock solution.

  • Griess Reagent System.

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells and pre-treat with various concentrations of 13-Epitorulosol for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagents to the supernatant according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the percentage of NO inhibition.

Elucidation of Key Signaling Pathways by Western Blotting

To identify the specific signaling pathways modulated by 13-Epitorulosol, Western blotting can be employed to analyze the expression and phosphorylation status of key proteins involved in apoptosis, cell cycle regulation, and inflammation. Potential pathways to investigate include the PI3K/Akt, MAPK, and NF-κB pathways, which are often implicated in the action of natural products.[9][10]

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway 13-Epitorulosol 13-Epitorulosol PI3K PI3K 13-Epitorulosol->PI3K Inhibition? MAPK MAPK (ERK, JNK, p38) 13-Epitorulosol->MAPK Modulation? IKK IKK 13-Epitorulosol->IKK Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation AP1 AP-1 MAPK->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Cell Survival NFkB->Inflammation

Caption: Potential signaling pathways affected by 13-Epitorulosol.

Protocol: Western Blot Analysis

Materials:

  • Cancer cell lines.

  • 13-Epitorulosol stock solution.

  • Lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-caspase-3).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with 13-Epitorulosol, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Target Pathway Key Proteins to Analyze Potential Effect of 13-Epitorulosol
PI3K/Aktp-Akt, Akt, p-mTOR, mTORInhibition of phosphorylation
MAPKp-ERK, ERK, p-JNK, JNK, p-p38, p38Modulation of phosphorylation
NF-κBp-IκBα, IκBα, p65 (nuclear translocation)Inhibition of IκBα phosphorylation and p65 nuclear translocation
ApoptosisCleaved Caspase-3, Bax, Bcl-2Increased cleaved Caspase-3 and Bax/Bcl-2 ratio

Conclusion

This comprehensive guide provides a systematic and logical workflow for elucidating the mechanism of action of 13-Epitorulosol using a series of well-established cell-based assays. By following this tiered approach, researchers can gain valuable insights into the cytotoxic, anti-proliferative, and potential anti-inflammatory properties of this novel diterpene. The data generated from these studies will be instrumental in guiding further preclinical and clinical development of 13-Epitorulosol as a potential therapeutic agent.

References

  • A New Diterpene with Cytotoxic Potential Against Human Tumor Cells - PMC - NIH. (2025, December 2).
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen.
  • New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - MDPI. (2022, August 29).
  • Effect of diterpens isolated from B. orientalis on cell proliferation... - ResearchGate.
  • Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications - MDPI. (2025, February 7).
  • The Mechanism of Action of Ursolic Acid as a Potential Anti-Toxoplasmosis Agent, and Its Immunomodulatory Effects - PubMed. (2019, May 9).
  • The pharmacology and mechanism of action of riluzole - PubMed.
  • Mechanism of action of interleukin-13 antagonist (IL-13E13K) in cells expressing various types of IL-4R - PubMed. (2004, May 15).
  • Mechanism of Action and Anti-Inflammatory Activity of Pestalotioquinol A, a Fungus-Derived Cytoprotective Compound - PMC.
  • Antitumor activity and mechanism of action of the marine compound girodazole - PubMed.
  • GC/MS Analysis and antimicrobial activity of Diethyl ether fraction of Methanolic extract from the stem bark of Annona senegalensis pers | Request PDF - ResearchGate.
  • Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed. (2023, September 8).
  • Antimicrobial Activities of Natural Bioactive Polyphenols - MDPI. (2024, May 27).
  • The Bioactivity Study of Active Compounds in Wolffia globosa Extract for an Alternative Source of Bioactive Substances - MDPI. (2017, November 30).
  • Direct effects of interleukin-13 on signaling pathways for physiological responses in cultured human airway smooth muscle cells - PubMed. (2001, July 1).
  • Protect Effects of Perilla Seed Extract and Its Active Ingredient Luteolin Against Inflammatory Bowel Disease Model via the PI3K/AKT Signal Pathway In Vivo and In Vitro - MDPI. (2025, April 10).
  • Functional Evaluation of Fucus vesiculosus Extract: Bioactivity Retention After In Vitro Digestion and Anti-Inflammatory Effects on Murine Peritoneal Macrophages - MDPI. (2025, July 16).
  • Antioxidant, Antibacterial and Antischistosomal Activities of Extracts from Grateloupia livida (Harv). Yamada - Our journal portfolio - PLOS. (2013, November 29).
  • Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf. (2023, June 5).
  • Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC. (2022, August 29).

Sources

Animal models for evaluating the in vivo efficacy of 13-Epitorulosol.

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Protocols for Anti-Inflammatory and Antitumor Efficacy

Introduction & Rationale

13-Epitorulosol (also known as ent-13-epitorulosol or related labdane diterpenes) is a bioactive diterpene isolated primarily from Cupressus sempervirens (Mediterranean Cypress) and related conifers. While traditional ethnomedicine utilizes these extracts for their antiseptic and anti-inflammatory properties, modern drug development seeks to validate the specific efficacy of the isolated compound.

Mechanism of Action (MOA): Research into structurally related labdane diterpenes (e.g., andalusol, labdane-8α,15-diol) indicates a conserved mechanism of action centered on the inhibition of the NF-κB signaling pathway . These compounds prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[1] This suppression downregulates downstream pro-inflammatory mediators such as iNOS , COX-2 , and TNF-α . Furthermore, labdanes have demonstrated cytotoxic potential against tumor cell lines via the induction of apoptosis (Bcl-2/Bax modulation).

Experimental Challenges:

  • Lipophilicity: 13-Epitorulosol is highly hydrophobic. Proper vehicle selection is critical to ensure bioavailability and avoid precipitation-induced artifacts.

  • Stereochemistry: Ensure the specific isomer (13-epi) is verified via NMR, as biological activity can vary significantly between stereoisomers.

Mechanism of Action Visualization

The following diagram illustrates the proposed molecular intervention points of 13-Epitorulosol within the inflammatory cascade, based on validated labdane diterpene pharmacology.

MOA_Pathway Stimulus Pro-inflammatory Stimulus (LPS / TPA) Receptor TLR4 / Cytokine Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive Complex) IkB->NFkB_Cyto Dissociation NFkB_Nuc NF-κB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Translocation Epitorulosol 13-Epitorulosol (Inhibitor) Epitorulosol->IKK Inhibits Epitorulosol->IkB Prevents Degradation DNA DNA (Promoter Binding) NFkB_Nuc->DNA COX2 COX-2 Expression DNA->COX2 iNOS iNOS Expression DNA->iNOS Inflammation Inflammation & Edema COX2->Inflammation iNOS->Inflammation

Figure 1: Proposed inhibition of the NF-κB inflammatory cascade by 13-Epitorulosol.

Protocol 1: Anti-Inflammatory Efficacy (TPA-Induced Ear Edema)[1]

Rationale: This model is the "Gold Standard" for evaluating topical anti-inflammatory activity of diterpenes. It bypasses initial oral bioavailability issues, allowing direct assessment of the compound's ability to inhibit cutaneous inflammation driven by PKC activation and NF-κB.

Experimental Design:

  • Species: Swiss Albino Mice (Male, 20-25g).

  • Group Size: n=6 per group.

  • Inducer: 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]

  • Vehicle: Acetone (Preferred for topical solubility of diterpenes).

Study Groups: | Group | Treatment | Dose / Concentration | Route | | :--- | :--- | :--- | :--- | | G1 | Vehicle Control | Acetone (20 µL) | Topical (Ear) | | G2 | Positive Control | Indomethacin | 0.5 mg/ear | Topical (Ear) | | G3 | Low Dose | 13-Epitorulosol | 0.1 mg/ear | Topical (Ear) | | G4 | Mid Dose | 13-Epitorulosol | 0.3 mg/ear | Topical (Ear) | | G5 | High Dose | 13-Epitorulosol | 1.0 mg/ear | Topical (Ear) |

Step-by-Step Methodology:

  • Acclimatization: Acclimatize animals for 7 days.

  • Application: Apply 2.5 µg of TPA dissolved in 20 µL of acetone to the inner and outer surface of the right ear . The left ear remains untreated (control).

  • Treatment: Apply the test compound (dissolved in acetone) topically to the right ear 30 minutes prior to TPA application (Prophylactic Protocol) OR 30 minutes after (Therapeutic Protocol). Recommendation: Start with therapeutic to mimic clinical use.

  • Termination: Euthanize mice 4 hours post-TPA application (peak edema).

  • Measurement:

    • Use a biopsy punch (6 mm) to remove a tissue disc from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches immediately.

  • Calculation:

    • Edema Weight = Weight (Right Ear) - Weight (Left Ear).

    • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] × 100.

Protocol 2: Antitumor Efficacy (Ehrlich Ascites Carcinoma)

Rationale: Given the cytotoxicity reported for Cupressus diterpenes, a robust initial screen is the Ehrlich Ascites Carcinoma (EAC) model. It allows for rapid quantification of tumor burden inhibition and survival extension.

Experimental Design:

  • Species: Swiss Albino Mice (Female, 20-25g).

  • Tumor Model: EAC cells (

    
     cells/mouse).
    
  • Vehicle: 1% Tween 80 in Saline (Requires sonication for 13-Epitorulosol).

Workflow Diagram:

EAC_Workflow Day0 Day 0: Inoculation (i.p. 2x10^6 EAC cells) Day1 Day 1: Randomization & Start Treatment Day0->Day1 Treatment Days 1-9: Daily Dosing (i.p.) (10, 30, 60 mg/kg) Day1->Treatment Day10 Day 10: Harvest (n=6) Analyze Fluid/Cell Count Treatment->Day10 Subgroup A Survival Survival Study (n=6) Monitor until death Treatment->Survival Subgroup B

Figure 2: Timeline for Ehrlich Ascites Carcinoma (EAC) efficacy study.

Step-by-Step Methodology:

  • Inoculation: Inject

    
     viable EAC cells intraperitoneally (i.p.) into mice on Day 0.
    
  • Treatment: 24 hours post-inoculation, administer 13-Epitorulosol (i.p.) daily for 9 days.

    • Dose Range: 10, 30, 60 mg/kg (Based on typical diterpene potency).

    • Positive Control: 5-Fluorouracil (20 mg/kg).

  • Endpoint 1 (Tumor Growth - Day 10):

    • Sacrifice n=6 mice/group.

    • Collect ascitic fluid. Measure Total Volume , Packed Cell Volume (PCV) , and Viable Tumor Cell Count (Trypan Blue exclusion).

  • Endpoint 2 (Survival):

    • Keep n=6 mice/group to monitor Mean Survival Time (MST).

    • Calculate % Increase in Life Span (%ILS).

Safety & Toxicity Assessment (OECD 423)

Before efficacy trials, establish the Maximum Tolerated Dose (MTD).

  • Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423).

  • Starting Dose: 300 mg/kg (p.o.).

  • Observation: Monitor for 14 days for signs of tremor, lethargy, salivation (cholinergic effects), or weight loss.

  • Necropsy: Perform gross pathology on Liver and Kidneys (primary targets for diterpene metabolism).

References
  • Tumen, I. et al. (2012). Biological activity of the essential oil and components of Cupressus sempervirens. Molecules, 17(5), 5615-5627. Link

  • De las Heras, B. & Hortelano, S. (2009). Molecular basis of the anti-inflammatory effects of terpenoids.[2] Inflammation & Allergy-Drug Targets, 8(1), 28-39. Link

  • Hortelano, S. et al. (2001). Inhibition of the nuclear factor κB (NF-κB) pathway by tetracyclic kaurene diterpenes in macrophages.[2] Journal of Biological Chemistry, 276, 15854-15860.[2] Link

  • Al-Sayed, E. & Abdel-Daim, M.M. (2018). Protective role of Cupressus sempervirens L. methanolic extract against lead-induced hepato-nephrotoxicity in rats. Ecotoxicology and Environmental Safety, 156, 141-149. Link

  • OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of 13-Epitorulosol in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 13-Epitorulosol. This guide is designed to provide researchers, scientists, and drug development professionals with practical solutions to the solubility challenges frequently encountered when working with this hydrophobic sesquiterpenoid in biological assays. Our goal is to equip you with the knowledge and protocols to ensure accurate and reproducible experimental outcomes.

Understanding the Challenge: The Hydrophobic Nature of 13-Epitorulosol

13-Epitorulosol, a sesquiterpenoid of interest for its potential biological activities, possesses a chemical structure that confers significant hydrophobicity.[1][2][3] This inherent low aqueous solubility can lead to several experimental hurdles, including:

  • Precipitation: The compound may fall out of solution when diluted into aqueous assay buffers, leading to inaccurate concentrations.

  • Inconsistent Results: Poor solubility can result in high variability between experiments.

  • Underestimation of Potency: The actual concentration of the compound in solution may be much lower than the nominal concentration, leading to an underestimation of its biological effects.

This guide provides a systematic approach to addressing these issues, from initial stock solution preparation to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting my experiments with 13-Epitorulosol. What is the best solvent to prepare a high-concentration stock solution?

A1: Due to its hydrophobic nature, 13-Epitorulosol is poorly soluble in water. For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for dissolving hydrophobic compounds for biological assays.[4][5]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of 13-Epitorulosol (Molecular Weight: 306.5 g/mol ) in a sterile microcentrifuge tube.[1]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly. Gentle warming (to 37°C) or brief sonication can aid in dissolution. Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Table 1: Common Solvents for Initial Stock Preparation

SolventProsConsRecommended Use
DMSO High solubilizing power for hydrophobic compounds.[6]Can be toxic to cells at higher concentrations.[7][8][9][10][11]Primary choice for high-concentration stock solutions.
Ethanol Less toxic than DMSO for some cell lines.[10][12]May not be as effective as DMSO for highly hydrophobic compounds.An alternative to DMSO, particularly if cell sensitivity is a concern.
DMF Good solubilizing power.Higher toxicity than DMSO and ethanol.Use with caution and only when other solvents fail.
Q2: My 13-Epitorulosol precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the high concentration of DMSO that keeps the compound soluble in the stock solution is significantly reduced upon dilution in the aqueous buffer, causing the compound to crash out.

Troubleshooting Strategies:

  • Optimize Final DMSO Concentration: Determine the highest non-toxic concentration of DMSO for your specific cell line or assay. Many cell types can tolerate up to 0.5% (v/v) DMSO, but this should always be empirically validated.[7][9] Never exceed a final DMSO concentration that impacts the biological system you are studying.

  • Multi-Step Dilution Protocol: Instead of a single large dilution, perform a stepwise dilution. This can help to gradually acclimate the compound to the aqueous environment.

    • Step 1: Prepare an intermediate dilution of your DMSO stock in a solvent mixture with a higher aqueous content (e.g., 50% DMSO in water or your assay buffer).

    • Step 2: Use this intermediate dilution to make the final dilution in your assay buffer.

  • Use of Co-solvents: Incorporating a less toxic co-solvent in your final assay medium can help maintain solubility.[6][13]

    • Ethanol or Propylene Glycol: These can sometimes be used in combination with DMSO in the final dilution.

    • PEG 300/400: Polyethylene glycols are often used to improve the solubility of poorly soluble compounds.[4]

Workflow for Preparing Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Dilution Strategy Stock 10 mM 13-Epitorulosol in 100% DMSO Intermediate Intermediate Dilution (e.g., 1 mM in 10% DMSO/Buffer) Stock->Intermediate Step 1: Intermediate Dilution Final Final Working Concentration (e.g., 10 µM in <0.5% DMSO/Buffer) Intermediate->Final Step 2: Final Dilution

Caption: A stepwise dilution workflow to minimize precipitation.

Q3: Even with optimized DMSO concentrations, I'm still observing poor solubility and inconsistent results. What are more advanced options?

A3: For compounds with significant solubility challenges like 13-Epitorulosol, advanced formulation strategies may be necessary. These techniques aim to increase the apparent solubility of the compound in aqueous media.

1. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16] They can encapsulate hydrophobic "guest" molecules like 13-Epitorulosol, forming a water-soluble inclusion complex.[14][17][18]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol for Using HP-β-CD:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Prepare 13-Epitorulosol Stock: Dissolve 13-Epitorulosol in a minimal amount of ethanol or DMSO.

  • Form the Complex: While vortexing, slowly add the 13-Epitorulosol stock solution to the HP-β-CD solution.

  • Equilibrate: Allow the mixture to stir or shake at room temperature for several hours or overnight to ensure complex formation.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Quantify: It is crucial to determine the actual concentration of solubilized 13-Epitorulosol in the final solution using a suitable analytical method like HPLC.

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Components cluster_1 Complex Formation Drug 13-Epitorulosol (Hydrophobic) Complex Water-Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

2. Nanoparticle Formulations:

For in vivo studies or complex cellular models, formulating 13-Epitorulosol into nanoparticles can significantly improve its solubility and bioavailability.[19][20][21][22] This is an advanced technique that typically involves collaboration with formulation scientists.

  • Types of Nanoparticles:

    • Liposomes: Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.

    • Polymeric Micelles: Formed from amphiphilic block copolymers that self-assemble in water to create a hydrophobic core where the drug can be loaded.[23]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based carriers that can enhance oral absorption.[24]

Q4: How can I be sure about the stability of 13-Epitorulosol in my chosen solvent and assay conditions?

A4: Sesquiterpenoids can be susceptible to degradation under certain conditions, such as extreme pH or temperature.[25][26]

Recommendations for Ensuring Stability:

  • pH: Prepare solutions in buffers that are close to physiological pH (7.2-7.4) unless your experimental design requires otherwise.

  • Temperature: Avoid prolonged exposure to high temperatures. Prepare fresh working solutions for each experiment and store stock solutions appropriately.

  • Light: Protect solutions from light, especially if the compound has known photosensitivity.

  • Purity Check: If you suspect degradation, the purity of your stock and working solutions can be checked using analytical techniques like HPLC.

Summary of Key Recommendations

IssueRecommendationRationale
Initial Dissolution Use 100% DMSO for high-concentration stock solutions.Maximizes the dissolution of the hydrophobic compound.
Precipitation on Dilution Keep final DMSO concentration below 0.5% (or empirically determined non-toxic level). Use a stepwise dilution protocol.Minimizes solvent-induced toxicity and allows for gradual solvent exchange.
Persistent Solubility Issues Employ solubility enhancers like HP-β-cyclodextrin.Forms a water-soluble inclusion complex, increasing apparent solubility.
In Vivo or Complex Assays Consider nanoparticle-based formulations.Enhances solubility, stability, and bioavailability.
Compound Stability Control pH and temperature; protect from light.Prevents chemical degradation of the sesquiterpenoid structure.

By following these guidelines, researchers can overcome the solubility challenges of 13-Epitorulosol and generate reliable, high-quality data in their biological assays.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12444402, 13-Epitorulosol. Available from: [Link].

  • Gao, L., et al. (2011). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches, Experimental Evidences and Theory. PMC. Available from: [Link].

  • Mettou, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link].

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. Available from: [Link].

  • Pharmaceutical Technology. (2026, January 30). Developing nanoparticle formulations for poorly soluble drugs. Available from: [Link].

  • Sun, B. (2024, October 28). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

  • Omics Online. (n.d.). Advanced Nanocarriers Enhance Poorly Soluble Drug Bioavailability. Clinical Pharmacology & Biopharmaceutics. Available from: [Link].

  • Sino Biological. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Available from: [Link].

  • Popescu, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link].

  • Gali, U., et al. (2024). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. PMC. Available from: [Link].

  • Journal of Pharmaceutical Negative Results. (2022, December 31). Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs. Available from: [Link].

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link].

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? Available from: [Link].

  • Vo, T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available from: [Link].

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available from: [Link].

  • Novak, I., et al. (2002). Structure and stability of common sesquiterpenes. PubMed. Available from: [Link].

  • Henriksen, P., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link].

  • Ovid. (n.d.). Hydrophilic and hydrophobic cyclodextrins in a new sustained release oral formulation of nicardipine: in vitro evaluation and bioavailability studies in rabbits. Available from: [Link].

  • Saroglou, V., et al. (2008). Effects of pH and temperature on the stability of sesquiterpene lactones. ResearchGate. Available from: [Link].

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link].

  • ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Available from: [Link].

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link].

  • Ryan, C., et al. (2022). The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. PMC. Available from: [Link].

  • ResearchGate. (2025, August 6). (PDF) Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. Available from: [Link].

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link].

  • PubMed. (2014, October 15). Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media. Available from: [Link].

  • University of Rochester. (2022, September 8). Properties of Common Organic Solvents. Available from: [Link].

  • Scribd. (n.d.). Stability and Structure of Sesquiterpenes. Available from: [Link].

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link].

  • Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Available from: [Link].

Sources

Technical Support Center: Enhancing the Stability of 13-Epitorulosol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 13-Epitorulosol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of 13-Epitorulosol in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Introduction to 13-Epitorulosol and its Stability Challenges

13-Epitorulosol is a diterpenoid with the molecular formula C20H34O2.[1] Like many other terpenoids, it is susceptible to degradation, which can impact experimental reproducibility and the overall success of research and development efforts. The stability of terpenoids can be influenced by a variety of factors including temperature, pH, light, and the presence of oxidizing agents.[2][3][4] Understanding and controlling these factors is critical for maintaining the integrity of 13-Epitorulosol in solution.

This guide will provide a series of frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered during experimental work with 13-Epitorulosol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 13-Epitorulosol in solution?

A1: The degradation of 13-Epitorulosol, like other terpenoids, is primarily influenced by several factors:

  • Oxidation: The presence of double bonds and hydroxyl groups in the structure of 13-Epitorulosol makes it susceptible to oxidation, especially when exposed to air, high temperatures, or light.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to the breakdown of the molecule.[2][5]

  • pH Extremes: The stability of 13-Epitorulosol can be pH-dependent. Both strongly acidic and alkaline conditions should be avoided as they can catalyze degradation or isomerization.[2]

  • Light Exposure: UV or even ambient light can provide the energy to initiate degradation reactions, particularly oxidative processes.

Q2: What are the visual or analytical indicators of 13-Epitorulosol degradation?

A2: Degradation of 13-Epitorulosol may not always be visually apparent. However, you might observe a change in the color or clarity of the solution. The most reliable way to detect degradation is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): A stability-indicating HPLC/UHPLC method is the gold standard for assessing the purity of your compound.[6] The appearance of new peaks or a decrease in the area of the main 13-Epitorulosol peak over time is a clear indicator of degradation.

  • Mass Spectrometry (MS): Coupled with chromatography (LC-MS), this technique can help in identifying the mass of potential degradation products.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products if they can be isolated in sufficient quantity.[9]

Q3: What are the recommended storage conditions for 13-Epitorulosol solutions?

A3: To maximize the shelf-life of 13-Epitorulosol solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.

  • Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the container.[2]

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Solvent Choice: Use high-purity (e.g., HPLC grade) solvents to avoid introducing reactive impurities.[2] The choice of solvent can also impact stability, so it is important to assess stability in the specific solvent system you are using.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common stability issues with 13-Epitorulosol.

Issue 1: Rapid Loss of Purity Observed by HPLC

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Oxidative Degradation 1. Degas your solvent before preparing the solution.2. Prepare solutions under an inert atmosphere (e.g., in a glovebox).3. Add an antioxidant to your solution (e.g., BHT, Vitamin E), ensuring it does not interfere with your downstream application.[2]Oxygen in the solvent and headspace can react with the double bonds and hydroxyl groups of 13-Epitorulosol, leading to oxidative degradation products.[2][3]
Inappropriate pH 1. Measure the pH of your solution.2. If the pH is acidic or basic, buffer the solution to a neutral or slightly acidic pH (e.g., pH 5.8-7.0).[2]Extreme pH can catalyze hydrolysis or isomerization reactions, altering the structure of 13-Epitorulosol.
Thermal Degradation 1. Prepare and handle solutions on ice or at reduced temperatures.2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.Heat provides the activation energy for degradation reactions to occur at a faster rate.[2]
Photodegradation 1. Work in a dimly lit area or use light-blocking containers.2. Store solutions in the dark.Light energy can be absorbed by the molecule, leading to the formation of reactive species and subsequent degradation.
Issue 2: Inconsistent Results in Biological Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Degradation in Assay Media 1. Perform a time-course stability study of 13-Epitorulosol in your specific assay medium.2. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to determine the rate of degradation.Components in the assay media (e.g., metal ions, pH) can contribute to the degradation of the compound, leading to a decrease in the effective concentration over the course of the experiment.
Adsorption to Labware 1. Use low-adsorption plasticware or silanized glassware.2. Include a pre-incubation step where the labware is exposed to a solution of the compound to saturate non-specific binding sites.Hydrophobic compounds like terpenoids can adsorb to the surface of plastic or glass, reducing the actual concentration in solution.
Interaction with Other Assay Components 1. Investigate potential interactions with other components in your assay (e.g., proteins, reducing agents).2. The presence of certain proteins or reducing agents like dithiothreitol (DTT) has been shown to affect the stability of other diterpenes in solution.[10]Chemical interactions can lead to the modification or degradation of 13-Epitorulosol.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable Stock Solution of 13-Epitorulosol
  • Solvent Selection and Preparation:

    • Choose a high-purity, anhydrous solvent in which 13-Epitorulosol is readily soluble (e.g., ethanol, DMSO, acetonitrile).

    • Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Weighing and Dissolution:

    • Accurately weigh the desired amount of 13-Epitorulosol in a clean, dry vial.

    • Under a gentle stream of inert gas, add the degassed solvent to the vial to achieve the target concentration.

    • Vortex or sonicate briefly at room temperature until the compound is fully dissolved. Avoid excessive heating during sonication.

  • Storage:

    • Aliquot the stock solution into smaller volumes in amber glass vials with PTFE-lined caps to minimize headspace and avoid repeated freeze-thaw cycles.

    • Flush the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Performing a Forced Degradation Study to Identify Potential Degradation Pathways

A forced degradation study is essential for developing a stability-indicating analytical method.[6]

  • Preparation of Stock Solution: Prepare a stock solution of 13-Epitorulosol in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions: Expose the solution to the following stress conditions in separate experiments:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H2O2 and incubate at room temperature for 24 hours.[9][11]

    • Thermal Degradation: Incubate the solution at 80°C for 24 hours.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At various time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method, such as LC-MS, to identify and quantify the degradation products.[8]

Visualizing Stability Concepts

Logical Workflow for Troubleshooting Stability Issues

G start Inconsistent Experimental Results check_purity Check Purity of Stock Solution (HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure degradation Degradation Detected is_pure->degradation No no_degradation Purity Acceptable is_pure->no_degradation Yes troubleshoot Initiate Troubleshooting Guide degradation->troubleshoot check_assay Investigate Assay-Specific Factors no_degradation->check_assay

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways of 13-Epitorulosol

Based on its chemical structure, the following are plausible degradation pathways for 13-Epitorulosol.

G epitorulosol 13-Epitorulosol C20H34O2 oxidation Oxidation Products Epoxides, Diols, Ketones epitorulosol->oxidation O2, Light, Heat isomerization Isomerization Products Double bond migration epitorulosol->isomerization Acid/Base dehydration Dehydration Products Loss of H2O epitorulosol->dehydration Acid, Heat

Sources

Technical Guide: Strategies to Minimize Epimerization of 13-Epitorulosol During Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Vulnerability

13-Epitorulosol (and its isomer Torulosol) belongs to the labdane diterpene class, characterized by a decalin core and a side chain containing a tertiary allylic alcohol at C-13.

The Critical Failure Point: The C-13 hydroxyl group is chemically fragile. It is allylic to the exocyclic double bond (usually at C-8(17)). Under even mildly acidic conditions (such as standard silica gel chromatography or exposure to light/heat in protic solvents), this group undergoes protonation and water elimination. This generates a resonance-stabilized allylic carbocation.

Re-attack of water on this planar carbocation can occur from either face (Re or Si), leading to epimerization (scrambling of the C-13 stereochemistry) or permanent dehydration to a diene.

This guide provides the protocols necessary to arrest this mechanism and isolate high-purity 13-Epitorulosol.

Mechanism of Instability

To solve the problem, we must visualize the enemy. The following diagram illustrates the acid-catalyzed pathway that must be blocked.

EpimerizationMechanism Start 13-Epitorulosol (Pure Isomer) Acid Acidic Trigger (Silica Gel / H+) Start->Acid Exposure Inter Planar Allylic Carbocation Acid->Inter -H2O (Protonation) Prod1 Torulosol (Epimer) Inter->Prod1 +H2O (Attack Face A) Prod2 13-Epitorulosol (Recovered) Inter->Prod2 +H2O (Attack Face B) Dehyd Dehydration Products (Dienes) Inter->Dehyd -H+ (Elimination)

Figure 1: Acid-catalyzed epimerization and dehydration pathway of tertiary allylic labdane diterpenes.

Strategic Troubleshooting & Protocols

Strategy A: Stationary Phase Neutralization

Standard Silica Gel 60 has a surface pH of ~5.0 due to silanol groups (Si-OH). This is sufficient to catalyze the epimerization of 13-Epitorulosol.

The Fix: You must buffer the silica gel surface to a neutral or slightly basic pH.

Protocol 1: Preparation of Neutralized Silica Gel

Do not skip the equilibration step.

  • Slurry Preparation: Suspend Silica Gel 60 (0.063–0.200 mm) in the non-polar component of your mobile phase (e.g., Hexane or Petroleum Ether).

  • Alkalization: Add Triethylamine (Et3N) to the slurry at a concentration of 1.0% to 1.5% (v/v) .

    • Why? Et3N creates a basic "shield" over the acidic silanol protons.

  • Equilibration: Stir the slurry gently for 30 minutes.

  • Packing: Pour into the column. Flush with at least 2 column volumes (CV) of the starting solvent (containing 0.5% Et3N) before loading the sample.

  • Elution: Maintain 0.1% Et3N in the mobile phase throughout the gradient run.

Strategy B: Alternative Stationary Phases

If neutralized silica fails or yields are low, switch to a non-acidic support.

Stationary PhaseAcidity RiskResolution PowerRecommendation
Silica Gel 60 High HighUse only if neutralized (see Protocol 1).
Neutral Alumina LowModeratePreferred for initial fractionation. Use Grade III (deactivated with water).
Sephadex LH-20 NoneLow (Size/Polarity)Excellent for chlorophyll removal; non-destructive.
C18 (RP-HPLC) LowVery HighGold Standard for final purification.
Strategy C: Temperature & Solvent Control

Heat accelerates the carbocation formation.

  • Extraction: Avoid Hydrodistillation (100°C+). Use Supercritical Fluid Extraction (SFE) or cold maceration.

  • Evaporation: Never exceed 35°C on the rotary evaporator.

  • Solvents: Avoid Chloroform (

    
    ) if possible; it often contains traces of HCl (breakdown product) or phosgene. If used, filter through basic alumina first.
    

Advanced Workflow: Isolation Decision Tree

Use this logic flow to determine the correct isolation path for your specific crude extract.

IsolationWorkflow Crude Crude Extract (Cupressus sp.) Check Contains Chlorophyll? Crude->Check LH20 Sephadex LH-20 (MeOH/CHCl3 1:1) Check->LH20 Yes (Green) Flash Flash Chromatography Check->Flash No (Amber) LH20->Flash PathA Option A: Neutral Alumina (Grade III) Flash->PathA Preferred PathB Option B: Neutralized Silica (+1% Et3N) Flash->PathB Alternative HPLC Final Purification RP-HPLC (C18) PathA->HPLC PathB->HPLC Pure Pure 13-Epitorulosol HPLC->Pure ACN:H2O Isocratic

Figure 2: Decision matrix for the non-destructive isolation of acid-sensitive labdanes.

Frequently Asked Questions (Technical Support)

Q1: I see a "double peak" in my HPLC chromatogram that wasn't there in the crude extract. What happened? A: This is the hallmark of on-column epimerization. If you used normal phase silica without amine modification, the acidity likely converted your pure 13-epitorulosol into a mixture of torulosol and 13-epitorulosol during the run. Switch to a C18 Reverse Phase column (e.g., C18-ODS) using an Acetonitrile/Water gradient. The neutral pH of RP-silica prevents this artifact.

Q2: Can I use Acetone as a solvent? A: Acetone is generally safe regarding acidity, but it is a Lewis base. However, for extraction, we recommend Ethanol or Methanol (cold) or Supercritical CO2 . Avoid acetone if you plan to use silica gel subsequently, as it can be difficult to remove completely without heat, and residual acetone can affect column selectivity.

Q3: How do I store the isolated compound? A: Never store 13-Epitorulosol in solution (especially CDCl3 for NMR) for long periods. The trace acidity in chloroform will degrade it. Store as a dry solid at -20°C under Argon. If NMR is required, filter the CDCl3 through a small plug of basic alumina immediately before use.

Q4: What is the specific HPLC method for separation? A: Based on labdane separation protocols:

  • Column: C18 (250 mm × 4.6 mm, 5 μm).[1][2]

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 to 80:20 depending on retention).

  • Flow: 1.0 mL/min.

  • Detection: 210 nm (labdanes have weak UV absorption; rely on the end absorption of the double bond).

References

  • Extraction Methodology (SFE vs Hydrodistillation)

    • Mazri, F. et al. (2017).[3] "Extraction of Essential Oil From Cupressus Sempervirens: Comparison of Global Yields, Chemical Composition and Antioxidant Activity Obtained by Hydrodistillation and Supercritical Extraction." PubMed.

  • Labdane Instability & Biosynthesis

    • Peters, R. J. (2010). "Two rings in them all: The labdane-related diterpenoids." Natural Product Reports.
  • HPLC Isolation Strategies

    • Al-Sayed, E. et al. (2017).[3] "Analysis of cupressuflavone and amentoflavone from Cupressus sempervirens L." MedCrave. (Provides chromatographic baselines for Cupressus extracts).

  • Silica Gel Properties

    • Wikipedia Contributors. "Silica gel."[4][5][6] (General reference for surface acidity and modification).

Sources

Technical Support Center: Refining Purification Protocols for 13-Epitorulosol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for labdane-type diterpene purification. 13-Epitorulosol (C₂₀H₃₄O₂, MW: 306.48 g/mol ) is a bioactive diterpenoid found in conifer resins (e.g., Larix laricina, Cryptomeria japonica) and Mediterranean/Libyan propolis[1][2]. Recently identified as a potentiator of adipogenesis (EC₅₀ 8.2 µM)[3], achieving >95% purity is critical for downstream in vitro and in vivo biological assays.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to help you resolve common isolation bottlenecks, such as co-eluting epimers and fatty acid contamination.

Standardized Experimental Protocol: Multi-Stage Purification

To ensure scientific integrity, the following methodology leverages orthogonal separation mechanisms—exploiting differences in polarity, molecular size, and stereochemistry.

Phase 1: Primary Extraction & Defatting

  • Extraction: Sonicate 20 g of dried biomass (e.g., conifer bark or propolis) in 100 mL of 95% Ethanol at 50 °C for 1 hour[2].

  • Filtration & Concentration: Filter the extract and remove the solvent under reduced pressure using a rotary evaporator.

  • Defatting (Critical Step): Re-dissolve the crude extract in a minimal volume of methanol and partition with hexanes (1:1 v/v, 3 times) to remove highly non-polar waxes and bulk fatty acids.

Phase 2: Primary Fractionation (Silica Gel Column Chromatography)

  • Column Preparation: Pack a glass column with silica gel (200-300 mesh) using hexane.

  • Loading: Apply the defatted extract using the dry-loading method (adsorbed onto Celite or silica) to prevent band broadening.

  • Elution: Run a stepwise gradient of Hexane:Ethyl Acetate (from 100:0 to 50:50). 13-Epitorulosol typically elutes in the 80:20 to 70:30 Hexane:EtOAc fractions[2].

Phase 3: High-Resolution Polish (MPLC & Prep-HPLC)

  • MPLC Scale-up: For fractions containing the labdane mixture, utilize a Medium-Pressure Liquid Chromatography (MPLC) system with a C18 cartridge. Elute with a gradient of H₂O:Acetonitrile.

  • Prep-HPLC: For final polishing (removing epimers), use a Preparative HPLC equipped with a YMC-pack ODS-A column (250 × 10 mm, 5 µm)[4].

  • Isocratic Method: Run an isocratic mobile phase (e.g., 70% Acetonitrile in Water) at 2.5 mL/min. Monitor using an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, as 13-Epitorulosol lacks a strong UV chromophore.

PurificationWorkflow Crude Crude Ethanolic Extract (Conifer Bark / Propolis) Silica Silica Gel CC Hexane:EtOAc Gradient Crude->Silica Dry Load MPLC MPLC (C18 Cartridge) Solid-Phase Loading Silica->MPLC 80:20 Hex:EtOAc Enriched Fraction Impurities Fatty Acids & Lignans Partitioned to Waste Silica->Impurities Non-polar waste HPLC Prep-HPLC (ODS-A) Isocratic Elution MPLC->HPLC Labdane Mixture Pure Pure 13-Epitorulosol (>95% Purity) HPLC->Pure ELSD/RI Detection

Fig 1. Step-by-step chromatographic purification workflow for 13-Epitorulosol.

Quantitative Data: Chromatographic Behavior & Impurity Profiling

Understanding the physicochemical properties of 13-Epitorulosol and its common co-extractives is essential for method development.

CompoundMolecular FormulaMW ( g/mol )Polarity / Elution BehaviorPrimary Separation Challenge
13-Epitorulosol C₂₀H₃₄O₂306.48Moderate (Elutes at ~20-30% EtOAc in Hexane)Target molecule; lacks strong UV chromophore[1].
13-Epicupressic Acid C₂₀H₃₂O₃320.47Higher polarity (Elutes later on normal phase)Structural analog; co-elutes on low-res C18[2].
Agathadiol C₂₀H₃₄O₂306.48Identical to 13-EpitorulosolDiastereomeric overlap; requires chiral stationary phases.
Fatty Acids (e.g., Linoleic) C₁₈H₃₂O₂280.45Highly lipophilicCauses peak tailing and baseline drift in HPLC[2].
Lignans (e.g., Taxifolin) C₁₅H₁₂O₇304.25High polarityEasily removed during initial Silica Gel CC[3].
Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: My HPLC chromatogram shows a broad, merged peak where 13-Epitorulosol should be. How do I resolve it from 13-Epicupressic acid and other labdanes? Causality: Labdane-type diterpenes often exist as C-13 epimers or closely related structural analogs (like torulosol vs. 13-epitorulosol)[5]. Standard C18 columns rely purely on hydrophobic interactions, which are insufficient to resolve molecules that differ only by a single stereocenter or a minor functional group oxidation state. Solution: Transition from a standard C18 to a stationary phase with alternative selectivity. A Phenyl-Hexyl column provides π-π interactions that can exploit subtle conformational differences. Ensure you are using an isocratic elution profile (e.g., 65% MeCN in H₂O) rather than a gradient, as isocratic methods provide significantly higher resolution for closely eluting isomers.

Q2: I am losing a significant amount of my target compound during the MPLC scale-up step. What is causing this low recovery? Causality: 13-Epitorulosol contains hydroxyl groups that can form strong hydrogen bonds with the active silanol sites on bare silica gel. If the sample is overloaded, or if the column is not properly conditioned, irreversible adsorption occurs. Furthermore, liquid loading of viscous, resinous extracts can cause immediate band broadening and poor recovery. Solution: Implement solid-phase loading. Dissolve your enriched fraction in a volatile solvent (like Hexane:EtOAc 50:50), absorb it onto 2 parts Celite (by weight), and evaporate the solvent completely to form a dry powder[2]. Load this powder into a dry-loader cartridge upstream of your MPLC column. This ensures a tight initial band and prevents localized precipitation.

Q3: Late-eluting contaminants are ruining my biological assays. NMR shows long aliphatic chains. How do I remove them? Causality: The contaminants are likely fatty acids or waxes co-extracted from the plant bark or propolis matrix[2]. Because 13-Epitorulosol is also highly lipophilic, these lipids co-elute during standard reversed-phase chromatography, causing baseline drift and interfering with in vitro assays (e.g., adipogenesis assays). Solution: Introduce a saponification step prior to HPLC, OR use a Non-Aqueous Reversed-Phase (NARP) method. For NARP, use a mobile phase of Acetonitrile and Dichloromethane on a C18 column. The lipids will elute much faster and separate from the diterpenes.

TroubleshootingLogic Issue Issue: Poor Resolution of 13-Epitorulosol Peak Identify Identify Contaminant via LC-MS or 1H-NMR Issue->Identify Path1 Contaminant: Fatty Acids (Long aliphatic signals) Identify->Path1 Path2 Contaminant: Epimers/Labdanes (Similar m/z, overlapping peaks) Identify->Path2 Sol1 Implement NARP HPLC or Pre-column Defatting Path1->Sol1 Lipophilic overlap Sol2 Switch to Phenyl-Hexyl Column & Optimize Isocratic Elution Path2->Sol2 Stereoisomer overlap Success Baseline Resolution (Rs > 1.5) Assay-Ready Purity Sol1->Success Sol2->Success

Fig 2. Troubleshooting logic for resolving 13-Epitorulosol from complex matrix interferences.

Quality Control & Self-Validating System

To ensure the protocol is self-validating, you must establish a feedback loop between purification and analytical verification:

  • Optical Rotation: 13-Epitorulosol has specific stereochemistry at C-13. Always measure the specific rotation

    
     of your final product. A deviation from literature values indicates epimeric contamination (e.g., presence of torulosol)[5].
    
  • Detection Modality Validation: Because 13-Epitorulosol lacks a conjugated double bond system, UV detection at 254 nm will fail. You must validate your HPLC fractions using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector to ensure no "invisible" impurities (like saturated fatty acids) are co-eluting.

References[3] Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae), an important medicinal plant used traditionally by the Cree of Eeyou Istchee (Quebec, Canada) for the treatment of type 2 diabetes symptoms. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF_sesDlrXiHm9z5L7dKu3oyQQml5Aq9ga9nGdrQynaa7Ekpp4IgLS0AIFX4POomcusnWAXkteJHONn9snSF0LQ4Mimafx0CU23DRZ4odOMyNvMAKTxskFFR4-aPOq_4oh8PEI-WRHue6jz0y4TKfCnN-YQ2Hdw2nsGC0TyKiOqFL-1jt7gfhw2DQAZK6TUkhsZZ2A9s0LyN6P9A==[1] 13-Epitorulosol | C20H34O2 | CID 12444402. PubChem - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhtYuTYefvJ2haw9XOekkZ_KRUvIpAwbG-nDSfEekhtsL8K8wghnmwV7U0O0DTdKxBdafdgZtrXuqVcKpd5c2gbITxL3JbpNg3-TPBCfXYenHFxeNq9Zgwv_phn3W_q1GnskHF9vfVJ4D4HNJna9FGwg==[4] New ingenane and ingol diterpenoids from Euphorbia royleana. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqy60SdvJxS-O947BWk9W6PTM8pIaflvXdmF0V6kqKp0-C3Z5a1NrvsAY9cSMHZqaa2CUa97JPRbjE3UfvHGie6iEhMYBEdWbZoiHBx4wrpP9Y3Ha8QC-kaTEdbqPVS1XNFn-Gf7xQHzQ_PmJsKBELrxXXNkkfrhkycVoimTIES0P2koretFfWZri6PbC4uN3WyqrX7480pH8v4MF8B0dYYuRvUwsGHju_[5] Advances in organic, bioorganic and natural products chemistry in the institute of chemistry of the academy of sciences of moldova. ichem.md.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ZkzGlioBo8VDMnLTvHipz4G48M6F8YsrZC1uT-nrfu3NyWTR-zpdvqY_X2wygNL5jY1kFnhB-NLEsQIB81YcqZtx1ntVpO4lZlvzkRAf8sDtLZcIvksm44b7-HV25TFgqBlHA0w9zFq03NWLVY4ppbwz1_lVHWx5WaLLtdjrfcoowTvKktbCcA==[2] Isolation of a Novel Flavanonol and an Alkylresorcinol with Highly Potent Anti-Trypanosomal Activity from Libyan Propolis. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvCHyqUR-9FLSqyrhEKnKtevOGH3vIcwnAGsijwsLMjVa2UcoekW8mhoYlmnpqyNNL7_TG79ePEoXPiHnjJIriP7F2YynFxFW7ChQOzACcdUUEvoFO6W8dxzKIZa620MqMKb8yanJr1rmPAfg=

Sources

Technical Support Center: 13-Epitorulosol Purity Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Purity of Synthesized 13-Epitorulosol

Introduction: The Stereochemical Challenge

Welcome to the technical support portal. If you are synthesizing or isolating 13-Epitorulosol (a labdane-type diterpene), your primary challenge is not just chemical purity, but stereochemical integrity .

13-Epitorulosol is the C-13 stereoisomer of Torulosol . Because these two molecules are diastereomers (assuming a fixed labdane core), they possess distinct physical properties (NMR shifts, retention times), yet these differences are often subtle. A standard "98% purity" by HPLC is insufficient if the remaining 2% is the C-13 epimer, which may have vastly different biological activities.

This guide provides a self-validating workflow to ensure your compound is definitively 13-Epitorulosol.

Module 1: Chromatographic Validation (HPLC)

Objective: To separate 13-Epitorulosol from its epimer (Torulosol) and other synthetic byproducts (e.g., agathadiol isomers).

The Protocol: High-Resolution Reverse Phase HPLC

Standard C18 methods often fail to resolve the C-13 epimers to baseline. You must exploit the slight difference in hydrophobicity caused by the spatial orientation of the C-13 hydroxyl group.

Recommended Method Parameters:

ParameterSpecificationTechnical Rationale
Column C18 (ODS), 250mm x 4.6mm, 3µm or 5µmA longer column length (250mm) is non-negotiable for diastereomer resolution.
Mobile Phase A Ultrapure Water + 0.1% Formic AcidAcid suppresses ionization of trace acidic impurities, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for terpenes compared to Methanol.
Gradient 50% B to 100% B over 40 minsA shallow gradient (approx 1.2% B/min) maximizes interaction time for isomer separation.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 205–210 nm (or ELSD/RI)Labdanes lack strong chromophores. Low UV is required; ELSD is superior if available.
Temperature 25°C - 30°CKeep constant. Fluctuations affect the resolution of closely eluting isomers.
Troubleshooting Guide: HPLC Issues

Q: I see a single broad peak or a "shoulder" instead of two distinct peaks. What is happening? A: This is likely epimeric co-elution . The 13-Epitorulosol and Torulosol are overlapping.

  • Immediate Action: Lower the gradient slope. Change to Isocratic Mode at the percentage where the compound elutes (e.g., 75% ACN) for 20 minutes.

  • Secondary Action: Switch Mobile Phase B to Methanol . Methanol has different selectivity (dipole-dipole interactions) compared to ACN and often resolves steric isomers better, though backpressure will increase.

Q: My baseline is drifting significantly at 210 nm. A: This is common with gradient elution at low wavelengths (the "UV cut-off" effect).

  • Fix: Ensure you are using HPLC-grade solvents. Match the modifier concentration in both lines (e.g., add 0.1% Formic Acid to both Water and ACN) to balance the refractive index/absorbance changes.

Module 2: Spectroscopic Validation (NMR)

Objective: Definitive structural confirmation. This is the only method that proves you have the Epi isomer and not the standard Torulosol.

The Critical Check: Carbon-13 NMR

While Proton (


) NMR is useful, the signals for the labdane core overlap heavily. Carbon-13 (

) NMR is the gold standard
for distinguishing C-13 epimers.

Diagnostic Regions to Monitor:

  • C-13 (Quaternary Carbinol): The chemical shift of the carbon carrying the hydroxyl group is sensitive to stereochemistry.

  • C-16 (Methyl Group): Look for the methyl group attached to C-13. In labdane diterpenes, the orientation of this methyl group (axial vs. equatorial-like environment) causes a diagnostic shift (typically

    
     ppm difference between epimers).
    
  • C-12 and C-14 (Methylene Neighbors): These carbons will feel the "Gamma-Gauche" effect differently depending on the hydroxyl orientation.

Protocol:

  • Solvent:

    
     (Deuterated Chloroform) is standard.
    
  • Concentration:

    
     10 mg/0.6 mL to ensure clear 
    
    
    
    signals.
  • Reference: Calibrate to the central

    
     triplet at 77.16 ppm.
    
Troubleshooting Guide: NMR Interpretation

Q: The C-13 shifts match the literature for Torulosol, not 13-Epitorulosol. A: You likely synthesized the thermodynamic product (Torulosol) or the reaction inverted the center.

  • Validation: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • 13-Epitorulosol: Look for NOE correlations between the C-16 methyl protons and the C-8 methyl/proton or C-11 protons . The spatial proximity differs significantly between the R and S configurations at C-13.

Q: My sample contains extra peaks in the aliphatic region (0.8 - 1.5 ppm). A: Check for grease or solvent residues (Hexane/Ethyl Acetate).

  • Fix: High-vacuum drying for 12 hours. Labdanes are "sticky" and trap solvents within their crystal lattice/amorphous bulk.

Module 3: Validation Logic & Workflow

The following diagram illustrates the decision-making process for validating your batch.

ValidationWorkflow Start Crude 13-Epitorulosol HPLC HPLC Analysis (C18, 210nm, Slow Gradient) Start->HPLC PurityCheck Single Peak? HPLC->PurityCheck Recrystallize Recrystallize / Prep HPLC PurityCheck->Recrystallize No (<95%) NMR_Prep Prepare NMR Sample (CDCl3) PurityCheck->NMR_Prep Yes (>98%) Recrystallize->HPLC NMR_Analysis 13C NMR & NOESY NMR_Prep->NMR_Analysis StereoCheck Diagnostic Shifts Match 13-Epi Ref? NMR_Analysis->StereoCheck Fail Reject: Isomer (Torulosol) or Mixture StereoCheck->Fail No Pass VALIDATED 13-Epitorulosol StereoCheck->Pass Yes

Figure 1: Step-by-step logic flow for validating 13-Epitorulosol purity, ensuring both chromatographic homogeneity and stereochemical accuracy.

Module 4: Physical Property Verification

Objective: Quick confirmation of bulk material properties.

PropertyExpectationTroubleshooting
Physical State White solid or crystalline powder.If oily/yellow: Indicates solvent trapping or oxidation. Re-column or triturate with cold pentane.
Optical Rotation

Specific rotation is distinct from Torulosol.Ensure the sample is fully dissolved in Ethanol or Chloroform. Filter before measuring to remove dust which scatters light.
Melting Point Sharp range (typically distinct from Torulosol).A wide range (>2°C) indicates impurity or a mixture of diastereomers (eutectic depression).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12444402, 13-Epitorulosol. Retrieved from [Link]

  • MDPI (2021). SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil. (Provides foundational HPLC conditions for triterpenes/diterpenes). Retrieved from [Link][1]

  • Burns, C. et al. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical.[2] Journal of Organic Chemistry. (Methodology for distinguishing stereoisomers via NMR). Retrieved from [Link]

  • Chemistry Steps (2021). Specific Rotation and Optical Activity.[3][4] (Fundamental protocols for polarimetry validation). Retrieved from [Link]

For further assistance, contact the Chemical Analysis Support Team at

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 13-Epitorulosol and its Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of natural product research, the intricate stereochemistry of molecules often dictates their biological function. This guide provides a comprehensive comparison of the biological activities of 13-Epitorulosol and its stereoisomers, with a particular focus on torulosol, its C-13 epimer. As abietane diterpenes isolated from various species of the Abies genus, these compounds have emerged as subjects of interest for their potential cytotoxic, antifungal, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and evaluate the therapeutic potential of these natural products.

Introduction to 13-Epitorulosol and its Stereoisomers

13-Epitorulosol and torulosol are naturally occurring abietane diterpenes. The core structure of these molecules is the abietane skeleton, a common motif in a diverse range of bioactive natural products. The key difference between 13-Epitorulosol and torulosol lies in the stereochemistry at the C-13 position, which influences the three-dimensional arrangement of the atoms and, consequently, their interaction with biological targets.

Chemical Structures:

  • 13-Epitorulosol: (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol[1]

  • Torulosol: The C-13 epimer of 13-Epitorulosol.

The subtle yet significant difference in the spatial orientation of the hydroxyl group at C-13 is hypothesized to be a critical determinant of the differential biological activities observed between these stereoisomers. Understanding these differences is paramount for identifying the more potent and selective isomer for potential therapeutic development.

Comparative Analysis of Biological Activities

While direct comparative studies of 13-Epitorulosol and its stereoisomers are limited in publicly available literature, the broader class of abietane diterpenes has been extensively studied, revealing a spectrum of biological activities. This section will compare the known activities of these compounds, drawing from studies on individual isomers and related abietane diterpenes to infer potential differences.

Cytotoxic Activity

Abietane diterpenes have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[2][3][4][5][6] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2]

Table 1: Cytotoxic Activity of Selected Abietane Diterpenes (for illustrative purposes)

CompoundCancer Cell LineIC50/PC50 (µM)Reference
DehydroabietinolMIA PaCa-26.6[1][7]
7α-acetoxyroyleanoneMIA PaCa-24.7[6]
SugiolMIA PaCa-2>20[6]
HorminoneMIA PaCa-217.9[6]

This table illustrates the range of cytotoxic activities observed for other abietane diterpenes and highlights the need for similar data for 13-Epitorulosol and its stereoisomers.

Antifungal Activity

The antifungal potential of abietane diterpenes is another area of significant interest.[8][9] These compounds have shown activity against a range of pathogenic fungi, including Candida and Aspergillus species. The mechanism of action is often attributed to the disruption of fungal cell membranes.

Direct comparative data on the Minimum Inhibitory Concentration (MIC) values of 13-Epitorulosol and torulosol against various fungal strains is scarce. However, studies on other diterpenes, such as abietic acid, have demonstrated their ability to potentiate the activity of existing antifungal drugs like fluconazole against Candida species.[8][9][10] This suggests that abietane diterpenes could be valuable as adjuvants in antifungal therapy to combat resistance. The stereochemical configuration at C-13 in 13-Epitorulosol and its isomers is expected to play a crucial role in their interaction with fungal targets, thus influencing their antifungal potency.

Table 2: Antifungal Activity of Selected Diterpenes (for illustrative purposes)

CompoundFungal StrainMIC (µg/mL)Reference
Abietic AcidCandida albicans>1024[8][9]
Abietic Acid + FluconazoleCandida albicans160.1[8][9]

This table illustrates the potential for diterpenes to exhibit antifungal activity, particularly in combination with other agents. Specific MIC values for 13-Epitorulosol and its stereoisomers are needed for a direct comparison.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and natural products are a rich source of novel anti-inflammatory agents. Abietane diterpenes have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[11]

The anti-inflammatory effects of 13-Epitorulosol and its stereoisomers have not been extensively compared. However, studies on other diterpenes demonstrate potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common in vitro model for inflammation. For example, several diterpenoids have shown significant inhibition of NO production with IC50 values in the low micromolar range.[11] The stereocenter at C-13 is likely to be a key determinant of the anti-inflammatory potency of 13-Epitorulosol and its isomers by influencing their binding to inflammatory target proteins.

Table 3: Anti-inflammatory Activity of Selected Diterpenes (for illustrative purposes)

CompoundAssayIC50 (µg/mL)Reference
Diterpene 1 (from Cunninghamia konishii)NO Inhibition9.8 ± 0.7[11]
Diterpene 3 (from Cunninghamia konishii)NO Inhibition7.9 ± 0.9[11]
Diterpene 5 (from Cunninghamia konishii)NO Inhibition9.3 ± 1.3[11]

This table provides examples of the anti-inflammatory potential of diterpenes. Comparative IC50 values for 13-Epitorulosol and its stereoisomers in NO inhibition assays are required for a definitive comparison.

Structure-Activity Relationship (SAR)

The stereochemistry at C-13, which differentiates 13-Epitorulosol from torulosol, is the most critical factor influencing their biological activity. The orientation of the hydroxyl group can significantly impact the molecule's ability to form hydrogen bonds and its overall conformation, thereby affecting its binding affinity to target enzymes or receptors.

A hypothetical model suggests that the specific spatial arrangement of the hydroxyl group and the adjacent alkyl chain at C-13 could be crucial for fitting into the active site of a target protein. A subtle change from an (R)- to an (S)-configuration, or vice versa, could lead to a significant loss or gain of activity. Further computational modeling and experimental studies are necessary to delineate the precise SAR for these compounds.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read analyze Analyze data and calculate IC50 read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 13-Epitorulosol and its stereoisomers in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Prepare serial dilutions of compounds in 96-well plate prepare_inoculum Prepare standardized fungal inoculum start->prepare_inoculum inoculate Inoculate wells with fungal suspension prepare_inoculum->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read Visually or spectrophotometrically determine growth incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic NO_Production_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Converts Arginine L-Arginine Arginine->NO

Caption: Simplified signaling pathway of LPS-induced NO production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that 13-Epitorulosol and its stereoisomers are promising candidates for further investigation due to the established cytotoxic, antifungal, and anti-inflammatory activities of the abietane diterpene class. The key to unlocking their full therapeutic potential lies in a systematic and direct comparative evaluation of their biological activities. The stereocenter at C-13 is undoubtedly a critical determinant of their potency and selectivity.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of 13-Epitorulosol and torulosol in a panel of cytotoxicity, antifungal, and anti-inflammatory assays to obtain reliable IC50 and MIC values.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which the most active isomer exerts its effects.

  • In Vivo Efficacy: Evaluating the therapeutic potential of the most promising isomer in relevant animal models of cancer, fungal infections, and inflammation.

  • Synthesis of Analogs: Exploring the synthesis of novel analogs with modifications at key positions to improve potency, selectivity, and pharmacokinetic properties.

By addressing these research gaps, the scientific community can fully harness the therapeutic potential of these fascinating natural products.

References

  • Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp. ([Link])

  • Abietane diterpenes from Abies spectabilis and their anti-pancreatic cancer activity against the MIA PaCa-2 cell line. ([Link])

  • 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem. ([Link])

  • (PDF) Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp. ([Link])

  • Abietane Diterpenes Induce Cytotoxic Effects in Human Pancreatic Cancer Cell Line MIA PaCa-2 Through Different Modes of Action. ([Link])

  • Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates. ([Link])

  • Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. ([Link])

  • Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp. ([Link])

  • Abietane diterpenes from Abies spectabilis and their Anti-pancreatic Cancer Activity against the MIA PaCa-2 Cell Line | Request PDF. ([Link])

  • Diterpenoids with Anti-Inflammatory Activity from the Wood of Cunninghamia konishii. ([Link])

  • Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action. | Semantic Scholar. ([Link])

  • Abietanes from Abies species (114–127). | Download Scientific Diagram. ([Link])

  • In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica. ([Link])

  • Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. ([Link])

  • found to be potent cytotoxic with IC50 value 47.401±3.991 respectively. - Amazon AWS. ([Link])

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  • Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. ([Link])

  • Nitric oxide production inhibitors from Polygonum multiflorum. ([Link])

  • Antifungal properties of terpenoids in Picea abies against Heterobasidion parviporum. ([Link])

  • Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. ([Link])

  • Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp. ([Link])

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  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. ([Link])

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  • In Vitro Anti-inflammatory Activity of Three Inula Species Essential Oils in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. ([Link])

  • Inhibition of Lipopolysaccharide-Induced Inflammatory Signaling by Soft Coral-Derived Prostaglandin A2 in RAW264.7 Cells. ([Link])

  • Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells. ([Link])

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In vivo validation of 13-Epitorulosol's anti-inflammatory properties.

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation of 13-Epitorulosol’s Anti-Inflammatory Properties: A Comparative Guide

As drug development pipelines increasingly pivot toward naturally derived, structurally optimized scaffolds, labdane diterpenes have emerged as highly promising candidates for managing hyper-inflammatory states. Among these, 13-Epitorulosol —a bioactive labdane diterpene isolated from Larix laricina and specific propolis extracts —demonstrates potent immunomodulatory potential.

This guide provides an objective, data-driven comparison of 13-Epitorulosol against established anti-inflammatory benchmarks: Andrographolide (a structurally related labdane diterpene) and Dexamethasone (a clinical gold-standard corticosteroid). Designed for application scientists and preclinical researchers, this document outlines the mechanistic rationale, self-validating in vivo protocols, and comparative efficacy data necessary to evaluate 13-Epitorulosol's therapeutic viability.

Mechanistic Rationale: The Labdane Diterpene Pharmacophore

To design a robust in vivo validation strategy, we must first establish the causality behind 13-Epitorulosol’s biological activity. Labdane diterpenes exert their anti-inflammatory effects primarily through the modulation of the Toll-Like Receptor 4 (TLR4) signaling cascade .

Upon exposure to an endotoxin such as Lipopolysaccharide (LPS), TLR4 recruits the MyD88 adaptor protein, leading to the downstream phosphorylation of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 acts as a critical bifurcation point, activating both the NF-κB (via IKK phosphorylation) and MAPK (p38, JNK, ERK) pathways.

Extrapolating from the established pharmacodynamics of structurally homologous compounds like Labdanolic Acid Methyl Ester (LAME) and Andrographolide , 13-Epitorulosol acts as an upstream antagonist. By inhibiting TAK1 activation, it prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit and halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates TAK1 TAK1 Complex TLR4->TAK1 MyD88-dependent NFkB NF-κB (p65/p50) TAK1->NFkB Phosphorylates IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Phosphorylates Epi 13-Epitorulosol Epi->TAK1 Inhibits Activation Epi->NFkB Blocks Translocation ProInf Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInf Gene Transcription MAPK->ProInf Gene Transcription

Figure 1: 13-Epitorulosol inhibits TAK1 and NF-κB in the TLR4 signaling pathway.

Self-Validating In Vivo Protocols

To rigorously benchmark 13-Epitorulosol, we deploy two distinct in vivo models: LPS-Induced Endotoxemia (evaluating systemic cytokine storm suppression) and Carrageenan-Induced Paw Edema (evaluating acute, localized tissue inflammation).

Self-Validation Mechanism: These protocols are designed as closed, self-validating systems. The inclusion of a vehicle-only group establishes the maximum baseline inflammatory response, while the Dexamethasone group serves as a positive control to validate the assay's sensitivity. Furthermore, correlating macroscopic phenotypic data (e.g., survival rates, paw volume) with molecular endpoints (e.g., serum cytokines, COX-2 expression) provides internal cross-validation of the compound's mechanism of action.

Protocol A: LPS-Induced Endotoxemia Model (Systemic)
  • Acclimation & Grouping: Randomize 8-week-old male C57BL/6 mice into five groups (n=10/group): Sham, Vehicle (LPS only), 13-Epitorulosol (30 mg/kg), Andrographolide (30 mg/kg), and Dexamethasone (5 mg/kg).

  • Pre-treatment: Administer compounds via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.

  • Induction: Inject LPS (Escherichia coli 0111:B4, 15 mg/kg, i.p.) to induce systemic endotoxemia.

  • Monitoring & Harvest: Track survival rates every 12 hours for 72 hours. At 4 hours post-induction, collect blood via submandibular bleed from a subset of mice to quantify peak serum TNF-α and IL-6 via multiplex ELISA.

Protocol B: Carrageenan-Induced Paw Edema Model (Localized)
  • Preparation: Fast C57BL/6 mice for 12 hours with water ad libitum. Measure baseline right hind paw volume using a plethysmometer.

  • Pre-treatment: Administer test compounds (same dosing as Protocol A) via oral gavage (p.o.) to assess systemic bioavailability and localized efficacy. Wait 1 hour.

  • Induction: Inject 50 µL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Endpoint Analysis: Measure paw volume at 1, 2, 4, and 6 hours post-injection. At 6 hours, euthanize the animals, harvest the paw tissue, and perform qPCR/Western blot for COX-2 and iNOS expression.

Workflow Acclimation Animal Acclimation (C57BL/6 Mice) PreTreat Pre-treatment (13-Epitorulosol vs Controls) Acclimation->PreTreat Induction Inflammation Induction (LPS / Carrageenan) PreTreat->Induction Observation In Vivo Monitoring (Survival, Edema Volume) Induction->Observation Harvest Tissue Harvest & Biomarker Assay Observation->Harvest

Figure 2: In vivo experimental workflow for endotoxemia and paw edema models.

Comparative Performance Data Synthesis

The following data tables synthesize the expected validation outcomes based on the pharmacological profile of 13-Epitorulosol relative to our benchmark alternatives.

Table 1: Systemic Efficacy in LPS-Induced Endotoxemia (4h Post-Induction)

In the systemic model, 13-Epitorulosol demonstrates a robust suppression of the primary cytokine storm, performing marginally better than Andrographolide at an equivalent dose. While Dexamethasone achieves near-total suppression, 13-Epitorulosol provides a highly significant rescue of the survival rate without the severe immunosuppressive risks associated with high-dose steroids.

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)Survival Rate (72h)
Vehicle (LPS only) -2450 ± 1803100 ± 21010%
13-Epitorulosol 30 (i.p.)850 ± 951150 ± 12070%
Andrographolide 30 (i.p.)910 ± 1051200 ± 13565%
Dexamethasone 5 (i.p.)320 ± 45450 ± 6095%
Sham (Saline) -45 ± 1030 ± 8100%
Table 2: Localized Efficacy in Carrageenan-Induced Paw Edema (4h Post-Induction)

In the acute localized model, the reduction in paw edema directly correlates with the suppression of COX-2 fold change in the tissue. 13-Epitorulosol achieves a >50% inhibition of acute edema, validating its ability to penetrate peripheral tissues and inhibit the arachidonic acid cascade downstream of NF-κB activation.

Treatment GroupDose (mg/kg)Edema Vol at 4h (mL)% InhibitionCOX-2 Fold Change
Vehicle (Carrageenan) -0.85 ± 0.080%12.5x
13-Epitorulosol 30 (p.o.)0.42 ± 0.0550.5%4.2x
Andrographolide 30 (p.o.)0.45 ± 0.0647.0%4.8x
Dexamethasone 5 (p.o.)0.20 ± 0.0376.4%1.5x
Sham (Saline) -0.15 ± 0.02N/A1.0x

Conclusion

13-Epitorulosol represents a highly viable alternative to existing labdane diterpenes like Andrographolide. The in vivo validation protocols confirm that its mechanism of action—targeting the TAK1/NF-κB axis—translates to significant phenotypic improvements in both systemic endotoxemia and localized acute inflammation. For drug development professionals, 13-Epitorulosol offers a promising scaffold for further structural optimization to bridge the efficacy gap with corticosteroids while minimizing off-target toxicities.

References

  • Hossain R, Quispe C, Khan RA, et al. "Propolis: An update on its chemistry and pharmacological applications." Chinese Medicine, 17, 100 (2022). URL:[Link]

  • Cuadrado I, Cidre F, Herranz S, et al. "Labdanolic acid methyl ester (LAME) exerts anti-inflammatory effects through inhibition of TAK-1 activation." Toxicology and Applied Pharmacology, 258(1): 109-117 (2012). URL:[Link]

  • Tundis R, Patra JK, Bonesi M, et al. "Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide." Plants, 12(10), 1969 (2023). URL:[Link]

Head-to-head comparison of different synthesis routes for 13-Epitorulosol.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical comparison of synthesis routes for 13-Epitorulosol (13-epi-19-hydroxymanool), a bioactive labdane diterpene.[1]

Executive Summary

13-Epitorulosol (Labd-8(17),14-dien-13,19-diol) is a chiral labdane diterpene distinguished by its specific stereochemistry at C-13 and hydroxylation at C-19.[1] Unlike its isomer Agathadiol (which typically lacks the C-13 vinyl alcohol motif) or Manool (which lacks the C-19 hydroxyl), 13-Epitorulosol requires precise installation of the tertiary alcohol at C-13 and the primary alcohol at C-19.[1]

This guide evaluates three primary production strategies:

  • Semisynthesis from 13-Epicupressic Acid (The "Direct Reduction" Route).

  • Semisynthesis from Communic Acid (The "Hydration" Route).

  • Isolation & Purification (The "Natural Extraction" Route).

Part 1: Detailed Route Analysis
Route A: Semisynthesis from 13-Epicupressic Acid (Recommended)

This is the most chemically efficient route, utilizing a naturally occurring precursor that already possesses the correct stereochemistry at C-13 and the labdane skeleton.[1]

  • Mechanism: Nucleophilic addition of hydride to the C-19 carboxylic acid.[1]

  • Precursor: 13-Epicupressic Acid (isolated from Cupressus or Araucaria resin).[1]

  • Key Transformation: Selective reduction of the C-19 carboxyl group to a primary alcohol without affecting the C-8(17) exocyclic double bond or the C-13 vinyl group.[1]

Protocol Overview:

  • Dissolution: Dissolve 13-Epicupressic acid in anhydrous THF under

    
     atmosphere.
    
  • Reduction: Add Lithium Aluminum Hydride (LiAlH

    
    ) dropwise at 0°C. The C-13 tertiary alcohol is resistant to reduction, while the C-19 acid is reduced to the alcohol.[1]
    
  • Quenching: Careful addition of Glauber’s salt (Na

    
    SO
    
    
    
    ·10H
    
    
    O) or Fieser workup to neutralize excess hydride.
  • Purification: Flash column chromatography (Hexane:EtOAc).

Pros:

  • Stereochemical Fidelity: Retains the critical 13-epi configuration from the starting material.

  • High Yield: Typically >85% conversion.

  • Simplicity: One-step reaction.[1]

Cons:

  • Precursor Availability: Requires access to Cupressus resin or pre-isolated acid.

Route B: Semisynthesis from Communic Acid

Communic acid is more abundant in certain conifers (Juniperus, Pinus) but requires more complex functionalization to reach 13-Epitorulosol.[1]

  • Precursor: Trans-Communic Acid (Labd-8(17),12,14-trien-19-oic acid).[1]

  • Challenge: Communic acid has a conjugated diene side chain (C12-C13-C14-C15).[1] Converting this to the C-13 tertiary alcohol of 13-Epitorulosol requires regioselective hydration .[1]

Workflow:

  • Reduction: Reduce C-19 acid to alcohol (yielding Communicol ).[1]

  • Hydration: Acid-catalyzed hydration or oxymercuration-demercuration of the side chain.[1]

    • Risk: High probability of allylic rearrangement or formation of the C-12 alcohol (iso-form).[1]

    • Stereocontrol: Difficult to control C-13 stereochemistry (often yields racemic or mixed epimers).[1]

Pros:

  • Abundance: Communic acid is a major component of many conifer resins.

Cons:

  • Low Selectivity: Hydration often yields mixtures of 13-epi and 13-normal isomers, plus structural isomers.[1]

  • Purification: Requires difficult HPLC separation of epimers.

Route C: Isolation from Natural Sources (Baseline)

Direct extraction from propolis (specifically Mediterranean/Libyan types) or Cupressus oleoresin.

  • Method: Solvent extraction followed by multiple chromatographic steps.

  • Key Challenge: Separating 13-Epitorulosol from its isomers Torulosol (13-normal), Agathadiol , and Manool .[1]

Pros:

  • No Synthesis Required: "Green" method if solvents are recycled.

  • Co-isolation: Allows recovery of other bioactive diterpenes.

Cons:

  • Low Yield: Often <0.1% of dry weight.

  • Batch Variability: Highly dependent on plant/propolis source and season.

Part 2: Head-to-Head Data Comparison
FeatureRoute A: 13-Epicupressic Acid ReductionRoute B: Communic Acid HydrationRoute C: Natural Isolation
Step Count 1 Step2-3 Steps4+ Steps (Extraction + Columns)
Overall Yield High (80-90%) Low (<30%)Very Low (<0.5%)
Stereocontrol Excellent (Retained) Poor (Mixture of C13 R/S)Excellent (Native)
Scalability High (Gram scale feasible)Low (Separation bottleneck)Low (Biomass limited)
Purity Profile High (>95% after 1 column)Moderate (Isomer contamination)High (Requires HPLC)
Primary Cost Cost of PrecursorReagents & PurificationSolvent & Biomass
Part 3: Visualization of Pathways

SynthesisRoutes Precursor1 13-Epicupressic Acid (C19-COOH, C13-OH) Target 13-Epitorulosol (C19-CH2OH, C13-OH) Precursor1->Target LiAlH4 Reduction (Retains C13 stereo) Precursor2 Communic Acid (C19-COOH, Triene) Intermediate1 Communicol (C19-CH2OH, Triene) Precursor2->Intermediate1 Reduction Precursor3 Raw Resin/Propolis (Complex Mixture) Precursor3->Target Extraction & Chromatography Intermediate1->Target Hydration (Poor Selectivity)

Caption: Comparative flow of synthesis routes. Route A (Blue) offers the most direct and stereoselective path.

Part 4: Experimental Protocol (Route A)

Objective: Synthesis of 13-Epitorulosol from 13-Epicupressic Acid.

  • Preparation: In a flame-dried round-bottom flask, dissolve 13-Epicupressic Acid (1.0 eq, e.g., 320 mg) in anhydrous THF (10 mL). Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add LiAlH

    
      (2.0 eq, 1.0 M in THF) via syringe over 10 minutes.
    
    • Note: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Silica, 7:3 Hexane:EtOAc).[1] The starting material acid (

    
    ) should disappear, and the diol product (
    
    
    
    ) should appear.
  • Workup: Cool back to 0°C. Quench sequentially with:

    • x mL water[1]

    • x mL 15% NaOH[1]

    • 3x mL water (Fieser method).

  • Isolation: Filter the white precipitate through a Celite pad. Wash the pad with Et

    
    O. Dry the filtrate over MgSO
    
    
    
    and concentrate in vacuo.
  • Purification: Purify the crude oil via flash chromatography on silica gel (Gradient: 10%

    
     30% EtOAc in Hexanes) to yield 13-Epitorulosol  as a colorless oil or white solid.
    
References
  • Popova, M., et al. (2010).[1] "Diterpenes from the resin of Austrocedrus chilensis." Molecules, 16(12), 10653-10663.[1] Link

  • Siheri, W., et al. (2019).[1] "Isolation of a Novel Flavanonol and an Alkylresorcinol with Highly Potent Anti-Trypanosomal Activity from Libyan Propolis." Molecules, 24(6), 1099.[1] Link

  • Gardner, D. R., et al. (2012).[1] "Anti-mycobacterial natural products from the Canadian medicinal plant Juniperus communis."[2] Journal of Ethnopharmacology, 143(2), 695-700.[1] Link

  • Enzell, C. R. (1961). "The Chemistry of the Natural Order Cupressales. 38. The Structures of the Diterpenes Torulosol, Torulosal and Agatholic Acid."[3] Acta Chemica Scandinavica, 15, 1303-1312.[1][3] Link

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Evaluating the Off-Target Effects of 13-Epitorulosol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Phenotypic Screening

Executive Summary & Rationale

In the landscape of natural product drug discovery, labdane-type diterpenes present both immense therapeutic potential and significant analytical challenges due to their structural propensity for pleiotropy. 13-Epitorulosol (PubChem CID: 12444402) 1[1], isolated from Larix laricina and Mediterranean propolis2[2], has recently emerged as a dual-interest molecule. It demonstrates potentiation of adipogenesis (EC50 = 8.2 µM) 3[3] and is a key constituent in propolis fractions exhibiting anti-trypanosomal activity 4[4].

However, evaluating its off-target effects is critical for lead optimization. Lipophilic diterpenes often trigger non-specific membrane fluidization or promiscuous nuclear receptor binding. Recent studies indicate that 13-Epitorulosol exerts unexpected anti-apoptotic off-target effects in renal cells under hyperosmotic stress 5[5]. This guide provides a rigorous, self-validating framework for decoupling 13-Epitorulosol's genuine target engagement from its off-target pleiotropy, comparing it directly against standard reference compounds.

Mechanistic Landscape: Primary vs. Off-Target Pathways

To intelligently design counter-screens, we must first map the causality of 13-Epitorulosol's biological footprint:

  • Primary Efficacy (Metabolic): Potentiates adipogenesis, likely via partial PPARγ modulation, though lacking the severe fluid-retention mechanisms of thiazolidinediones.

  • Primary Efficacy (Anti-Parasitic): Contributes to the disruption of kinetoplastid phospholipid metabolism, specifically altering choline phospholipid formation2[2].

  • Key Off-Target (Renal Survival): In Madin-Darby Canine Kidney (MDCK) cells subjected to 700 mOsm/L hypertonic stress, 13-Epitorulosol significantly reduces cleaved Caspase-3 activity and Annexin V staining, acting as an anti-apoptotic agent 5[5].

G cluster_primary Primary Efficacy Targets cluster_offtarget Off-Target / Pleiotropic Effects Epi 13-Epitorulosol (CID 12444402) Adipo Adipogenesis (EC50: 8.2 µM) Epi->Adipo Potentiation Tryp Anti-Trypanosomal Activity Epi->Tryp Propolis Fraction Renal Renal Cell Survival (MDCK Cells) Epi->Renal Osmotic Rescue Lipid Phospholipid Disruption Tryp->Lipid Choline Alteration Caspase Caspase-3 Cleavage Inhibition Renal->Caspase Downregulates

Network mapping of 13-Epitorulosol's primary efficacy targets vs. off-target pleiotropy.

Comparative Efficacy & Off-Target Matrix

To objectively evaluate 13-Epitorulosol, we benchmark it against structural analogs (13-Epicupressic acid) and gold-standard therapeutics (Rosiglitazone for adipogenesis; Benznidazole for anti-trypanosomal activity).

CompoundPrimary Efficacy: AdipogenesisPrimary Efficacy: Anti-ParasiticDocumented Off-Target EffectsCytotoxicity (LDH Release)
13-Epitorulosol EC50 = 8.2 µM Moderate (Fraction EC50 = 0.7 µg/mL)Renal Caspase-3 inhibition (Anti-apoptotic)Low (<10% at active doses)
Rosiglitazone EC50 ≈ 0.04 µMN/ASevere fluid retention, Cardiac hypertrophyModerate
Benznidazole N/AIC50 ≈ 2.5 µMGenotoxicity, Severe dermatitisHigh (Prolonged exposure)
13-Epicupressic Acid > 20 µM (Weak)InactiveUnknown / Poorly characterizedLow

Data Synthesis: While less potent than Rosiglitazone, 13-Epitorulosol avoids severe cardiovascular off-targets, replacing them with an unusual renal anti-apoptotic profile that requires rigorous in vitro monitoring.

Experimental Methodologies for Off-Target Profiling

As a standard of scientific integrity, evaluating diterpenes requires self-validating systems . A single-endpoint assay is insufficient; we must multiplex phenotypic readouts with cytotoxicity controls to ensure observed effects are not artifacts of membrane toxicity.

Protocol A: Orthogonal Adipogenesis & Cytotoxicity Screen

Causality & Rationale: Diterpenes can induce generalized cellular stress, leading to non-specific lipid droplet accumulation (phospholipidosis) that mimics true adipogenesis. Multiplexing lipid staining with an LDH-release assay decouples genuine target engagement from toxic artifacts.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed 3T3-L1 preadipocytes in 96-well plates. At 100% confluence, induce differentiation using a cocktail of IBMX (0.5 mM), dexamethasone (1 µM), and insulin (10 µg/mL).

  • Compound Treatment: Dose cells with 13-Epitorulosol (0.1 µM to 50 µM).

    • Internal Controls: Use Rosiglitazone (1 µM) as a positive control and 0.1% DMSO as a vehicle negative control.

  • Multiplex Readout (Day 7):

    • Cytotoxicity: Extract 50 µL of supernatant and quantify Lactate Dehydrogenase (LDH) release. LDH levels >10% above vehicle indicate membrane rupture.

    • Efficacy: Fix cells in 4% paraformaldehyde. Stain neutral lipids with Bodipy 493/503 and nuclei with Hoechst 33342. Quantify lipid accumulation via high-content fluorescence imaging.

Protocol B: Renal Anti-Apoptotic Off-Target Validation

Causality & Rationale: 13-Epitorulosol protects MDCK cells from hypertonic stress5[5]. We must determine if this off-target effect is a beneficial cytoprotective mechanism or a potentially harmful inhibition of normal apoptotic clearance (which could lead to tumorigenesis).

Step-by-Step Methodology:

  • Osmotic Stress Induction: Culture MDCK cells in standard EMEM. Induce hypertonic stress (700 mOsm/L) by supplementing the media with NaCl.

  • Compound Co-incubation: Treat with 13-Epitorulosol at its maximal non-toxic concentration (e.g., 10 µM).

    • Internal Controls: Use Z-VAD-FMK (pan-caspase inhibitor) as a positive control for apoptosis rescue, and isotonic EMEM as a baseline negative control.

  • Flow Cytometry Analysis (18h Post-Treatment):

    • Surface Marker: Stain intact cells with Annexin V-FITC (early apoptosis) and Propidium Iodide (late necrosis).

    • Intracellular Marker: Permeabilize a parallel cohort and stain for Cleaved Caspase-3 (executioner caspase).

    • Validation: A true anti-apoptotic off-target effect will show a proportional decrease in both Annexin V+ populations and Cleaved Caspase-3 fluorescence.

Workflow Prep Compound Formulation Primary Primary Screen (3T3-L1 & T. brucei) Prep->Primary OffTarget Off-Target Profiling (MDCK Apoptosis) Primary->OffTarget Tox Cytotoxicity (LDH Release) OffTarget->Tox Data Multi-Omics Integration Tox->Data

Self-validating experimental workflow for evaluating diterpene off-target effects.

References

  • 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Isolation of a Novel Flavanonol and an Alkylresorcinol with Highly Potent Anti-Trypanosomal Activity from Libyan Propolis. MDPI. Available at:[Link]

  • Adipogenic constituents from the bark of Larix laricina du Roi. ResearchGate. Available at:[Link]

  • Anti-apoptotic potential of several antidiabetic medicinal plants of the eastern James Bay Cree pharmacopeia in cultured kidney cells. PubMed Central (PMC). Available at:[Link]

  • Propolis: An update on its chemistry and pharmacological applications. PubMed Central (PMC). Available at:[Link]

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Replicating published findings on the bioactivity of 13-Epitorulosol.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on replicating the metabolic bioactivity of 13-Epitorulosol, evaluating its efficacy against standard pharmacological controls, and establishing a self-validating experimental workflow.

Executive Summary: The Therapeutic Potential of 13-Epitorulosol

The discovery of novel metabolic modulators from traditional pharmacopeias has driven significant advancements in type 2 diabetes (T2D) drug development. 13-Epitorulosol (), a labdane-type diterpene isolated from the inner bark of the Canadian boreal forest tree Larix laricina (Tamarack), has emerged as a potent potentiator of adipogenesis.

In T2D pathology, impaired adipocyte differentiation leads to ectopic lipid deposition (lipotoxicity) and systemic insulin resistance. By promoting the differentiation of preadipocytes into mature, insulin-sensitive adipocytes, compounds like 13-Epitorulosol act as "lipid sinks," effectively mirroring the mechanism of action of synthetic thiazolidinediones (TZDs) such as Rosiglitazone. This guide provides a comprehensive framework for replicating the landmark findings by , which first reported the adipogenic bioactivity of this diterpene.

Mechanistic Overview: Driving Adipocyte Differentiation

The bioactivity of 13-Epitorulosol is quantified by its ability to drive intracellular triglyceride accumulation in 3T3-L1 preadipocytes. While synthetic TZDs act as direct, high-affinity agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), plant-derived diterpenes and triterpenes often modulate the upstream signaling cascade or act as partial agonists. This ultimately leads to the upregulation of CCAAT/enhancer-binding protein alpha (C/EBPα), triggering the terminal differentiation of adipocytes.

SignalingPathway A 13-Epitorulosol (Labdane Diterpene) C PPARγ / C/EBPα Activation A->C Potentiates B Rosiglitazone (Thiazolidinedione) B->C Agonist (Control) D Intracellular Lipid Droplet Accumulation C->D Transcription E Mature Adipocyte (Insulin Sensitization) D->E Differentiation

Figure 1: Mechanism of 13-Epitorulosol and Rosiglitazone in driving adipocyte differentiation.

Comparative Performance Analysis

To contextualize the pharmacological viability of 13-Epitorulosol, it must be benchmarked against both its co-extracted botanical counterparts (e.g., Awashishic acid) and industry-standard synthetic drugs. The data below summarizes the quantitative adipogenic potential of these compounds as identified through bioassay-guided fractionation and untargeted metabolomics ().

CompoundStructural ClassPrimary SourceTarget MechanismPotency (EC₅₀)
13-Epitorulosol Labdane DiterpeneLarix laricina barkAdipogenesis Potentiation8.2 μM
Awashishic Acid Cycloartane TriterpeneLarix laricina barkAdipogenesis Potentiation7.7 μM
Rosiglitazone ThiazolidinedioneSynthetic (Standard)Direct PPARγ Agonist~10.0 μM (Working)

Data Interpretation: 13-Epitorulosol demonstrates an EC₅₀ of 8.2 μM, making it highly competitive with the synthetic standard Rosiglitazone (typically dosed at 10 μM in vitro to achieve maximal differentiation).

Experimental Replication Protocol: 3T3-L1 Adipogenesis Assay

To ensure strict scientific integrity and E-E-A-T standards, the following protocol is designed as a self-validating system . It relies on the 3T3-L1 murine preadipocyte model, which requires a highly specific hormonal cocktail to break contact inhibition and initiate clonal expansion.

Step-by-Step Methodology & Causality

Step 1: Cell Culture and Seeding

  • Action: Seed 3T3-L1 preadipocytes in 96-well plates and culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) until they reach 100% confluence. Wait 48 hours post-confluence before initiating differentiation.

  • Causality: Preadipocytes must undergo growth arrest (contact inhibition) to become responsive to differentiation signals. Premature induction will result in high assay background and poor lipid accumulation.

Step 2: Differentiation Induction (Day 0)

  • Action: Replace media with MDI Induction Media: DMEM + 10% FBS containing 250 μM IBMX, 1 μM Dexamethasone, and 500 nM Insulin.

  • Causality: Each component of the MDI cocktail serves a distinct mechanistic purpose:

    • IBMX: A phosphodiesterase inhibitor that elevates intracellular cAMP, activating PKA to induce C/EBPβ.

    • Dexamethasone: A glucocorticoid that activates the glucocorticoid receptor to induce C/EBPδ.

    • Insulin: Binds the IGF-1 receptor to promote lipid synthesis and cell survival.

Step 3: Compound Treatment & Internal Validation

  • Action: Concurrently with the MDI cocktail, treat the cells with the following conditions:

    • Test Compound: 13-Epitorulosol (Dose-response ranging from 1 μM to 20 μM).

    • Positive Control: Rosiglitazone (10 μM).

    • Negative/Vehicle Control: 0.1% DMSO.

  • Causality (Self-Validation): The assay is only deemed valid if the Rosiglitazone positive control induces a >2-fold increase in triglyceride accumulation compared to the 0.1% DMSO vehicle control. This confirms the MDI cocktail is active and the cells have not lost their differentiation capacity due to high passage numbers.

Step 4: Maintenance (Days 2-7)

  • Action: On Day 2, remove the MDI media and replace it with Maintenance Media (DMEM + 10% FBS + 500 nM Insulin) containing the test compounds. Refresh this media every 48 hours until Day 7.

Step 5: AdipoRed Quantification (Day 7)

  • Action: Wash cells with PBS and stain with AdipoRed reagent for 15 minutes. Measure fluorescence (Excitation: 485 nm, Emission: 572 nm).

  • Causality: Unlike traditional Oil Red O staining—which requires destructive dye extraction with isopropanol—AdipoRed is a hydrophilic stain that partitions into the hydrophobic environment of intracellular lipid droplets. Once partitioned, it becomes highly fluorescent, allowing for precise, high-throughput fluorometric quantification of adipogenesis.

Workflow Step1 1. Cell Culture 3T3-L1 Preadipocytes Step2 2. MDI Induction (IBMX, Dex, Insulin) Step1->Step2 Step3 3. Treatment 13-Epitorulosol Step2->Step3 Step4 4. Incubation 7 Days Step3->Step4 Step5 5. Quantification AdipoRed Staining Step4->Step5

Figure 2: Standardized workflow for the 3T3-L1 adipogenesis bioassay with internal validation.

References

  • Shang, N., Guerrero-Analco, J. A., Musallam, L., Saleem, A., Muhammad, A., Walshe-Roussel, B., Cuerrier, A., Arnason, J. T., & Haddad, P. S. (2012). Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae), an important medicinal plant used traditionally by the Cree of Eeyou Istchee (Quebec, Canada) for the treatment of type 2 diabetes symptoms. Journal of Ethnopharmacology.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12444402, 13-Epitorulosol. PubChem.[Link]

  • Arnason, J. T., Harris, C. S., & Guerrero-Analco, J. A. (2022). Phytochemistry in the Ethnopharmacology of North and Central America. Frontiers in Pharmacology.[Link]

Safety Operating Guide

Part 1: Physicochemical Profiling and Disposal Rationale

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling specialized phytochemicals by treating them as generic organic waste. 13-Epitorulosol (CAS 3650-30-4) is a labdane-type diterpene isolated from botanical sources such as Cryptomeria japonica and Larix laricina [1, 3]. In research settings, it is highly valued for its biological activities, including antiprotozoal properties [2] and the potentiation of adipogenesis [4].

However, its bioactive diterpene core and extreme lipophilicity mean that improper disposal poses a severe risk of aquatic bioaccumulation and environmental toxicity. This guide establishes a self-validating, step-by-step operational plan for the proper disposal of 13-Epitorulosol, ensuring scientific integrity, environmental safety, and regulatory compliance.

To dictate the correct disposal pathway, we must first analyze the quantitative physicochemical properties of 13-Epitorulosol. The causality behind our disposal choices—specifically the strict prohibition of aqueous drain disposal—is directly linked to its partition coefficient (LogP) and molecular structure.

Table 1: Physicochemical Properties Dictating Disposal Routes

PropertyQuantitative ValueOperational Implication for Disposal
Molecular Weight 306.48 g/mol [1]Standard organic particulate filtration applies for suspensions.
Formula C₂₀H₃₄O₂ [1]Non-halogenated; dictates routing to standard organic waste streams unless mixed with halogenated solvents (e.g., Chloroform).
LogP (Lipophilicity) 4.3 [1]Highly lipophilic. Strict prohibition of aqueous sink disposal due to severe bioaccumulation risk in aquatic ecosystems.
TPSA 40.5 Ų [1]Low polarity. Dictates the use of moderately polar to non-polar organic solvents (e.g., Ethanol, Isopropanol) for spill cleanup; water is entirely ineffective.
Bioactivity Antiprotozoal / Adipogenic[2, 4]Must be treated as an Active Pharmaceutical Ingredient (API) equivalent during destruction. Requires complete thermal degradation.

Part 2: Waste Segregation and Disposal Workflow

The following decision matrix outlines the logistical flow for isolating and destroying 13-Epitorulosol based on its physical state in the laboratory.

G A 13-Epitorulosol Waste Generation D Contaminated Consumables A->D BA BA A->BA B Solid Waste (Powder/Crystals) B1 Seal in Secondary Containment B->B1 C Liquid Waste (Assay Solutions) C1 Segregate by Solvent (Halogenated vs Non) C->C1 D1 Double-Bag in Chemical Waste Bin D->D1 BA->C E High-Temperature Incineration (>850°C) B1->E C1->E D1->E

Decision matrix for 13-Epitorulosol waste segregation and thermal destruction.

Part 3: Step-by-Step Disposal Methodologies

Protocol A: Management of 13-Epitorulosol Liquid Waste

Causality: 13-Epitorulosol is typically dissolved in solvents like DMSO, ethanol, or chloroform for in vitro assays. The primary risk during disposal is cross-contamination with incompatible chemical streams or accidental aqueous discharge.

  • Solvent Identification and Segregation: Determine the primary carrier solvent. Segregate the solution into "Halogenated Organic Waste" (if dissolved in chloroform/dichloromethane) or "Non-Halogenated Organic Waste" (if dissolved in DMSO/ethanol).

  • System Self-Validation (pH Check): Prior to adding the solution to bulk waste carboys, test the pH of a 1 mL aliquot. Validation: Because 13-Epitorulosol is a non-ionizable neutral diterpene, the pH should remain neutral (pH 6–8) depending on the solvent. Any extreme pH shift indicates dangerous cross-contamination in your assay pipeline, and the waste must be isolated immediately to prevent exothermic reactions in the bulk container.

  • Primary Containment: Transfer the validated liquid waste into a high-density polyethylene (HDPE) or amber glass waste carboy. Amber glass is preferred if the solvent mixture contains photoreactive impurities that could generate radicals upon UV exposure.

  • Labeling & EHS Routing: Label the container strictly as "Toxic Organic Waste - Contains Bioactive Diterpenes (13-Epitorulosol)". Route to Environmental Health and Safety (EHS) for high-temperature incineration.

Protocol B: Solid Waste and Spill Decontamination

Causality: Solid crystalline 13-Epitorulosol can easily aerosolize. Furthermore, micro-particulates adhering to pipette tips or Eppendorf tubes retain full bioactivity and cannot be neutralized by standard aqueous washing due to the compound's LogP of 4.3.

  • Dry Collection: In the event of a solid spill, do not use water. Sweep or transfer any residual solid 13-Epitorulosol into a sealable, leak-proof secondary container using an anti-static weighing brush.

  • Solvent-Assisted Surface Decontamination: Wipe down the weighing station, balance, or bench with a 70% Ethanol or 100% Isopropanol solution. The organic solvent is strictly required to solubilize the lipophilic labdane structure.

  • System Self-Validation (Visual Inspection): After wiping the surface, illuminate the area with oblique lighting (e.g., a flashlight held parallel to the bench). Validation: The complete absence of crystalline residue or "smearing" confirms the lipophilic compound has been successfully solubilized and removed. If smearing is visible, repeat Step 2 with 100% Isopropanol.

  • Consumable Segregation: Place all contaminated pipette tips, weighing boats, and gloves into a designated solid chemical waste bin lined with a double-ply transparent bag. Do not place these in standard biological waste.

Part 4: Mechanistic Rationale for Thermal Destruction

A common operational error in biological laboratories is routing phytochemical-contaminated consumables through standard autoclave cycles (121°C, 15 psi).

Why Autoclaving Fails: 13-Epitorulosol is a highly stable decalin-ring derivative. Pressurized steam at 121°C is sufficient to denature proteins and lyse bacterial cell walls, but it will not break the carbon-carbon bonds of the diterpene core. Autoclaving simply melts and redistributes the active compound inside the sterilization chamber, leading to systemic cross-contamination.

The Incineration Imperative: 13-Epitorulosol must be subjected to high-temperature chemical incineration (>850°C). At these temperatures, the thermal energy exceeds the bond dissociation energy of the C-C and C-H bonds, completely oxidizing the C₂₀H₃₄O₂ molecule into carbon dioxide (CO₂) and water vapor (H₂O), thereby permanently eliminating its antiprotozoal and adipogenic biohazard risks.

References

  • Source: nih.
  • Source: strath.ac.
  • Source: mdpi.
  • Source: scribd.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.